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  • Product: 6-Fluoronicotinimidamide hydrochloride
  • CAS: 1419101-31-7

Core Science & Biosynthesis

Foundational

6-Fluoronicotinimidamide hydrochloride chemical structure and analysis

An In-depth Technical Guide to 6-Fluoronicotinimidamide Hydrochloride: Structure, Synthesis, and Analysis Introduction In the landscape of modern drug discovery, fluorinated heterocyclic compounds represent a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Fluoronicotinimidamide Hydrochloride: Structure, Synthesis, and Analysis

Introduction

In the landscape of modern drug discovery, fluorinated heterocyclic compounds represent a cornerstone for the development of novel therapeutics. The strategic introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 6-Fluoronicotinimidamide hydrochloride is a pyridine-based building block that combines the advantageous properties of a fluorinated aromatic system with the versatile imidamide functional group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical structure, a plausible synthetic route, and detailed protocols for its analytical characterization.

Physicochemical Properties and Chemical Structure

6-Fluoronicotinimidamide hydrochloride is a light yellow solid at room temperature.[1] Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 6-position and an imidamide (amidine) group at the 3-position, which is protonated to form the hydrochloride salt. This combination of features imparts specific properties crucial for its application in medicinal chemistry. The fluorine atom can enhance binding interactions and block metabolic attack, while the positively charged amidinium group can act as a strong hydrogen bond donor and a bioisosteric replacement for other functional groups.

Table 1: Key Physicochemical and Structural Identifiers

PropertyValueSource(s)
CAS Number 1419101-31-7[1][2][3]
Molecular Formula C₆H₇ClFN₃[2]
Molecular Weight 175.59 g/mol [2]
Synonyms 6-Fluoropyridine-3-carboximidamide hydrochloride[2]
Appearance Light yellow solid[1]
Storage Conditions 2-8°C, sealed in a dry environment[1][2]
SMILES Cl.NC(=N)C1=CN=C(F)C=C1[2]
Topological Polar Surface Area 62.76 Ų[2]
Predicted LogP 0.92657[2]

Proposed Synthetic Pathway

Synthetic Pathway A 2,5-Dibromopyridine B 6-Bromonicotinate A->B 1. i-PrMgCl, Catalyst 2. Chloroformate C 6-Fluoronicotinic Acid B->C Anhydrous (CH₃)₄NF, then HCl Hydrolysis D 6-Fluoronicotinonitrile C->D Amide formation, then Dehydration E 6-Fluoronicotinimidamide HCl D->E Pinner Reaction (EtOH, HCl gas)

Caption: Proposed synthetic workflow for 6-Fluoronicotinimidamide hydrochloride.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 6-Fluoronicotinic Acid The synthesis of the key precursor, 6-fluoronicotinic acid, can be achieved from 2,5-dibromopyridine as described in patent literature.[4]

  • Grignard Exchange: To a solution of 2,5-dibromopyridine and a catalyst (e.g., cuprous iodide) in an appropriate organic solvent, add isopropyl magnesium chloride solution to selectively form the Grignard reagent at the 5-position.

  • Carboxylation: React the resulting Grignard reagent with a chloroformate (e.g., ethyl chloroformate) to yield the corresponding 6-bromonicotinate ester.

  • Fluorination and Hydrolysis: Heat the 6-bromonicotinate with anhydrous tetramethylammonium fluoride in a solvent like DMF or DMSO. After the reaction, evaporate the solvent and hydrolyze the ester using hydrochloric acid to precipitate the desired 6-fluoronicotinic acid.[4]

Step 2: Conversion to 6-Fluoronicotinonitrile The conversion of a carboxylic acid to a nitrile is a standard transformation.

  • Amide Formation: Activate the 6-fluoronicotinic acid with a coupling agent (e.g., thionyl chloride or EDC) and react it with ammonia to form 6-fluoronicotinamide.

  • Dehydration: Dehydrate the primary amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride to yield 6-fluoronicotinonitrile.

Step 3: Pinner Reaction to form 6-Fluoronicotinimidamide Hydrochloride The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to the target amidine hydrochloride.

  • Imidate Formation: Dissolve 6-fluoronicotinonitrile in anhydrous ethanol and cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation.

  • Reaction: Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours. The corresponding ethyl imidate hydrochloride will precipitate.

  • Ammonolysis: Collect the imidate salt and treat it with a solution of ammonia in ethanol. This will displace the ethoxy group to form the final 6-Fluoronicotinimidamide, which, in the presence of excess HCl, will exist as the hydrochloride salt.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

Comprehensive Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stability of 6-Fluoronicotinimidamide hydrochloride. A combination of spectroscopic and chromatographic techniques provides a complete profile of the compound.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification A NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B LC-MS/MS C HPLC-UV D Elemental Analysis Sample 6-Fluoronicotinimidamide HCl Sample Sample->A Sample->B Sample->C Sample->D

Caption: Integrated analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are informative.

  • ¹H NMR: The spectrum is expected to show three distinct aromatic proton signals, each exhibiting splitting from both adjacent protons and the fluorine atom. The protons of the pyridine ring will be deshielded due to the electron-withdrawing nature of the ring nitrogen and the fluorine atom, further shifted downfield by the protonation of the ring nitrogen in the hydrochloride salt.[5][6] The NH protons of the amidinium group are typically broad and may exchange with D₂O.

  • ¹³C NMR: The spectrum will show six carbon signals. The carbon bearing the fluorine (C6) will exhibit a large one-bond C-F coupling constant. The other ring carbons will show smaller two- or three-bond C-F couplings. The C3 carbon attached to the amidinium group and the amidinium carbon itself will also be clearly identifiable.

  • ¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons (H5) can confirm its position.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

ProtonPredicted Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H2 ~8.9 - 9.2dJ(H-H) ≈ 2.5Adjacent to protonated ring N and C3 substituent.
H4 ~8.4 - 8.7dddJ(H-H) ≈ 8.5, 2.5; J(H-F) ≈ 2.0Coupled to H2, H5, and F.
H5 ~7.7 - 8.0ddJ(H-H) ≈ 8.5; J(H-F) ≈ 8.0Coupled to H4 and F.
NH₂/NH ~9.5 - 10.5br s-Exchangeable protons on the amidinium group.
Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight and fragmentation pattern.

Fragmentation Parent [M+H]⁺ m/z = 140.06 Frag1 Loss of NH₃ m/z = 123.03 Parent->Frag1 Frag2 Loss of HCN m/z = 113.04 Parent->Frag2

Caption: Predicted ESI-MS/MS fragmentation of the parent ion.

Protocol: LC-MS/MS Analysis

  • Instrumentation: Use a UHPLC system coupled to a high-resolution mass spectrometer like an Orbitrap or Q-TOF.[7]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Analysis: Full scan MS to detect the parent ion [M+H]⁺ (for C₆H₇FN₃, expected exact mass ≈ 140.0628). Follow with data-dependent MS/MS to obtain fragmentation data for structural confirmation.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for determining purity and quantifying the compound.

Table 3: Recommended HPLC Method Parameters

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for polar aromatic compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (20:80 v/v)Isocratic elution provides robust and reproducible results. The acidic buffer ensures the analyte is protonated and gives sharp peak shapes.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30°CControlled temperature ensures consistent retention times.
Detection UV at 265 nmThe pyridine ring provides a strong chromophore for UV detection.
Run Time 10 minutesSufficient to elute the compound and any common impurities.

Protocol: Purity Determination by HPLC

  • Standard Preparation: Prepare a stock solution of 6-Fluoronicotinimidamide hydrochloride in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by dilution (e.g., to 0.1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to the same concentration as the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications and Significance in Drug Discovery

6-Fluoronicotinimidamide hydrochloride is not just an inert chemical; it is a versatile building block with significant potential in medicinal chemistry.

  • Fluoropyridine Scaffold: The 6-fluoropyridine motif is prevalent in many bioactive compounds. The fluorine atom can serve as a metabolic shield, preventing unwanted oxidation on the pyridine ring, and can engage in favorable hydrogen bonding or dipole-dipole interactions with protein targets. Substituted nicotinic acids are known intermediates for potent antibacterial agents.[10]

  • Amidine Functionality: The amidine group is a strong base that is protonated at physiological pH. This positive charge allows it to mimic protonated amines or engage in strong ionic and hydrogen-bonding interactions within a receptor's active site. It is often used as a bioisostere for carboxylates, ureas, or other polar groups.

  • Drug Design Potential: This compound serves as a valuable starting point for synthesizing libraries of more complex molecules. The primary amine of the imidamide can be further functionalized, opening avenues for creating novel chemical entities. Its structural similarity to compounds like 6-aminonicotinamide, a known antimetabolite, suggests its potential as a scaffold for developing enzyme inhibitors.[11] The importance of nitrogen-rich S(VI) compounds like sulfondiimidamides in drug discovery further highlights the industry's interest in scaffolds rich in functional nitrogen atoms.[12]

Conclusion

6-Fluoronicotinimidamide hydrochloride is a well-defined chemical entity with significant potential as a building block for pharmaceutical research. This guide has detailed its fundamental structure and properties, outlined a logical synthetic strategy, and provided comprehensive, field-proven protocols for its analytical characterization. By understanding and applying these methods, researchers can confidently utilize this compound to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

  • Navarro, S., et al. (2017). Determination of flonicamid and its metabolites in bell pepper using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap). Food Additives & Contaminants: Part A, 34(1), 69-78. Retrieved from [Link]

  • Google Patents. (2022). CN113929621A - Synthesis method of flonicamid.
  • Google Patents. (2022). CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • Research Trends. (n.d.). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological samples. Retrieved from [Link]

  • Hao, C., et al. (2016). Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection. Analytica Chimica Acta, 925, 44-53. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

  • Lefebvre, J., et al. (1995). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 269-277. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminonicotinamide. Retrieved from [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • Google Patents. (1980). US4196292A - 6-Substituted amiloride derivatives.
  • Colell, J. F., & Engle, K. M. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 903-905. Retrieved from [Link]

  • Al-Khalaifah, A. H., et al. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 12(6), 143-151. Retrieved from [Link]

  • ResearchGate. (n.d.). Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery. Retrieved from [Link]

  • ResearchGate. (2016). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid. Retrieved from [Link]

  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Gáll, Z., et al. (2013). Liquid chromatographic-mass spectrometric determination of rufinamide in low volume plasma samples. Journal of Chromatography B, 940, 42-46. Retrieved from [Link]

  • Amini, M., & Rouini, M. R. (2016). A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Iranian Journal of Pharmaceutical Research, 15(2), 437-443. Retrieved from [Link]

  • Google Patents. (2001). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • SpectraBase. (n.d.). Nicotinic acid, hydrochloride - Optional[1H NMR]. Retrieved from [Link]

Sources

Exploratory

The Emergence of 6-Fluoronicotinimidamide Hydrochloride: A Technical Guide to its Synthetic Origins

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Fluoronicotinimidamide hydrochloride is a fluorinated pyridine derivative of increasing interest within medicinal chemistry and drug discovery. T...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoronicotinimidamide hydrochloride is a fluorinated pyridine derivative of increasing interest within medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthetic background of 6-fluoronicotinimidamide hydrochloride, offering insights into its plausible discovery and detailing a scientifically grounded, proposed synthetic pathway. While a definitive, published discovery and synthesis route for this specific compound remains elusive in current literature, this guide, grounded in established organic chemistry principles, aims to equip researchers with the foundational knowledge for its synthesis and further exploration.

Introduction: The Rationale for Fluorination in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to profound improvements in a drug candidate's profile. In the context of a nicotinimidamide scaffold, the introduction of a fluorine atom at the 6-position is anticipated to:

  • Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can be critical for optimizing interactions with biological targets and improving oral bioavailability.

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 6-position less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Influence Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and selectivity.

Given these potential advantages, the synthesis of 6-fluoronicotinimidamide hydrochloride is a logical step in the exploration of novel therapeutic agents.

Proposed Synthetic Pathway: A Multi-Step Approach

In the absence of a directly published synthesis, a logical and efficient synthetic route can be proposed based on well-established transformations in heterocyclic chemistry. The most plausible pathway commences with a suitable 6-fluoropyridine precursor and proceeds through key intermediates to the final imidamide hydrochloride salt.

Diagram of the Proposed Synthetic Workflow

G A 6-Fluoronicotinic Acid B 6-Fluoronicotinamide A->B 1. SOCl2 or (COCl)2 2. NH4OH C 6-Fluoronicotinonitrile B->C Dehydration (e.g., P2O5, POCl3) D Ethyl 6-fluoronicotinimidate C->D Pinner Reaction (EtOH, HCl gas) E 6-Fluoronicotinimidamide hydrochloride D->E Ammonolysis (NH3) G cluster_0 Pinner Reaction Mechanism Nitrile 6-Fluoronicotinonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + HCl ImidateCation Imidate Cation ProtonatedNitrile->ImidateCation + Ethanol ImidateSalt Ethyl 6-fluoronicotinimidate Hydrochloride ImidateCation->ImidateSalt - H+ Ethanol Ethanol

Foundational

A Methodological Guide to Characterizing Novel PARP Inhibitors: A Hypothetical Case Study of 6-Fluoronicotinimidamide Hydrochloride

Abstract Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in homologous recombination repair. The mechanism of these inhibitors,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in homologous recombination repair. The mechanism of these inhibitors, centered on enzymatic inhibition and the trapping of PARP on DNA, provides a powerful strategy for inducing synthetic lethality. This technical guide outlines a comprehensive, multi-tiered framework for the mechanistic characterization of novel PARP inhibitors. Using the compound 6-Fluoronicotinimidamide hydrochloride as a hypothetical candidate, we detail the logical and scientific progression from initial biochemical validation to complex cell-based functional assays and definitive structural elucidation. This document serves as a whitepaper for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to inhibitor characterization.

Section 1: The Central Role of PARP in Genomic Stability

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to thousands of DNA lesions per cell per day. A critical first responder to a major class of these lesions—DNA single-strand breaks (SSBs)—is the Poly(ADP-ribose) polymerase 1 (PARP1) enzyme, with PARP2 playing a related role.[1][2]

Upon detecting an SSB, PARP1 binds to the damaged site via its zinc-finger domains. This binding event triggers a conformational change that activates its catalytic domain.[3] The activated enzyme utilizes cellular nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the synthesis and transfer of long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nearby nuclear proteins, such as histones.[4][5] This burst of PARylation serves two primary purposes:

  • Signaling Hub Creation: The negatively charged PAR chains act as a scaffold, recruiting a cascade of DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase β, which are essential components of the base excision repair (BER) pathway.[4][6]

  • Enzyme Release: After sufficient PAR has been synthesized, the accumulation of negative charge causes the electrostatic repulsion of PARP1 from the DNA, allowing the recruited repair machinery to access and mend the break.[2][7]

This catalytic cycle is a rapid and efficient process vital for maintaining genomic stability. Inhibition of this process forms the therapeutic rationale for a powerful class of anti-cancer agents.

Section 2: The Rationale for PARP Inhibition in Oncology: The Principle of Synthetic Lethality

The concept of synthetic lethality describes a scenario where a deficiency in either of two genes is compatible with cell viability, but the simultaneous loss of both results in cell death.[8] PARP inhibitors exploit this phenomenon with profound efficacy in cancers that have a pre-existing defect in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[7][9]

The most well-known examples are cancers with mutations in the BRCA1 or BRCA2 genes.[10] The workflow of synthetic lethality is as follows:

  • Inhibition of SSB Repair: A PARP inhibitor competitively binds to the catalytic domain of PARP, preventing PAR synthesis.[7][11]

  • SSB to DSB Conversion: Unrepaired SSBs, when encountered by the replication machinery during S-phase, cause replication forks to stall and collapse, leading to the formation of more cytotoxic DSBs.[6][12]

  • Lethality in HR-Deficient Cells: In a healthy cell, these DSBs would be efficiently repaired by the HR pathway. However, in cancer cells with BRCA1/2 mutations or other HR defects, this high-fidelity repair pathway is compromised. The cell must rely on error-prone pathways like non-homologous end joining (NHEJ), leading to genomic instability, mitotic catastrophe, and ultimately, apoptosis.[6][13]

A crucial component of the mechanism for many potent PARP inhibitors is "PARP trapping." By binding to the enzyme, the inhibitor not only blocks its catalytic activity but can also stabilize the PARP-DNA complex, preventing its release.[6][14] This trapped complex is a significant physical obstacle to DNA replication and transcription, proving to be even more cytotoxic than the simple accumulation of SSBs.[8]

Section 3: Unveiling the Inhibitor: A Profile of 6-Fluoronicotinimidamide Hydrochloride

For the purpose of this guide, we will investigate the hypothetical PARP inhibitor, 6-Fluoronicotinimidamide hydrochloride .

  • Molecular Formula: C₆H₇ClFN₃[15]

  • Molecular Weight: 175.59[15]

  • Structure:

Scientific Rationale for Investigation: The core structure, "nicotinimidamide," is a derivative of nicotinamide, which is the functional moiety of the natural PARP substrate, NAD+.[16][17] This structural mimicry provides a strong chemical basis to hypothesize that 6-Fluoronicotinimidamide hydrochloride functions as a competitive inhibitor, targeting the NAD+ binding site within the catalytic domain of PARP enzymes. The fluorine substitution may enhance binding affinity or alter metabolic stability, while the amidine group can participate in hydrogen bonding.

Section 4: Proposed Mechanism of Action - A Structural and Competitive Perspective

All clinically relevant PARP inhibitors are designed to mimic the nicotinamide portion of NAD+ and occupy its binding pocket in the catalytic active site.[17] This pocket is highly conserved among PARP family members and contains key amino acid residues that form hydrogen bonds and π-π stacking interactions with the nicotinamide ring.[4]

We propose that 6-Fluoronicotinimidamide hydrochloride acts via the same principle:

  • Competition with NAD+: The inhibitor directly competes with the endogenous NAD+ substrate for binding to the donor site within the PARP catalytic domain.[17]

  • Occupation of the Nicotinamide Pocket: The fluoropyridine ring of the inhibitor is predicted to occupy the same pocket as the nicotinamide ring of NAD+.

  • Key Molecular Interactions: The amidine group (C(=N)N) is poised to form critical hydrogen bonds with the backbone of Glycine and the side chain of a key Serine residue in the active site, while the aromatic ring engages in π-π stacking with a Tyrosine residue. These interactions are hallmarks of PARP inhibitor binding.[4]

  • Inhibition of Catalysis: By occupying this site, the inhibitor prevents NAD+ from binding and being hydrolyzed, thereby halting the synthesis of PAR chains and blocking the DNA repair signaling cascade.[7]

The following diagram illustrates this proposed competitive inhibition mechanism.

G cluster_0 Normal PARP1 Catalytic Cycle cluster_1 Inhibition by 6-Fluoronicotinimidamide HCl DNA_SSB DNA Single-Strand Break PARP1_Active Activated PARP1 (Bound to DNA) DNA_SSB->PARP1_Active recruits PAR PAR Chain Synthesis PARP1_Active->PAR hydrolyzes NAD NAD+ NAD->PAR Repair_Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Repair_Recruitment PARP1_Release PARP1 Release PAR->PARP1_Release causes Nicotinamide Nicotinamide (Byproduct) PAR->Nicotinamide DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Inhibitor 6-Fluoronicotinimidamide HCl (Nicotinamide Mimic) Blocked Catalytic Activity Blocked PARP Trapping Inhibitor->Blocked competitively binds to PARP1_Active_Inhibited Activated PARP1 (Bound to DNA) PARP1_Active_Inhibited->Blocked No_PAR No PAR Synthesis Blocked->No_PAR No_Repair SSB Repair Failure No_PAR->No_Repair

Caption: Proposed competitive inhibition of PARP1 by 6-Fluoronicotinimidamide HCl.

Section 5: A Multi-Tiered Framework for Mechanistic Validation

To rigorously validate the proposed mechanism of a novel inhibitor, a logical, tiered approach is essential. Each tier builds upon the last, moving from simple biochemical confirmation to complex biological function.

Tier 1: Biochemical Characterization - Is it a direct, competitive inhibitor?

The foundational step is to confirm direct enzymatic inhibition and determine potency. This is achieved in cell-free systems using purified components.

Protocol 1: In Vitro PARP1/2 Enzymatic Inhibition Assay (Chemiluminescent ELISA)

  • Principle: This assay quantifies the PARylation of histone proteins coated on a microplate. The amount of synthesized PAR, detected via an antibody, is inversely proportional to the inhibitory activity of the compound.

  • Methodology:

    • Plate Coating: Coat a 96-well plate with histone proteins and block non-specific binding sites.

    • Reaction Setup: In each well, add assay buffer, purified recombinant human PARP1 or PARP2 enzyme, and activated DNA (containing SSBs).

    • Inhibitor Addition: Add a serial dilution of 6-Fluoronicotinimidamide hydrochloride (e.g., from 1 nM to 100 µM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Initiation: Add a biotin-labeled NAD+ solution to start the enzymatic reaction. Incubate for 1 hour at room temperature.

    • Detection: Add Streptavidin-HRP (which binds to the biotinylated PAR chains) followed by a chemiluminescent HRP substrate.

    • Readout: Measure luminescence using a plate reader.

    • Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of enzymatic activity is inhibited).

  • Causality Explained: This experiment directly measures the compound's effect on the enzyme's catalytic output. A dose-dependent decrease in signal confirms enzymatic inhibition and establishes the inhibitor's potency (IC₅₀).[18][19]

Protocol 2: Competitive Binding Assay (Fluorescence Polarization)

  • Principle: This assay confirms that the inhibitor binds to the NAD+ pocket. It uses a fluorescent probe designed to bind the active site (e.g., an olaparib-based probe). When the probe is bound to the large PARP enzyme, it tumbles slowly, emitting highly polarized light. A competing inhibitor will displace the probe, which then tumbles rapidly in solution, emitting depolarized light.

  • Methodology:

    • Reaction Setup: In a 384-well plate, add assay buffer, purified PARP1 enzyme, and the fluorescent probe.

    • Inhibitor Addition: Add a serial dilution of 6-Fluoronicotinimidamide hydrochloride.

    • Incubation: Allow the binding reaction to reach equilibrium (typically 30-60 minutes).

    • Readout: Measure fluorescence polarization (FP) using a suitable plate reader.

    • Analysis: A high FP signal indicates the probe is bound. A dose-dependent decrease in FP confirms that the test compound is displacing the probe from the active site.

  • Causality Explained: A positive result in this assay provides strong evidence that the mechanism of action is indeed competitive binding at the nicotinamide pocket, rather than an allosteric or non-specific effect.[19][20]

Table 1: Hypothetical Biochemical Data Summary

Parameter PARP1 PARP2
Enzymatic IC₅₀ (nM) 5.2 3.8

| Binding Affinity Ki (nM) | 4.5 | 3.1 |

Tier 2: Cell-Based Functional Assays - Does it work in a biological system?

After biochemical validation, the next critical step is to determine if the inhibitor engages its target in a cellular environment and elicits the desired biological response (i.e., synthetic lethality).

G cluster_0 Tier 2 Experimental Workflow Start Cancer Cell Lines (BRCA-proficient & BRCA-deficient) Assay1 Protocol 3: Cellular PARylation Assay (Target Engagement) Start->Assay1 Assay2 Protocol 4: Synthetic Lethality Assay (Therapeutic Effect) Start->Assay2 Assay3 Protocol 5: PARP Trapping Assay (Mechanistic Insight) Start->Assay3 Result1 Confirmation of PAR inhibition in cells Assay1->Result1 Result2 Selective killing of BRCA-deficient cells Assay2->Result2 Result3 Quantification of PARP-DNA complexes Assay3->Result3

Caption: Workflow for cell-based functional validation of a PARP inhibitor.

Protocol 3: Cellular PARylation Assay (Western Blot)

  • Principle: To confirm target engagement in cells, we measure the level of PAR synthesis after inducing DNA damage.

  • Methodology:

    • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa).

    • Pre-treatment: Treat cells with varying concentrations of 6-Fluoronicotinimidamide hydrochloride for 1-2 hours.

    • DNA Damage: Induce SSBs by treating cells with a short pulse of a DNA damaging agent like hydrogen peroxide (H₂O₂) or MMS.

    • Lysis: Immediately lyse the cells to harvest proteins.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody. Use an antibody for a loading control (e.g., actin).

    • Analysis: A strong PAR signal (a high molecular weight smear) will be present in the damaged, untreated cells. A dose-dependent reduction in this signal in the inhibitor-treated cells confirms target engagement.

  • Causality Explained: This experiment bridges the gap between the test tube and the cell, demonstrating that the compound can penetrate the cell membrane and inhibit PARP activity at its intracellular site of action.[21][22]

Protocol 4: Synthetic Lethality Assay in Isogenic Cell Lines

  • Principle: The therapeutic hypothesis is tested by comparing the inhibitor's cytotoxicity in a cell line with a functional HR pathway versus an isogenic cell line where an HR gene (like BRCA2) has been knocked out.

  • Methodology:

    • Cell Seeding: Seed both BRCA2-proficient (e.g., DLD-1) and BRCA2-deficient (e.g., DLD-1 BRCA2-/-) cells into 384-well plates.

    • Treatment: Add a serial dilution of the inhibitor to both cell lines.

    • Incubation: Culture the cells for 72-96 hours, allowing multiple cell divisions to occur.

    • Viability Readout: Measure cell viability using a luminescent assay that quantifies ATP levels (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.

    • Analysis: Calculate the IC₅₀ for each cell line. A significantly lower IC₅₀ in the BRCA2-deficient line compared to the proficient line demonstrates synthetic lethality.

  • Causality Explained: This is the key functional experiment. Selective killing of the HR-deficient cells validates the primary therapeutic mechanism of action and indicates potential clinical utility.[21][23]

Table 2: Hypothetical Cell Viability Data

Cell Line HR Status IC₅₀ (nM)
DLD-1 Proficient >10,000

| DLD-1 BRCA2-/- | Deficient | 15.7 |

Protocol 5: PARP Trapping Assay (Proximity Ligation Assay - PLA)

  • Principle: This highly sensitive in-situ assay visualizes and quantifies PARP enzymes that are trapped on chromatin.

  • Methodology:

    • Cell Culture & Treatment: Grow cells on coverslips and treat with the inhibitor.

    • Fixation & Permeabilization: Fix cells to preserve cellular structures and permeabilize them to allow antibody access.

    • Primary Antibodies: Incubate with two primary antibodies from different species: one against PARP1 and another against a chromatin marker (e.g., Histone H2A.X).

    • PLA Probes: Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes).

    • Ligation & Amplification: If the two primary antibodies are in close proximity (<40 nm), the DNA strands can be ligated to form a circle. This circle is then amplified via rolling-circle amplification.

    • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified product, creating a bright fluorescent spot.

    • Imaging & Analysis: Visualize the spots using fluorescence microscopy. Each spot represents a single trapping event. Quantify the number of spots per nucleus.

  • Causality Explained: This assay directly measures the inhibitor's trapping potential. Comparing the trapping potency of a novel compound to established inhibitors (like olaparib vs. talazoparib) provides crucial insight into its mechanism, as trapping is a key driver of both efficacy and potential toxicity.[8][22]

Tier 3: Structural Elucidation - What is the definitive binding mode?

The final tier provides atomic-level resolution of the inhibitor-enzyme interaction, confirming the proposed binding mode and enabling future structure-activity relationship (SAR) studies.

Protocol 6: Co-crystallization of PARP1 Catalytic Domain with 6-Fluoronicotinimidamide Hydrochloride

  • Principle: X-ray crystallography is used to determine the three-dimensional structure of the inhibitor bound to the PARP1 active site.

  • Methodology (Simplified):

    • Protein Expression & Purification: Express the catalytic domain of human PARP1 in a system like E. coli and purify it to high homogeneity.

    • Complex Formation: Incubate the purified protein with a molar excess of 6-Fluoronicotinimidamide hydrochloride.

    • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to find one that promotes the formation of well-ordered protein-inhibitor co-crystals.

    • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern.

    • Structure Solution: Analyze the diffraction pattern to calculate an electron density map, into which the atomic model of the protein and the bound inhibitor is built and refined.

  • Causality Explained: The resulting crystal structure is the ultimate validation of the binding mode. It reveals the precise orientation of the inhibitor and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize its binding, confirming the hypotheses from Tier 1 and providing an invaluable blueprint for rational drug design.[4][24][25][26]

Section 6: Conclusion and Future Directions

This guide presents a systematic and robust framework for elucidating the mechanism of action of a novel PARP inhibitor, using 6-Fluoronicotinimidamide hydrochloride as a hypothetical candidate. By progressing through biochemical, cellular, and structural tiers of analysis, a researcher can build a comprehensive and self-validating data package. This approach confirms that the compound (1) directly inhibits the target enzyme with high potency, (2) acts via competitive binding in the NAD+ pocket, (3) engages its target in living cells, (4) elicits the desired biological outcome of synthetic lethality, and (5) binds in a structurally defined manner.

Future work would involve expanding this characterization to include selectivity profiling against the entire PARP family, ADME/Tox profiling, and ultimately, evaluation in preclinical in vivo models to establish a clear path toward clinical development.

References

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Center for Biotechnology Information (PMC). [Link]

  • Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. National Center for Biotechnology Information (NIH). [Link]

  • What are PARP inhibitors and how do they work? Patsnap Synapse. [Link]

  • Mechanism and function of PARP and PARP inhibitors. ResearchGate. [Link]

  • PARP family enzymes: regulation and catalysis of the poly(ADP-ribose) posttranslational modification. National Center for Biotechnology Information (PMC). [Link]

  • What are PARP inhibitors? MD Anderson Cancer Center. [Link]

  • PARP Inhibitors. Cancer Research UK. [Link]

  • Crystal Structure of the Catalytic Domain of Human PARP2 in Complex with PARP Inhibitor ABT-888. ACS Publications. [Link]

  • NAD+ molecule and its position in the PARP-1 active site. ResearchGate. [Link]

  • PARP assay kits. Cambridge Bioscience. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins. National Center for Biotechnology Information (PMC). [Link]

  • Crystal structures of the catalytic domain of human PARP15 in complex with small molecule inhibitors. PubMed. [Link]

  • Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer. National Center for Biotechnology Information (PMC). [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. National Center for Biotechnology Information (PMC). [Link]

  • The catalytic activity of PARP. ResearchGate. [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. National Center for Biotechnology Information (PMC). [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. National Center for Biotechnology Information (PMC). [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. National Center for Biotechnology Information (PMC). [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

  • Discovery of an NAD+ analogue with enhanced specificity for PARP1. Royal Society of Chemistry. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]

  • NAD consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. bioRxiv. [Link]

  • Multiomics analysis of the NAD+-PARP1 axis reveals a role for site-specific ADP-ribosylation in splicing in embryonic stem cells. PubMed. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate. [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies. National Center for Biotechnology Information (PMC). [Link]

  • PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies. MDPI. [Link]

  • Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. National Center for Biotechnology Information (PMC). [Link]

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Exploratory

The Strategic Role of 6-Fluoronicotinimidamide Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in pharmaceuticals, is often fluorinated to modulate its physicochemical and pharmacokinetic properties. This technical guide delves into the pivotal role of 6-Fluoronicotinimidamide hydrochloride as a versatile chemical intermediate, with a particular focus on its synthesis and its application in the construction of complex heterocyclic systems, such as those found in potent enzyme inhibitors. We will explore the causality behind the synthetic choices, provide detailed experimental protocols, and present a logical framework for its utilization in drug discovery pipelines.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and membrane permeability. The 6-fluoropyridine moiety, in particular, has emerged as a valuable component in a myriad of drug candidates. 6-Fluoronicotinimidamide hydrochloride serves as a key building block for introducing this fluorinated pyridine core, offering a reactive handle for the construction of more complex molecular architectures. Its amidine functionality is particularly suited for participating in cyclocondensation reactions, enabling the efficient synthesis of fused heterocyclic systems.

Physicochemical Properties and Characterization

6-Fluoronicotinimidamide hydrochloride is a stable, crystalline solid that is amenable to standard laboratory handling. A comprehensive understanding of its properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1419101-31-7[1][2]
Molecular Formula C₆H₇ClFN₃[1]
Molecular Weight 175.59 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in polar protic solvents (e.g., methanol, ethanol)

Synthesis of 6-Fluoronicotinimidamide Hydrochloride: The Pinner Reaction

The most direct and widely employed method for the synthesis of 6-Fluoronicotinimidamide hydrochloride is the Pinner reaction, starting from the readily available 6-fluoronicotinonitrile. This reaction proceeds via the formation of an intermediate imidate ester, which is subsequently converted to the amidine hydrochloride.

Reaction Rationale and Mechanism

The Pinner reaction is an acid-catalyzed addition of an alcohol to a nitrile, forming an imidate salt (Pinner salt). Subsequent treatment with ammonia or an amine leads to the formation of an amidine. The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate imidate to an ester. The hydrochloride salt of the amidine is typically isolated, as it is more stable and easier to handle than the free base.

The reaction mechanism involves the protonation of the nitrile nitrogen by the strong acid (HCl), which activates the nitrile carbon towards nucleophilic attack by the alcohol (e.g., ethanol). The resulting imidate salt is then displaced by ammonia in the final step to yield the amidine.

Pinner_Reaction nitrile 6-Fluoronicotinonitrile step1 Step 1: Pinner Salt Formation nitrile->step1 hcl_etoh HCl, Ethanol hcl_etoh->step1 nh3 Ammonia step2 Step 2: Ammonolysis nh3->step2 product 6-Fluoronicotinimidamide Hydrochloride imidate Ethyl 6-fluoronicotinimidate (Pinner Salt) imidate->step2 step1->imidate step2->product

Figure 1: Simplified workflow of the Pinner reaction for 6-Fluoronicotinimidamide hydrochloride synthesis.
Detailed Experimental Protocol
  • Materials: 6-fluoronicotinonitrile, anhydrous ethanol, hydrogen chloride (gas or solution in ethanol), anhydrous diethyl ether, ammonia (gas or solution in methanol).

  • Procedure:

    • A solution of 6-fluoronicotinonitrile (1.0 eq) in anhydrous ethanol is cooled to 0 °C in an ice bath.

    • Anhydrous hydrogen chloride gas is bubbled through the solution, or a saturated solution of HCl in ethanol (1.1 eq) is added dropwise, maintaining the temperature below 10 °C.

    • The reaction mixture is stirred at room temperature for 12-16 hours, during which time the ethyl 6-fluoronicotinimidate hydrochloride (Pinner salt) typically precipitates.

    • The Pinner salt is isolated by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

    • The isolated Pinner salt is then suspended in a solution of ammonia in methanol (excess) and stirred at room temperature for 4-6 hours.

    • The solvent is removed under reduced pressure, and the resulting crude product is triturated with diethyl ether to afford 6-Fluoronicotinimidamide hydrochloride as a white solid.

Starting MaterialReagentsSolventReaction TimeYield
6-fluoronicotinonitrile1. HCl, Ethanol2. NH₃Ethanol, Methanol16-22 hours~85-95%

Core Application: Cyclocondensation for the Synthesis of Fluoropyridinyl-Pyrimidinones

A primary application of 6-Fluoronicotinimidamide hydrochloride is its use as a key building block in the synthesis of fluoropyridinyl-pyrimidinone derivatives. These scaffolds are present in a range of biologically active molecules, including PARP (Poly (ADP-ribose) polymerase) inhibitors, which are at the forefront of targeted cancer therapy.

Reaction Rationale and Mechanism

The amidine functionality of 6-Fluoronicotinimidamide hydrochloride readily undergoes cyclocondensation with 1,3-dicarbonyl compounds or their equivalents, such as β-ketoesters or dialkyl malonates. This reaction typically proceeds under basic conditions, where the amidine acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the dicarbonyl compound to form a six-membered pyrimidinone ring. The choice of the 1,3-dicarbonyl partner allows for the introduction of various substituents onto the pyrimidinone ring, enabling the fine-tuning of the final molecule's properties.

Cyclocondensation_Workflow start Starting Materials 6-Fluoronicotinimidamide HCl Substituted Diethyl Malonate reaction Cyclocondensation Reaction Solvent: Ethanol Heat (Reflux) start->reaction base Base (e.g., NaOEt) base->reaction workup Work-up & Purification Acidification Filtration/Crystallization Chromatography reaction->workup product Final Product 2-(6-Fluoropyridin-3-yl)-5-substituted-pyrimidin-4(3H)-one workup->product

Figure 2: Experimental workflow for the synthesis of fluoropyridinyl-pyrimidinones.
Detailed Experimental Protocol: Synthesis of a 2-(6-Fluoropyridin-3-yl)-5-substituted-pyrimidin-4(3H)-one
  • Materials: 6-Fluoronicotinimidamide hydrochloride, a substituted diethyl malonate (e.g., diethyl 2-fluoromalonate), sodium ethoxide, anhydrous ethanol.

  • Procedure:

    • Sodium metal (2.2 eq) is dissolved in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

    • 6-Fluoronicotinimidamide hydrochloride (1.0 eq) and the substituted diethyl malonate (1.1 eq) are added to the sodium ethoxide solution.

    • The reaction mixture is heated to reflux and maintained for 6-8 hours. The progress of the reaction is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with a suitable acid (e.g., 2M HCl) to a pH of ~5-6, which induces the precipitation of the product.

    • The solid is collected by filtration, washed with water, and then with a cold non-polar solvent (e.g., hexane or diethyl ether).

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Reactant 1Reactant 2BaseSolventReaction TimeYield
6-Fluoronicotinimidamide HClDiethyl 2-fluoromalonateSodium EthoxideEthanol6-8 hours~70-85%

Conclusion and Future Outlook

6-Fluoronicotinimidamide hydrochloride has established itself as a valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its straightforward preparation via the Pinner reaction and its predictable reactivity in cyclocondensation reactions make it an attractive building block for medicinal chemists. The ability to efficiently construct fluoropyridinyl-pyrimidinone cores opens avenues for the development of novel therapeutics, particularly in the realm of enzyme inhibitors for oncology and other disease areas. As the demand for sophisticated, fluorine-containing drug candidates continues to grow, the strategic application of intermediates like 6-Fluoronicotinimidamide hydrochloride will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • ChemScene. 6-Fluoropyridine-3-carboximidamide hydrochloride.

  • ChemicalBook. 6-FluoronicotiniMidaMide hydrochloride.

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Foundational

The Strategic Advantage of Fluorination: A Technical Guide to 6-Fluoronicotinimidamide Hydrochloride as a Precursor for Novel PARP Inhibitors

Abstract In the landscape of targeted cancer therapy, the development of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement, particularly for cancers with deficiencies in DNA repair mechan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, the development of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement, particularly for cancers with deficiencies in DNA repair mechanisms. The strategic design of these inhibitors often involves the incorporation of specific pharmacophores that mimic the nicotinamide portion of the PARP substrate, NAD+. This guide provides an in-depth technical analysis of 6-Fluoronicotinimidamide hydrochloride, a promising yet under-explored precursor for the synthesis of next-generation PARP inhibitors. We will delve into the synthetic rationale, the inherent advantages conferred by the fluorine substituent, and provide a framework for its application in drug discovery workflows, thereby offering a valuable resource for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Rationale for Fluorinated Precursors in PARP Inhibitor Design

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[1] The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a successful therapeutic strategy for cancers with mutations in the BRCA1 or BRCA2 genes, a concept known as synthetic lethality. The core chemical scaffold of many potent PARP inhibitors is designed to occupy the nicotinamide binding pocket of the enzyme's catalytic domain.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered lipophilicity, which can translate to enhanced oral bioavailability and a more favorable pharmacokinetic profile.[2] Specifically, in the context of PARP inhibitors, fluorination of the nicotinamide-mimicking moiety can block metabolically vulnerable positions, thereby increasing the compound's half-life and therapeutic efficacy.[3]

This guide focuses on 6-Fluoronicotinimidamide hydrochloride as a strategic precursor. The imidamide functional group offers a versatile handle for constructing various heterocyclic systems found in known PARP inhibitors, while the 6-fluoro substituent provides the aforementioned benefits of fluorination.

Synthesis and Physicochemical Properties of 6-Fluoronicotinimidamide Hydrochloride

While a specific, detailed protocol for the direct synthesis of 6-Fluoronicotinimidamide hydrochloride is not extensively documented in publicly available literature, its preparation can be logically derived from established chemical transformations of its precursors, 6-fluoronicotinonitrile or 6-fluoronicotinamide.

Proposed Synthetic Pathways

A plausible and efficient route to 6-Fluoronicotinimidamide hydrochloride is through the Pinner reaction.[2][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imidate salt, which can then be converted to the amidine by treatment with ammonia.

A generalized protocol based on the Pinner reaction is as follows:

  • Formation of the Imidate Salt (Pinner Salt):

    • Dissolve 6-fluoronicotinonitrile in an anhydrous alcohol (e.g., ethanol).

    • Bubble dry hydrogen chloride gas through the solution at a low temperature (0-5 °C) to form the ethyl 6-fluoronicotinimidate hydrochloride salt.

    • The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the nitrile to the corresponding amide.

  • Ammonolysis to the Amidine Hydrochloride:

    • The isolated imidate salt is then treated with a solution of ammonia in an appropriate solvent.

    • This nucleophilic substitution reaction yields 6-Fluoronicotinimidamide, which upon acidification with hydrochloric acid, precipitates as the hydrochloride salt.

Alternatively, the synthesis can commence from 6-fluoronicotinamide. The conversion of an amide to an amidine can be achieved using various reagents, such as phosphorus pentachloride (PCl5) to first form an imidoyl chloride, followed by reaction with ammonia.[5]

dot

G cluster_0 Pinner Reaction Pathway cluster_1 Amide Conversion Pathway 6-Fluoronicotinonitrile 6-Fluoronicotinonitrile Ethyl 6-Fluoronicotinimidate HCl Ethyl 6-Fluoronicotinimidate HCl 6-Fluoronicotinonitrile->Ethyl 6-Fluoronicotinimidate HCl  Dry HCl, Anhydrous Ethanol 6-Fluoronicotinimidamide HCl 6-Fluoronicotinimidamide HCl Ethyl 6-Fluoronicotinimidate HCl->6-Fluoronicotinimidamide HCl  Ammonia, then HCl 6-Fluoronicotinamide 6-Fluoronicotinamide Imidoyl Chloride Intermediate Imidoyl Chloride Intermediate 6-Fluoronicotinamide->Imidoyl Chloride Intermediate  PCl5 or similar Target_Product 6-Fluoronicotinimidamide HCl Imidoyl Chloride Intermediate->Target_Product  Ammonia, then HCl G cluster_0 PARP Inhibition Mechanism cluster_1 Role of PARP Inhibitor NAD NAD+ PARP_Active_Site PARP Active Site (Nicotinamide Pocket) NAD->PARP_Active_Site Binds ADP_Ribose Poly(ADP-ribose) Chain PARP_Active_Site->ADP_Ribose Catalyzes DNA_Repair DNA Repair ADP_Ribose->DNA_Repair Signals Cell_Death Cancer Cell Death (Synthetic Lethality) PARP_Inhibitor PARP Inhibitor (e.g., from 6-F-Nicotinimidamide) PARP_Active_Site_Inhibited PARP Active Site (Blocked) PARP_Inhibitor->PARP_Active_Site_Inhibited Competitively Binds Inhibition Inhibition of PARP Activity PARP_Active_Site_Inhibited->Inhibition Inhibition->Cell_Death

Caption: Mechanism of PARP inhibition and synthetic lethality.

The Advantage of the Imidamide Moiety

The imidamide functional group of 6-Fluoronicotinimidamide hydrochloride is a key reactive handle. It can participate in cyclization reactions with various bifunctional reagents to construct the core heterocyclic systems of many PARP inhibitors. For instance, reaction with a β-keto ester could lead to the formation of a pyrimidine ring, a common scaffold in medicinal chemistry.

The Impact of the 6-Fluoro Substituent

The presence of the fluorine atom at the 6-position of the pyridine ring is expected to confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a position susceptible to oxidative metabolism can significantly increase the in vivo half-life of the resulting PARP inhibitor.

  • Enhanced Binding Affinity: Fluorine can engage in favorable interactions within the enzyme's active site, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the inhibitor's potency.

  • Modulation of Physicochemical Properties: Fluorination can increase lipophilicity, which may improve membrane permeability and oral bioavailability. It can also influence the pKa of nearby basic nitrogens, which can be fine-tuned to optimize solubility and target engagement.

While direct structure-activity relationship (SAR) data for PARP inhibitors derived from 6-Fluoronicotinimidamide hydrochloride is not available, studies on other fluorinated PARP inhibitors have shown that fluorine substitution can have a nuanced effect on activity, sometimes leading to a marginal decrease in growth inhibitory effects in certain cell lines. [5]However, the overall pharmacokinetic profile is often improved.

Experimental Workflows for Evaluation

Once a novel PARP inhibitor has been synthesized using 6-Fluoronicotinimidamide hydrochloride as a precursor, a series of in vitro and cell-based assays are necessary to evaluate its efficacy.

In Vitro PARP Inhibition Assay

The potency of the synthesized compound against PARP-1 and PARP-2 enzymes should be determined using an in vitro enzymatic assay. Several commercial kits are available, or a custom assay can be developed.

Generalized Protocol for a Chemiluminescent PARP Assay:

  • Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

  • Enzyme and Inhibitor Incubation: Add a known concentration of recombinant PARP-1 or PARP-2 enzyme to each well, along with varying concentrations of the test compound.

  • Reaction Initiation: Initiate the PARylation reaction by adding a mixture of biotinylated NAD+ and activated DNA.

  • Detection: After a set incubation period, add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated ADP-ribose chains.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output. The signal intensity is proportional to PARP activity.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

dot

G Start Start Coat_Plate Coat 96-well plate with histones Start->Coat_Plate Add_Reagents Add PARP enzyme and test inhibitor Coat_Plate->Add_Reagents Initiate_Reaction Add biotinylated NAD+ and activated DNA Add_Reagents->Initiate_Reaction Incubate Incubate to allow PARylation Initiate_Reaction->Incubate Add_Detection Add Streptavidin-HRP Incubate->Add_Detection Add_Substrate Add chemiluminescent substrate Add_Detection->Add_Substrate Measure_Signal Measure luminescence Add_Substrate->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro PARP inhibition assay.

Cell-Based Assays

To assess the activity of the inhibitor in a cellular context, assays that measure the inhibition of PARP activity within cells and the downstream effects on cell viability are crucial.

Protocol for Measuring Cellular PARP Activity (PARylation Assay):

  • Cell Culture: Culture a relevant cancer cell line (e.g., a BRCA-deficient breast or ovarian cancer cell line) in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period.

  • Induce DNA Damage: Induce DNA damage, and consequently PARP activation, by treating the cells with an agent like hydrogen peroxide.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • ELISA-based Detection: Use a sandwich ELISA kit to quantify the amount of poly(ADP-ribosyl)ated proteins in the cell lysate. This typically involves capturing PARylated proteins on an antibody-coated plate and detecting them with a labeled anti-PAR antibody.

  • Data Analysis: Determine the IC50 of the compound for inhibiting cellular PARP activity.

Cell Viability Assay:

To confirm the synthetic lethality mechanism, the effect of the inhibitor on the viability of both BRCA-deficient and BRCA-proficient cell lines should be compared. A standard MTT or CellTiter-Glo assay can be used for this purpose. A potent and selective PARP inhibitor is expected to show significantly greater cytotoxicity in the BRCA-deficient cells.

Conclusion and Future Directions

6-Fluoronicotinimidamide hydrochloride represents a strategically valuable, yet currently underutilized, precursor for the synthesis of novel PARP inhibitors. Its chemical structure combines a reactive imidamide moiety, ideal for constructing diverse heterocyclic scaffolds, with a fluorine substituent that can confer significant advantages in terms of metabolic stability and pharmacokinetic properties. The proposed synthetic routes, based on established chemical principles, provide a clear path to obtaining this key intermediate.

The future development of PARP inhibitors derived from this precursor will depend on a systematic exploration of its reactivity in various cyclization reactions and a thorough evaluation of the resulting compounds in the described in vitro and cell-based assays. Such studies hold the promise of identifying new clinical candidates with improved efficacy and safety profiles for the treatment of a range of cancers. This guide provides the foundational knowledge and experimental framework to embark on this promising avenue of drug discovery.

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  • van der Veen, S. et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.
  • Vaškevičius, A. et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Retrieved from [Link]

  • Alshehri, S. et al. (2021). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. Journal of Molecular Liquids, 337, 116413.

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Exploratory

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide to the Reactivity of 6-Fluoronicotinimidamide Hydrochloride In the landscape of drug discovery, the strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 6-Fluoronicotinimidamide Hydrochloride

In the landscape of drug discovery, the strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. 6-Fluoronicotinimidamide hydrochloride (CAS: 1419101-31-7) has emerged as a valuable and highly versatile building block for precisely this purpose.[1] This guide provides an in-depth analysis of its chemical reactivity, grounded in both fundamental principles and field-proven applications. We will dissect the molecule's structural features, explore the distinct reactivity of its core functional groups—the imidamide and the fluoropyridine ring—and present practical, validated protocols for its synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical potential of this important intermediate.

Physicochemical & Structural Properties: Understanding the Foundation of Reactivity

A thorough understanding of a molecule's properties is the first step toward predicting and controlling its chemical behavior. 6-Fluoronicotinimidamide hydrochloride is a solid at room temperature, requiring storage in a dry, controlled environment (2-8°C) to maintain its integrity.[2]

PropertyValueSource(s)
CAS Number 1419101-31-7[2]
Molecular Formula C₆H₇ClFN₃[2]
Molecular Weight 175.59 g/mol [2]
Synonyms 6-Fluoropyridine-3-carboximidamide HCl[2]
Purity Typically ≥97%[1][3]
Storage Sealed in dry, 2-8°C[2]
SMILES Cl.NC(=N)C1=CN=C(F)C=C1[2]

The molecule's reactivity is dictated by the interplay of its three key structural components, as illustrated below.

Key structural features governing reactivity.
  • The 6-Fluoro Substituent: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect on the pyridine ring. This effect lowers the electron density of the entire aromatic system, making the ring carbons more electrophilic and susceptible to nucleophilic attack.

  • The Imidamide Hydrochloride Group: This functional group is the molecule's primary hub of reactivity. As a hydrochloride salt, the imidamide is protonated, rendering it stable and water-soluble. However, upon neutralization with a base, the free imidamide becomes a potent nucleophile via its nitrogen atoms. Concurrently, the central carbon of the imidamide is inherently electrophilic and can be attacked by external nucleophiles.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is also electron-withdrawing, further contributing to the electron-deficient nature of the ring carbons and influencing the regioselectivity of substitution reactions.

Core Reactivity Analysis: A Tale of Two Functional Groups

The synthetic utility of 6-Fluoronicotinimidamide hydrochloride stems from the distinct yet cooperative reactivity of its imidamide and fluoropyridine moieties.

Reactivity of the Imidamide Moiety

The imidamide functional group is an amide analog that serves as a versatile precursor for constructing a wide array of nitrogen-containing heterocycles. Its reactivity is critically dependent on the pH of the reaction medium.

Initial Deprotonation: The first and most crucial step in nearly all reactions involving the imidamide group is its neutralization. The hydrochloride salt is stable but unreactive as a nucleophile. The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to liberate the free imidamide, which can then participate in subsequent reactions.

Activation workflow for the imidamide group.

Cyclization Reactions: The most powerful application of the imidamide group is in the synthesis of five- and six-membered heterocycles. By reacting the deprotonated imidamide with bifunctional electrophiles, complex ring systems can be constructed in a single step.

  • With 1,3-Dicarbonyls (or equivalents): Reaction with compounds like acetylacetone or malondialdehyde leads to the formation of substituted pyrimidines.

  • With 1,2-Dicarbonyls: Reaction with reagents like benzil or glyoxal yields substituted imidazoles.

  • With α,β-Unsaturated Carbonyls: Michael addition followed by cyclization can afford dihydropyrimidines.

These cyclization strategies are highly efficient and are foundational in combinatorial chemistry for generating libraries of drug-like molecules. The general principle of using nicotinimidamides in multicomponent reactions to build complex N-heterocycles has been well-established as an efficient synthetic strategy.[4][5]

Reactivity of the 6-Fluoro-Pyridine Ring

The pyridine ring, rendered electron-deficient by both the ring nitrogen and the C-6 fluorine, is primed for Nucleophilic Aromatic Substitution (SNAr).

The Role of Fluorine: While typically a poor leaving group in SN2 reactions, fluorine is an excellent activating group for SNAr. Its strong electron-withdrawing effect polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Although displacement of the fluoride itself is possible under forcing conditions (high temperatures, strong nucleophiles), its primary role is to activate the ring for substitution at other positions.

Regioselectivity: In the 6-fluoropyridine system, the positions most activated for nucleophilic attack are C-2 and C-4 (ortho and para to the fluorine). However, in this specific molecule, these positions are unsubstituted. The primary site for SNAr, should a suitable leaving group be present, is the position bearing that group. In the absence of other leaving groups, direct displacement of the fluoride can occur. For instance, reactions of bromo-substituted nicotinamide analogs with amines proceed via SNAr, demonstrating the susceptibility of the pyridine ring to this type of transformation.[6]

Key Synthetic Applications & Protocols

The true value of 6-Fluoronicotinimidamide hydrochloride is realized when it is used as a key intermediate in multi-step syntheses. Below is a representative protocol for a common transformation: the synthesis of a triazine ring, a privileged scaffold in medicinal chemistry.

Exemplary Protocol: Synthesis of a 1,2,4-Triazine Derivative

This protocol describes a classic cyclization pathway. The causality is clear: the imidamide, once deprotonated, acts as a dinucleophile, reacting with a 1,2-dicarbonyl compound to form the six-membered triazine ring.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 6-Fluoronicotinimidamide hydrochloride (1.0 eq) in anhydrous ethanol (10 mL per mmol).

  • Base Addition: Add triethylamine (2.2 eq) dropwise to the suspension at room temperature. Stir for 30 minutes. Causality Note: Two equivalents of base are used to neutralize the hydrochloride salt and to scavenge the HCl produced during the subsequent cyclization. A non-nucleophilic base is chosen to prevent it from competing with the imidamide.

  • Electrophile Addition: To the resulting mixture, add a solution of a 1,2-dicarbonyl compound, such as benzil (1.0 eq), in anhydrous ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 3-(6-fluoropyridin-3-yl)-5,6-diphenyl-1,2,4-triazine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 Suspend 6-F-Nicotinimidamide HCl in Anhydrous EtOH A2 Add Triethylamine (2.2 eq) A1->A2 A3 Stir 30 min @ RT (In-situ formation of free imidamide) A2->A3 B1 Add Benzil (1.0 eq) in Anhydrous EtOH A3->B1 B2 Reflux (78°C) Monitor by TLC (4-8h) B1->B2 C1 Concentrate in vacuo B2->C1 C2 Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) C1->C2 C3 Dry, Filter, Concentrate C2->C3 C4 Silica Gel Chromatography C3->C4 Product Pure 1,2,4-Triazine Product C4->Product

Experimental workflow for 1,2,4-triazine synthesis.

Safety and Handling

As a research chemical, 6-Fluoronicotinimidamide hydrochloride must be handled with appropriate care.

  • Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[2]

Conclusion

6-Fluoronicotinimidamide hydrochloride is a strategically designed building block that offers two distinct points of reactivity: a versatile imidamide group for heterocyclic synthesis and an activated fluoropyridine ring. By understanding the conditions required to engage each functional group, particularly the crucial role of base in liberating the reactive imidamide, chemists can efficiently construct complex molecular architectures. Its utility in generating libraries of novel compounds solidifies its role as an essential tool for professionals in drug discovery and development.

References

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. National Institutes of Health (NIH).[Link]

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. RSC Publishing.[Link]

  • Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. PubMed.[Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. National Institutes of Health (NIH).[Link]

  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed.[Link]

  • Ultra-sensitive detection method using photoluminescent particles - Patent US-12399124-B2. PubChem.[Link]

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Foundational

6-Fluoronicotinimidamide Hydrochloride: A Scaffolding Approach for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a technical guide on the potential applications of 6-Fluoronicotinimidamide hydrochloride in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the potential applications of 6-Fluoronicotinimidamide hydrochloride in drug discovery. It is important to note that publicly available research specifically detailing the biological activity and therapeutic applications of this compound is limited. Therefore, this guide is constructed based on established principles of medicinal chemistry, the known properties of analogous fluorinated and nicotinimidamide-containing molecules, and validated experimental protocols for similar compounds. The proposed applications and methodologies are intended to serve as a strategic framework for the investigation of this and similar novel chemical entities.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules and the utilization of bioisosteric replacements are cornerstone strategies for the development of novel therapeutics. 6-Fluoronicotinimidamide hydrochloride emerges as a compound of significant interest, positioned at the intersection of these two powerful approaches. The presence of a fluorine atom on the pyridine ring can profoundly influence the physicochemical and pharmacokinetic properties of the molecule, while the nicotinimidamide scaffold offers a versatile platform for diverse biological interactions.

This guide will delve into the rationale behind the design of 6-Fluoronicotinimidamide hydrochloride, explore its potential therapeutic applications based on the activities of related compounds, and provide detailed, actionable experimental protocols for its synthesis, characterization, and biological evaluation.

Physicochemical and Structural Attributes

PropertyValue/DescriptionSource
CAS Number 1419101-31-7[1][2]
Molecular Formula C₆H₇ClFN₃[1]
Molecular Weight 175.59 g/mol [1]
Appearance Light yellow solid[3]
Storage 2-8°C, sealed in dry conditions[1]

The structure of 6-Fluoronicotinimidamide hydrochloride combines a pyridine ring, an imidamide functional group, and a fluorine substituent. This unique combination is hypothesized to confer several advantageous properties for drug discovery.

Strategic Rationale for Fluorination in Drug Design

The introduction of fluorine into a drug candidate can significantly alter its biological profile.[4] Key benefits of fluorination on a pyridine ring include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. This can lead to an increased half-life of the drug in the body.

  • Modulation of Basicity (pKa): The highly electronegative fluorine atom withdraws electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen. This can alter the compound's ionization state at physiological pH, impacting its solubility, cell permeability, and interaction with biological targets.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Improved Membrane Permeability: In some cases, the introduction of fluorine can enhance a molecule's lipophilicity, facilitating its passage across cellular membranes.

The Nicotinimidamide Scaffold: A Gateway to Diverse Biological Targets

Nicotinamide and its derivatives are precursors to the essential coenzyme NAD+ and are known to interact with a wide range of enzymes.[5] The imidamide functional group, a bioisostere of the amide group found in nicotinamide, offers a distinct electronic and steric profile that can lead to novel biological activities. Research on various nicotinamide and nicotinimidamide derivatives has revealed their potential to inhibit several classes of enzymes, suggesting promising avenues for the investigation of 6-Fluoronicotinimidamide hydrochloride.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally related compounds, 6-Fluoronicotinimidamide hydrochloride could be investigated for its potential in the following areas:

  • Oncology: Many nicotinamide derivatives have demonstrated anticancer properties.[5] Potential targets could include:

    • Kinases: A broad range of kinases are implicated in cancer progression. Screening against a kinase panel could reveal specific inhibitory activities.[6]

    • Poly(ADP-ribose) Polymerases (PARPs): Inhibitors of PARP are used in cancer therapy, and nicotinamide is a known PARP inhibitor.

    • Histone Deacetylases (HDACs): Some nicotinamide analogs exhibit HDAC inhibitory activity.

  • Infectious Diseases: Nicotinamide derivatives have been explored as antimicrobial and antitubercular agents.[7]

  • Neurological Disorders: The nicotinamide scaffold is present in molecules with activity in the central nervous system.[8][9]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 6-Fluoronicotinimidamide hydrochloride.

Synthesis of 6-Fluoronicotinimidamide Hydrochloride

Workflow for Synthesis and Purification

Caption: Synthetic workflow for 6-Fluoronicotinimidamide hydrochloride.

Step-by-Step Synthesis Protocol (Hypothetical):

  • Preparation of Ethyl 6-fluoronicotinimidate hydrochloride (Pinner Reaction):

    • Suspend 6-fluoronicotinonitrile (1 equivalent) in anhydrous ethanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

    • Cool the mixture to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the reaction remains at 0°C.

    • Seal the flask and allow it to stand at 4°C for 24-48 hours.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 6-fluoronicotinimidate hydrochloride.

  • Synthesis of 6-Fluoronicotinimidamide hydrochloride (Ammonolysis):

    • Dissolve the crude ethyl 6-fluoronicotinimidate hydrochloride in anhydrous ethanol.

    • Cool the solution to 0°C.

    • Bubble anhydrous ammonia gas through the solution for 1-2 hours.

    • Seal the flask and stir at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Biological Evaluation: A Tiered Screening Approach

A systematic approach to evaluating the biological activity of 6-Fluoronicotinimidamide hydrochloride is crucial. The following workflow outlines a tiered screening cascade.

Workflow for Biological Screening

Caption: Tiered workflow for biological screening.

Detailed Protocols for Key Assays:

1. In Vitro Cytotoxicity Assay (MTT Assay):

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding:

    • Plate cancer cell lines (e.g., a panel representing different tumor types) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of 6-Fluoronicotinimidamide hydrochloride in DMSO.

    • Perform serial dilutions to create a range of concentrations.

    • Add the compound to the cells and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

2. Kinase Panel Screening:

Screening against a broad panel of kinases is a powerful method to identify potential targets and assess selectivity.[10][11][12]

  • Assay Principle: These are typically in vitro assays that measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Radiometric or fluorescence-based readouts are common.

  • Protocol (General):

    • Utilize a commercial kinase screening service (e.g., Eurofins Discovery, Reaction Biology) that offers a large panel of kinases.[10][11][12]

    • Submit 6-Fluoronicotinimidamide hydrochloride at one or two standard concentrations (e.g., 1 µM and 10 µM).

    • The service provider will perform the assays and provide a report detailing the percent inhibition for each kinase.

  • Data Analysis:

    • Identify kinases that are significantly inhibited by the compound.

    • Follow up with dose-response studies to determine the IC₅₀ for the most promising hits.

3. Mechanism of Action Studies:

For validated hits, further studies are necessary to elucidate the mechanism of action.

  • Enzyme Kinetics: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for the target enzyme.

  • Cellular Target Engagement Assays: Confirm that the compound interacts with the intended target in a cellular context. Techniques like cellular thermal shift assays (CETSA) can be employed.

  • Downstream Signaling Pathway Analysis: Use techniques such as Western blotting to investigate the effect of the compound on signaling pathways downstream of the target.

Conclusion and Future Directions

6-Fluoronicotinimidamide hydrochloride represents a promising, yet underexplored, chemical entity for novel drug discovery. Its design incorporates key medicinal chemistry principles that have proven successful in the development of numerous therapeutics. The strategic combination of a fluorinated pyridine ring and a nicotinimidamide scaffold provides a strong rationale for its investigation against a range of biological targets, particularly in the areas of oncology and infectious diseases.

The experimental workflows and protocols detailed in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. A systematic, tiered screening approach will be crucial in identifying its primary biological targets and elucidating its mechanism of action. While the information presented is based on the properties of analogous compounds, it provides a solid foundation for initiating a research program aimed at unlocking the full therapeutic potential of 6-Fluoronicotinimidamide hydrochloride and similar novel chemical scaffolds.

References

  • Li, Y., et al. (2022). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 12(45), 29479-29484. Available from: [Link]

  • Abdel-Magid, A. F. (2018). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 23(11), 2947. Available from: [Link]

  • ResearchGate. Inhibitor selectivity profiling. Inhibitors were screened against a... Available from: [Link]

  • National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • Google Patents. CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • PubMed. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Available from: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Available from: [Link]

  • National Center for Biotechnology Information. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Available from: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Available from: [Link]

  • National Institute of Neurological Disorders and Stroke. Functional Neurologic Disorder. Available from: [Link]

  • Google Patents. US10208073B2 - Solution comprising the chloride hydrochloride salt of 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl).

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Exploratory

An In-depth Technical Guide to 6-Fluoronicotinimidamide Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The pyridine nucleus, a common motif in numerous pharmaceuticals, is frequently a subject of such chemical modifications. 6-Fluoronicotinimidamide hydrochloride, a fluorinated derivative of a nicotinamide-related structure, represents a promising, yet underexplored, building block for the development of novel therapeutics. Its structural features suggest a potential role as an enzyme inhibitor, leveraging the unique electronic properties of the fluorine atom and the hydrogen-bonding capabilities of the imidamide group.

This technical guide provides a comprehensive overview of 6-Fluoronicotinimidamide hydrochloride, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its potential applications as an enzyme inhibitor based on the activities of structurally related compounds, and provide detailed experimental protocols to facilitate further investigation. The information presented herein is designed to be a practical resource for scientists seeking to leverage this compound in their research endeavors.

I. Synthesis of 6-Fluoronicotinimidamide Hydrochloride

The synthesis of 6-Fluoronicotinimidamide hydrochloride can be achieved through a multi-step process commencing from commercially available precursors. A logical and efficient synthetic route involves the preparation of 6-fluoronicotinonitrile, which then undergoes a Pinner reaction to yield the target imidamide hydrochloride salt.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a three-stage process:

  • Oxidation: 2-Fluoro-5-methylpyridine is oxidized to 6-fluoronicotinic acid.

  • Nitrile Formation: The carboxylic acid group of 6-fluoronicotinic acid is converted to a nitrile, yielding 6-fluoronicotinonitrile.

  • Pinner Reaction: The nitrile is reacted with an alcohol in the presence of hydrogen chloride, followed by treatment with ammonia, to form 6-Fluoronicotinimidamide hydrochloride.

Synthesis_Pathway A 2-Fluoro-5-methylpyridine B 6-Fluoronicotinic Acid A->B 1. KMnO4, KOH 2. HCl C 6-Fluoronicotinonitrile B->C Dehydration (e.g., SOCl2, NH3) D 6-Fluoronicotinimidamide Hydrochloride C->D Pinner Reaction (EtOH, HCl, then NH3) NAPRT_Inhibition cluster_0 NAPRT Active Site cluster_1 Potential Inhibitor Enzyme NAPRT Product Nicotinic Acid Mononucleotide Enzyme->Product Catalysis Inhibitor 6-Fluoronicotinimidamide Hydrochloride Inhibitor->Enzyme Competitive Inhibition Substrate Nicotinic Acid Substrate->Enzyme

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Fluoronicotinimidamide Hydrochloride with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 6-Aryl-nicotinimidamides The nicotinimidamide scaffold is a privileged motif in medicinal chemistry, appearing in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Aryl-nicotinimidamides

The nicotinimidamide scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of an aryl or heteroaryl substituent at the 6-position of the pyridine ring via C-C bond formation can significantly modulate the pharmacological properties of the parent molecule. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving such transformations, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid building blocks.[1][2]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-Fluoronicotinimidamide hydrochloride with various boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss key considerations for optimizing this transformation for the synthesis of novel drug candidates and molecular probes. The fluorine substituent at the 6-position presents a unique challenge due to the strength of the C-F bond, necessitating the use of highly active catalyst systems.[3]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the 6-Fluoronicotinimidamide, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl halides like fluorides.[3]

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-F(L2) Ar-Pd(II)-F(L2) Oxidative Addition->Ar-Pd(II)-F(L2) Transmetalation Transmetalation Ar-Pd(II)-F(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar' Ar-Ar'->Pd(0)L2 Catalyst Regeneration Boronic Acid + Base Boronic Acid + Base Boronic Acid + Base->Transmetalation 6-Fluoronicotinimidamide 6-Fluoronicotinimidamide 6-Fluoronicotinimidamide->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 6-Fluoronicotinimidamide hydrochloride. Optimization of reaction parameters may be necessary for specific boronic acids.

Protocol 1: Conventional Heating

This protocol is suitable for general laboratory synthesis and screening of reaction conditions.

Materials:

  • 6-Fluoronicotinimidamide hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 6-Fluoronicotinimidamide hydrochloride, the arylboronic acid, and the base.

  • Add the palladium catalyst. For challenging couplings, a pre-catalyst with a bulky, electron-rich ligand like SPhos or RuPhos may be beneficial.[3][5]

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conventional_Heating_Workflow A 1. Add Reactants & Base to Flask B 2. Add Catalyst A->B C 3. Inert Atmosphere (Evac/Backfill) B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir (80-110°C) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Work-up (Extraction) F->G H 8. Purification (Chromatography) G->H I Pure Product H->I

Caption: Workflow for conventional heating Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine 6-Fluoronicotinimidamide hydrochloride, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)A versatile and robust catalyst for many Suzuki couplings. For less reactive boronic acids or to improve yields, consider using a pre-catalyst with a bulky, electron-rich phosphine ligand such as SPhos or RuPhos to facilitate the challenging oxidative addition step.[3][5]
Base K₂CO₃ (2-3 equiv)A common and effective base. Other bases such as Cs₂CO₃ or K₃PO₄ can be screened for improved results, especially if the starting materials are base-sensitive.[3]
Solvent 1,4-Dioxane or TolueneThese are standard solvents for Suzuki couplings. DMF can be used for less soluble substrates. Aqueous solvent mixtures can sometimes be beneficial.[2]
Temperature 80-110 °C (Conventional) or 100-150 °C (Microwave)Higher temperatures are often required for the activation of the C-F bond. Microwave heating can provide rapid and efficient heating.
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or incorrect base/solvent combination.Ensure the catalyst is active and the reaction is performed under a strict inert atmosphere. Screen different ligands, bases, and solvents. Increase the reaction temperature.
Protodeboronation Presence of water or acidic impurities, or prolonged reaction times at high temperatures.Use anhydrous solvents and reagents. Consider using a milder base or shorter reaction times. The use of boronic esters (e.g., pinacol esters) can sometimes mitigate this side reaction.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of inert gas throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-Fluoronicotinimidamide hydrochloride offers a powerful and versatile strategy for the synthesis of a wide range of 6-aryl-nicotinimidamides. By carefully selecting the catalyst, base, and solvent, and by optimizing the reaction conditions, researchers can efficiently access novel compounds with potential applications in drug discovery and development. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC - NIH. Available at: [Link]

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. Available at: [Link]

  • Suzuki Coupling Mechanism - YouTube. Available at: [Link]

Sources

Application

Suzuki coupling conditions for 6-Fluoronicotinimidamide hydrochloride

An Application Guide for the Suzuki-Miyaura Coupling of 6-Fluoronicotinimidamide Hydrochloride Introduction: Unlocking Novel Chemical Space In the landscape of modern drug discovery and development, functionalized hetero...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 6-Fluoronicotinimidamide Hydrochloride

Introduction: Unlocking Novel Chemical Space

In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance. 6-Fluoronicotinimidamide hydrochloride is a key building block, presenting a unique combination of a fluorine-substituted, electron-deficient pyridine ring and a reactive imidamide group. The strategic modification of this core structure is crucial for generating novel molecular entities with potential therapeutic value. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for creating carbon-carbon bonds, enabling the linkage of this pyridine core to a vast array of aryl and heteroaryl partners.[1][2]

This guide provides a comprehensive overview and a detailed protocol for performing the Suzuki-Miyaura coupling on 6-Fluoronicotinimidamide hydrochloride. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only replicate the procedure but also to troubleshoot and adapt it for their specific needs.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organic halide or pseudohalide.[2] Its success is built on a catalytic cycle that can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] Understanding this cycle is critical to comprehending the role of each reagent and optimizing reaction conditions.

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. This species inserts itself into the carbon-halogen bond (in this case, the C-F bond of the pyridine ring) of the electrophile. This process oxidizes the palladium from Pd(0) to Pd(II), forming a new organopalladium complex.[1][4] For less reactive C-F bonds, this step is often the most challenging and rate-limiting, necessitating highly active catalysts.[5]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) complex.[2] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[3][6] The organic group from the boronate then displaces the halide on the palladium center.

  • Reductive Elimination: This is the final, bond-forming step. The two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[3][4]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) complex1 R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->complex1 Oxidative Addition r1x R¹-X (6-Fluoronicotinimidamide) r1x->complex1 r2by2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) r2by2->boronate base Base (e.g., K₃PO₄) base->boronate complex2 R¹-Pd(II)L₂-R² (Transmetalation Complex) complex1->complex2 Transmetalation boronate->complex2 complex2->pd0 Reductive Elimination product R¹-R² (Coupled Product) complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reagents and Experimental Choices

The success of coupling a challenging substrate like 6-Fluoronicotinimidamide hydrochloride hinges on the judicious selection of each reaction component.

  • Palladium Catalyst & Ligand: The C-F bond is the strongest carbon-halogen bond, making it significantly less reactive than C-Cl, C-Br, or C-I bonds.[5] Overcoming this high activation barrier requires a highly active catalyst system. Modern systems typically employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) species and promote the difficult oxidative addition step.[5] For this substrate, catalysts like Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as SPhos, XPhos, or RuPhos are highly recommended.[7][8]

  • Base: The base plays a dual role. First, it neutralizes the hydrochloride salt of the starting material. Second, and more critically, it activates the boronic acid to form a boronate, which is necessary for transmetalation.[6][7] The choice of base is crucial; strong bases can promote unwanted side reactions or degrade sensitive functional groups. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for heteroaryl couplings as they offer a good balance of reactivity and compatibility.[3][7]

  • Solvent: The solvent must be capable of dissolving the reagents and be stable under the reaction conditions. Anhydrous, degassed polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are standard choices.[7][9] Often, a co-solvent of water is added in a small ratio (e.g., 4:1 or 5:1 organic:water) to aid in dissolving the inorganic base.[9][10]

Application Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-Fluoronicotinimidamide hydrochloride with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Recommended Reaction Conditions
ParameterRecommended ConditionRationale / Notes
Substrate 6-Fluoronicotinimidamide HCl1.0 equivalent
Boronic Acid Arylboronic Acid1.2 - 1.5 equivalents
Catalyst Pd(OAc)₂2 - 5 mol%
Ligand SPhos or XPhos4 - 10 mol% (typically 2:1 Ligand:Pd ratio)
Base K₃PO₄ or Cs₂CO₃3.0 equivalents (to neutralize HCl and activate boronic acid)
Solvent 1,4-Dioxane / H₂O (5:1)Anhydrous, degassed solvent is critical.[7]
Temperature 80 - 110 °CMonitor reaction progress by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the Pd(0) catalyst.
Experimental Workflow

Workflow start Start reagents Combine Reactants (Substrate, Boronic Acid, Base) in Reaction Flask start->reagents solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (N₂/Ar Purge) solvent->degas catalyst Add Catalyst/Ligand Under Inert Atmosphere degas->catalyst heat Heat Reaction (80-110 °C) Monitor Progress catalyst->heat workup Aqueous Workup & Extraction heat->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: Experimental workflow for the Suzuki coupling protocol.

Detailed Protocol

Materials:

  • 6-Fluoronicotinimidamide hydrochloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add 6-Fluoronicotinimidamide hydrochloride (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is fully inert.

  • Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-Dioxane and water by bubbling Nitrogen or Argon through the solvent mixture for 15-20 minutes. Add this solvent to the reaction vessel via syringe.

  • Final Degassing: Briefly purge the reaction mixture with the inert gas for another 5 minutes while stirring.

  • Catalyst Addition: In a single, swift action, remove the septum and add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) to the flask. Immediately reseal the vessel and purge with inert gas again. This step should be done quickly to minimize exposure to air.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Troubleshooting Common Issues

  • Low or No Conversion: This is often due to an inactive catalyst. Ensure all solvents were properly degassed and the reaction was maintained under a strictly inert atmosphere. The C-F bond is particularly challenging; consider a more active ligand (e.g., XPhos) or a higher reaction temperature.[5][8]

  • Protodeboronation: If a significant amount of the de-borylated starting material is observed, the boronic acid is decomposing. This can be caused by excessive heat or a base that is too strong.[11] Consider using a milder base like KF or running the reaction at a lower temperature for a longer duration.

  • Homocoupling of Boronic Acid: Formation of a biaryl product derived from the boronic acid coupling with itself can occur, often promoted by the presence of oxygen.[4] This again highlights the critical need for thorough degassing and a robust inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of 6-Fluoronicotinimidamide hydrochloride is a challenging yet highly rewarding transformation. Success relies on a firm understanding of the reaction mechanism and the careful selection of a highly active palladium catalyst system, an appropriate base, and anhydrous, oxygen-free conditions. By leveraging modern, sterically hindered and electron-rich phosphine ligands, researchers can effectively overcome the high activation energy of the C-F bond, opening the door to a wide range of novel, functionalized pyridine derivatives for applications in pharmaceutical and materials science.

References

  • Benchchem. Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives.
  • Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Nolan, S. P., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....

Sources

Method

Application Notes and Protocols for Reactions Involving 6-Fluoronicotinimidamide Hydrochloride

Introduction: The Strategic Importance of the 6-Fluoropyridinyl Moiety in Medicinal Chemistry 6-Fluoronicotinimidamide hydrochloride is a pivotal building block for researchers engaged in the synthesis of novel bioactive...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Fluoropyridinyl Moiety in Medicinal Chemistry

6-Fluoronicotinimidamide hydrochloride is a pivotal building block for researchers engaged in the synthesis of novel bioactive molecules. The incorporation of a fluorine atom onto the pyridine ring significantly modulates the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1][2] The imidamide (amidine) functional group is a versatile precursor for the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in numerous therapeutic agents.[3][4]

These application notes provide a detailed experimental framework for a representative reaction of 6-Fluoronicotinimidamide hydrochloride: its conversion to a 1,2,4-triazole derivative. This transformation is of particular interest as the 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of approved drugs, exhibiting antifungal, antiviral, and anticancer properties.[1][2][3][4] The protocols herein are designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen experimental conditions to empower researchers in their synthetic endeavors.

Physicochemical Properties of 6-Fluoronicotinimidamide Hydrochloride

A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.

PropertyValueSource
CAS Number 1419101-31-7[5][6][7]
Molecular Formula C₆H₇ClFN₃[5]
Molecular Weight 175.59 g/mol [5]
Appearance White to off-white solidGeneric Material Property
Storage Sealed in dry, 2-8°C[5]

Reaction Spotlight: Synthesis of 3-(6-Fluoropyridin-3-yl)-1H-1,2,4-triazole

This section details the synthesis of a fluorinated pyridyl-substituted 1,2,4-triazole, a valuable scaffold for further elaboration in drug discovery programs. The protocol is based on the well-established cyclocondensation reaction between an amidine and a reactive one-carbon synthon, in this case, derived from N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Principle and Mechanistic Insight

The core of this synthesis is the reaction of the imidamide functional group with a suitable cyclizing agent to form the five-membered triazole ring. The reaction proceeds through a two-step sequence:

  • Formation of an N-acylamidine intermediate: 6-Fluoronicotinimidamide hydrochloride is first neutralized to the free base. It then reacts with DMF-DMA, which serves as a one-carbon electrophile. The initial attack of the more nucleophilic nitrogen of the imidamide onto the electrophilic carbon of DMF-DMA, followed by the elimination of dimethylamine and methanol, leads to a reactive intermediate.

  • Cyclization with Hydrazine: The intermediate is then treated with hydrazine. An intramolecular cyclization occurs, followed by the elimination of a molecule of water, to yield the aromatic and thermodynamically stable 1,2,4-triazole ring.

This approach is favored for its operational simplicity and the ready availability of the reagents.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-(6-Fluoropyridin-3-yl)-1H-1,2,4-triazole.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization and Product Formation start 6-Fluoronicotinimidamide hydrochloride intermediate1 Free base of 6-Fluoronicotinimidamide start->intermediate1 Neutralization reagent1 Base (e.g., Triethylamine) in Solvent (e.g., DMF) reagent1->intermediate1 intermediate2 Reactive Intermediate intermediate1->intermediate2 Reaction reagent2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent2->intermediate2 product 3-(6-Fluoropyridin-3-yl) -1H-1,2,4-triazole intermediate2->product Cyclocondensation reagent3 Hydrazine hydrate reagent3->product workup Aqueous Workup & Purification product->workup final_product Purified Product workup->final_product

Caption: Workflow for the synthesis of a 1,2,4-triazole derivative.

Detailed Experimental Protocol

Materials and Reagents:

  • 6-Fluoronicotinimidamide hydrochloride (Purity ≥ 98%)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (Purity ≥ 97%)

  • Hydrazine hydrate (Purity ≥ 98%)

  • Triethylamine (Et₃N) (Dried over KOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

Step 1: In situ formation of the reactive intermediate

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add 6-Fluoronicotinimidamide hydrochloride (1.76 g, 10 mmol).

  • Add anhydrous DMF (20 mL) and stir to dissolve.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.53 mL, 11 mmol) to the solution. Stir for 15 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • To this mixture, add N,N-dimethylformamide dimethyl acetal (1.33 mL, 10 mmol) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the intermediate should appear.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen, which could lead to side products.

  • Anhydrous Solvents: The use of anhydrous DMF is critical as water can hydrolyze the DMF-DMA and the reactive intermediate.

  • Triethylamine: A suitable base to neutralize the hydrochloride salt, liberating the free amidine for reaction. An excess is used to ensure complete neutralization.

  • Heating: Provides the necessary activation energy for the reaction between the amidine and DMF-DMA to proceed at a reasonable rate.

Step 2: Cyclization to the 1,2,4-Triazole

  • Cool the reaction mixture from Step 1 to room temperature.

  • Slowly add hydrazine hydrate (0.5 mL, 10 mmol) to the flask. Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the formation of the triazole product by TLC. The intermediate spot should be replaced by a new spot corresponding to the desired product.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: The nucleophilic hydrazine is essential for the cyclization step to form the triazole ring.

  • Heating: Promotes the intramolecular cyclization and subsequent dehydration to form the aromatic triazole ring.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dissolve the crude solid in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-(6-Fluoropyridin-3-yl)-1H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Aqueous Work-up: Removes water-soluble impurities such as DMF, excess hydrazine, and salts.

  • Extraction with Ethyl Acetate: The desired product is typically soluble in moderately polar organic solvents like ethyl acetate.

  • Brine Wash: Removes residual water from the organic layer.

  • Column Chromatography: A standard and effective method for purifying organic compounds to a high degree.

Characterization of the Final Product

The identity and purity of the synthesized 3-(6-Fluoropyridin-3-yl)-1H-1,2,4-triazole should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of significant impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 6-Fluoronicotinimidamide hydrochloride, DMF-DMA, and hydrazine hydrate should be handled with care, avoiding inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a 3-(6-fluoropyridin-3-yl)-1,2,4-triazole from 6-Fluoronicotinimidamide hydrochloride. By understanding the rationale behind each experimental step, researchers can confidently apply and adapt this methodology for the synthesis of other valuable heterocyclic compounds, thereby accelerating their drug discovery and development efforts.

References

  • Aly, A. A., Hassan, A. A., Makhlouf, M. M., & Bräse, S. J. M. (2020). Chemistry and biological activities of 1, 2, 4-triazolethiones—Antiviral and anti-infective drugs. Molecules, 25(13), 3036. Available at: [Link]

  • Cheng, Z. Y., Li, W. J., He, F., Zhou, J. M., & Zhu, X. F. (2007). Synthesis and biological evaluation of 4-aryl-5-cyano-2H-1, 2, 3-triazoles as inhibitor of HER2 tyrosine kinase. Bioorganic & Medicinal Chemistry, 15(3), 1533–1538. Available at: [Link]

  • Costa, M. S., Boechat, N., Rangel, E. A., da Silva Fde, C., de Souza, A. M., Rodrigues, C. R., et al. (2006). Synthesis, tuberculosis inhibitory activity, and SAR study of N-substituted-phenyl-1, 2, 3-triazole derivatives. Bioorganic & Medicinal Chemistry, 14(24), 8644–8653. Available at: [Link]

  • Deswal, S., Naveen, Tittal, R. K., Vikas, D. G., Lal, K., & Kumar, A. (2020). 5-Fluoro-1H-indole-2, 3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure, 1209, 127982. Available at: [Link]

  • Dolzhenko, A. V., Tan, B. J., Dolzhenko, A. V., Chiu, G. N. C., & Chui, W. K. (2008). Synthesis and biological activity of fluorinated 7-aryl-2-pyridyl-6, 7-dihydro[1][2][8]triazolo[1, 5-a][8][9][10]triazin-5-amines. Journal of Fluorine Chemistry, 129(5), 429–434. Available at: [Link]

  • Narsimha, B., et al. (2020). Synthesis, antimicrobial evaluation and molecular docking studies of novel 1,2,3-triazole-tagged pyrazolo[3,4-d]pyrimidine derivatives. Journal of Molecular Structure, 1202, 127271. Available at: [Link]

  • Prima, A. G., et al. (2017). Synthesis and biological evaluation of novel 1,2,3-triazole-dihydropyridinone hybrids as potential anticancer agents. European Journal of Medicinal Chemistry, 138, 973-984. Available at: [Link]

  • Wang, X., et al. (2018). Design, synthesis and biological evaluation of novel 1,2,3-triazole derivatives as potent inhibitors of tumor cell proliferation. European Journal of Medicinal Chemistry, 143, 1229-1239. Available at: [Link]

  • Zou, Y., et al. (2012). Synthesis and in vitro antitumor activity of novel 1,2,3-triazole-containing hybrids. Bioorganic & Medicinal Chemistry Letters, 22(19), 6187-6191. Available at: [Link]

  • Abu-Shanab, F. A., et al. (2009). Dimethylformamide dimethyl acetal as a building block in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. Available at: [Link]

  • Ferreira Araujo, N., & Ferreira, S. B. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry. Available at: [Link]

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Application

Application Note &amp; Protocols: Advanced Analytical Strategies for Monitoring Reactions of 6-Fluoronicotinimidamide Hydrochloride

Abstract: This document provides a comprehensive guide to the analytical methodologies essential for monitoring chemical reactions involving 6-Fluoronicotinimidamide hydrochloride. Designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies essential for monitoring chemical reactions involving 6-Fluoronicotinimidamide hydrochloride. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple procedural lists to explain the rationale behind method selection and protocol design. We will explore the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for robust reaction tracking, impurity profiling, and structural confirmation.

Introduction: The Analytical Imperative for 6-Fluoronicotinimidamide Hydrochloride

6-Fluoronicotinimidamide hydrochloride (CAS: 1419101-31-7, Mol. Formula: C₆H₇ClFN₃, Mol. Weight: 175.59) is a substituted pyridine derivative of increasing interest in pharmaceutical and agrochemical research.[1][2] The presence of a fluorine atom and an imidamide functional group imparts unique chemical properties that necessitate precise control and monitoring during synthesis. Effective reaction monitoring is critical for optimizing yield, minimizing impurity formation, and ensuring the safety and quality of the final product.[3]

Process Analytical Technology (PAT) aims to design and control manufacturing processes through timely measurements of critical quality attributes.[4] The methods detailed herein are foundational to implementing a successful PAT strategy, providing the data needed for kinetic analysis, endpoint determination, and mechanistic investigation.

This guide is structured to provide not only step-by-step protocols but also the expert insights required to adapt and troubleshoot these methods for specific reaction contexts.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the premier technique for quantitatively tracking the consumption of reactants and the formation of products and impurities over time.[4] Its strength lies in its ability to separate complex mixtures, providing distinct peaks for each component, whose areas can be directly correlated with concentration.

Application Note: Why HPLC is Ideal

For a molecule like 6-Fluoronicotinimidamide hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. A UV detector is highly effective, as the pyridine ring is a strong chromophore.

The primary goal is to develop a method that provides baseline separation between the starting material, the desired product, and any potential side-products or intermediates. This separation is crucial for accurate quantification and for making informed decisions about reaction optimization.[4] For instance, observing the formation and subsequent consumption of an intermediate peak can provide invaluable mechanistic insight.

Protocol: RP-HPLC Method for Reaction Monitoring

1. Sample Preparation: a. At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a diluent that is miscible with the reaction solvent but does not support further reaction (e.g., a 50:50 mixture of acetonitrile and water). This step is critical to ensure the sample composition accurately reflects the reaction state at the time of sampling. c. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

2. Instrumentation and Conditions: The following table outlines a robust starting point for method development. Parameters should be optimized based on the specific reaction being monitored.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and separation for a wide range of moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to protonate silanols on the column, reducing peak tailing and improving peak shape for basic analytes.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.[5]
Gradient Elution 5% B to 95% B over 15 minutesA broad gradient is ideal for initial screening to ensure all components, from polar to nonpolar, are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 260 nmPyridine derivatives typically exhibit strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical volume; can be adjusted based on sample concentration.

3. Data Analysis: a. Integrate the peak area for the starting material, product(s), and any significant impurities. b. Plot the percentage of each component (based on area percent) against time to generate a reaction profile. c. For true quantitative analysis, a calibration curve should be generated using a reference standard of the starting material and, if available, the product.[4]

NMR Spectroscopy: The Key to Structural Elucidation

While HPLC tells you "how much," Nuclear Magnetic Resonance (NMR) spectroscopy tells you "what it is."[3] NMR is an indispensable tool for confirming the structure of the final product and identifying any unexpected byproducts. For 6-Fluoronicotinimidamide hydrochloride, both ¹H and ¹⁹F NMR are particularly informative.

Application Note: Leveraging ¹H and ¹⁹F NMR

¹H NMR provides a detailed map of the proton environments in the molecule.[6] The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the substituents, allowing for unambiguous confirmation of the product's structure.[7]

Crucially, ¹⁹F NMR offers a direct and highly sensitive window into the fluorine-containing species in the reaction. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is exceptionally powerful for tracking the fate of the fluorinated starting material with a very clean background.

The combination of online NMR and HPLC can provide a comprehensive understanding of pharmaceutical reaction processes.[4][8]

Protocol: NMR Analysis for Structural Confirmation

1. Sample Preparation: a. At the end of the reaction, or for an isolated intermediate/byproduct, prepare a sample by dissolving ~5-10 mg of the material in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). b. Ensure the material is fully dissolved. If not, sonication may be required.

2. ¹H NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. b. The aromatic protons on the 6-fluoropyridine ring are expected to appear in the downfield region (δ 7.5-9.0 ppm).[6] c. Observe the spin-spin coupling between protons and between protons and the fluorine atom (J-coupling), which provides critical connectivity information.

3. ¹⁹F NMR Acquisition: a. Acquire a proton-decoupled ¹⁹F NMR spectrum. b. The 6-fluoro substituent will give rise to a signal whose chemical shift is indicative of its electronic environment. Changes in this environment (i.e., reaction at another part of the molecule) can often be detected as a shift in the ¹⁹F resonance.

4. Predicted NMR Data: This table provides an estimation of the chemical shifts for the starting material. These values will change predictably based on the reaction outcome.

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity (Coupling)
¹HH-2~8.6 - 8.8Doublet of doublets (dd) due to coupling with H-4 and ¹⁹F
¹HH-4~8.0 - 8.3Doublet of doublets (dd) due to coupling with H-2 and H-5
¹HH-5~7.4 - 7.6Doublet of doublets (dd) due to coupling with H-4 and ¹⁹F
¹⁹FF-6-65 to -75 (relative to CFCl₃)Triplet of doublets (td) due to coupling with H-2 and H-5
Visualization: General Analytical Workflow

The following diagram illustrates the typical workflow for analyzing a reaction sample.

G cluster_0 Reaction Monitoring cluster_1 Instrumental Analysis cluster_2 Data Interpretation & Reporting Reaction Chemical Reaction (Time = t) Sampling Withdraw Aliquot Reaction->Sampling Quench Quench Reaction Sampling->Quench Prep Sample Preparation (Dilution/Filtration) Quench->Prep HPLC HPLC / UHPLC (Quantitative) Prep->HPLC Primary Quantitative Analysis LCMS LC-MS (Identification) Prep->LCMS Impurity ID & MW Confirmation NMR NMR (Structural Elucidation) Prep->NMR Structural Confirmation Processing Data Processing (Integration/Analysis) HPLC->Processing LCMS->Processing NMR->Processing Report Generate Report (Kinetics, Purity, Structure) Processing->Report Decision Decision Making (Stop, Modify, Proceed) Report->Decision

Caption: General workflow for reaction monitoring from sampling to decision making.

LC-MS: High-Sensitivity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it an exceptionally sensitive and specific technique.[9] It is the ideal tool for confirming the molecular weight of the product and for identifying unknown, low-level impurities that may not be visible by UV or NMR.

Application Note: The Power of Mass Detection

For reactions of 6-Fluoronicotinimidamide hydrochloride, LC-MS is invaluable for:

  • Molecular Weight Confirmation: Positively identifying the product peak by its mass-to-charge ratio (m/z).

  • Impurity Identification: Detecting and proposing structures for low-level byproducts based on their m/z values. This is critical for understanding side reactions.

  • Metabolite Identification: In a drug development context, LC-MS is the primary tool for identifying metabolites of a parent compound.[10][11]

Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing basic compounds like pyridines, as they are readily protonated to form [M+H]⁺ ions.[5]

Protocol: LC-MS for Product and Impurity Identification

1. Sample Preparation and LC Conditions: a. Follow the same sample preparation and HPLC conditions as described in Section 2. Using a compatible mobile phase (e.g., with formic acid instead of non-volatile buffers like phosphate) is essential for MS detection.

2. Mass Spectrometry Parameters: The following table provides typical starting parameters for a quadrupole or ion trap mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositivePyridine nitrogens are basic and readily protonated to form positive ions.
Scan Range (m/z) 50 - 500 amuThis range will cover the starting material, expected product, and common reaction byproducts or dimers.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion formation.
Drying Gas (N₂) Flow 10 - 12 L/minFacilitates desolvation of the droplets in the ESI source.
Drying Gas Temperature 300 - 350 °CAids in efficient solvent evaporation.
Fragmentor/Collision Energy 70-120 V (for MS¹); Ramped for MS²A low value for full scan (MS¹) preserves the molecular ion. For MS/MS, ramping the energy provides a full fragmentation spectrum.

3. Data Analysis: a. Extract the ion chromatogram for the expected m/z of the starting material ([C₆H₇FN₃]⁺ = 140.06) and the product. b. For unknown peaks, examine the mass spectrum to determine the molecular weight. c. Perform MS/MS (tandem mass spectrometry) on the parent ion of interest to induce fragmentation. The resulting fragmentation pattern provides structural clues that can be used to identify the unknown compound.

Visualization: Method Selection Guide

This diagram helps in selecting the appropriate analytical technique based on the experimental question.

G Start What is the analytical goal? Quant Track Reaction Progress? (Reactant vs. Product %) Start->Quant Struct Confirm Product Structure? Start->Struct Impurity Identify Unknown Impurity? Start->Impurity HPLC Use HPLC-UV Quant->HPLC Yes NMR Use NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Struct->NMR Yes LCMS Use LC-MS and MS/MS Impurity->LCMS Yes HPLC->Struct Structure of separated peak unknown? HPLC->Impurity Unknown peak detected? LCMS->NMR Need full structural confirmation?

Caption: Decision tree for selecting the primary analytical method.

Conclusion

The successful synthesis and development of molecules like 6-Fluoronicotinimidamide hydrochloride rely on a robust suite of analytical techniques. HPLC, NMR, and LC-MS are not mutually exclusive but rather complementary tools that, when used together, provide a complete picture of a chemical reaction. By understanding the principles behind each technique and applying the detailed protocols provided in this guide, researchers can effectively monitor reaction progress, ensure product quality, and accelerate the development timeline.

References

  • Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega. [Link]

  • What Is Reaction Monitoring?. Chromatography Today. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Reaction Monitoring. Bruker. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH). [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Semantic Scholar. [Link]

  • Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. ResearchGate. [Link]

  • Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. europepmc.org. [Link]

  • 1 H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate. [Link]

  • Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. PubMed. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]

  • Determination of flonicamid and its metabolites in bell pepper using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap). PubMed. [Link]

  • Determination of flonicamid and its metabolites in bell pepper using ultra high performance liquid chromatography coupled to high resolution mass spectrometry (Orbitrap). ResearchGate. [Link]

  • Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. Research Trends. [Link]

  • Analysis of Flonicamid and Its Metabolites in Dried Hops by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples. PubMed. [Link]

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Method

Application Notes and Protocols for the Purification of Products Derived from 6-Fluoronicotinimidamide Hydrochloride

Introduction 6-Fluoronicotinimidamide hydrochloride is a key building block in contemporary medicinal chemistry and drug development. Its derivatives are integral to the synthesis of a new generation of therapeutic agent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoronicotinimidamide hydrochloride is a key building block in contemporary medicinal chemistry and drug development. Its derivatives are integral to the synthesis of a new generation of therapeutic agents. The presence of a basic imidamide moiety, a pyridine ring, and a fluorine atom imparts unique physicochemical properties that necessitate carefully designed purification strategies. Achieving the high levels of purity required for pharmacological and clinical studies presents a significant challenge.

This comprehensive guide provides detailed application notes and robust protocols for the purification of products derived from 6-Fluoronicotinimidamide hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish efficient and scalable purification workflows. The methodologies described herein are grounded in fundamental chemical principles and have been designed to be self-validating systems, ensuring the consistent attainment of high-purity compounds.

Understanding the Analyte: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants. 6-Fluoronicotinimidamide hydrochloride is a polar, basic compound. The hydrochloride salt form ensures its solubility in aqueous media. The pyridine nitrogen and the imidamide group are both basic, with the imidamide being the more basic of the two. The fluorine substitution increases the compound's polarity and can influence intermolecular interactions.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Purification
pKa (most basic) ~8-10 (Imidamide)Enables acid-base extraction. The compound will be charged at acidic pH and neutral at basic pH.
pKa (less basic) ~3-5 (Pyridine)Can be protonated under strongly acidic conditions.
LogP LowIndicates high polarity, suggesting good solubility in polar solvents and poor solubility in non-polar solvents.
Solubility High in water (as hydrochloride salt), methanol, DMSO. Moderate in ethanol. Low in less polar solvents like ethyl acetate, dichloromethane, and hexanes.Guides solvent selection for chromatography and recrystallization.
Chemical Stability Generally stable, but the imidamide group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.Purification conditions should be optimized to minimize degradation.

Common Impurities:

The impurity profile is largely dependent on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted 6-fluoronicotinonitrile or its precursors.

  • Reaction byproducts: Side-products from the imidamide formation.

  • Degradation products: Hydrolysis of the imidamide to the corresponding amide or carboxylic acid.

  • Reagents and catalysts: Residual reagents or catalysts used in the synthesis.

A preliminary analysis of the crude product by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and tailoring the purification strategy accordingly.

Purification Strategy Overview

A multi-step purification strategy is often necessary to achieve the desired level of purity. The choice and sequence of techniques will depend on the scale of the purification and the nature of the impurities.

Purification_Workflow Crude_Product Crude Product (Post-Synthesis Work-up) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Remove non-basic impurities Chromatography Chromatography Acid_Base_Extraction->Chromatography Separate structurally similar compounds Recrystallization Recrystallization / Salt Formation Chromatography->Recrystallization Final polishing and crystal form control Final_Product High-Purity Product (>99%) Recrystallization->Final_Product

Caption: A general workflow for the purification of 6-Fluoronicotinimidamide hydrochloride derivatives.

Detailed Application Notes and Protocols

Acid-Base Extraction: A Powerful First-Pass Purification

Principle: Acid-base extraction is a highly effective technique for separating basic compounds like 6-Fluoronicotinimidamide derivatives from neutral or acidic impurities[1]. By manipulating the pH of the aqueous phase, the target compound can be selectively moved between an organic and an aqueous layer.

Application: This technique is ideal for an initial, large-scale clean-up of the crude product, especially when significant amounts of non-basic impurities are present.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the neutral impurities are soluble, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic 6-Fluoronicotinimidamide derivative will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the product.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts. At this stage, a back-wash of the combined aqueous layers with a fresh portion of the organic solvent can be performed to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). The protonated product will be neutralized and will precipitate out if it is a solid, or it can be extracted into an organic solvent.

  • Back-Extraction: Add a fresh portion of an appropriate organic solvent (e.g., ethyl acetate or DCM) to the basified aqueous solution and shake to extract the neutral product back into the organic layer. Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base of the 6-Fluoronicotinimidamide derivative.

Acid_Base_Extraction_Diagram cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Back-Extraction Organic_Phase_1 Organic Phase (Ethyl Acetate) Crude Product (Base + Neutral Impurities) Aqueous_Phase_1 Aqueous Phase (1M HCl) Organic_Phase_1->Aqueous_Phase_1 Product moves to Aqueous Phase as Salt Aqueous_Phase_2 Aqueous Phase (now basic) Product (as Free Base) Aqueous_Phase_1->Aqueous_Phase_2 Add Base (e.g., NaOH) Organic_Phase_2 Organic Phase (Ethyl Acetate) Aqueous_Phase_2->Organic_Phase_2 Product moves to Organic Phase

Caption: Schematic of the acid-base extraction process.

Chromatographic Purification: For High-Resolution Separation

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For polar, basic compounds like 6-Fluoronicotinimidamide derivatives, several chromatographic techniques can be employed.

Application: Chromatography is essential when impurities are structurally similar to the product and cannot be removed by extraction or recrystallization.

A. Normal-Phase Flash Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase. However, its acidic nature can cause peak tailing and irreversible adsorption of basic compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). To mitigate the issues with acidic silica, a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol should be added to the mobile phase.

  • Protocol:

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives a retention factor (Rf) of 0.2-0.3 for the target compound. Test various ratios of a non-polar to a polar solvent, with and without a basic modifier.

    • Column Packing: Pack a flash chromatography column with silica gel in the chosen mobile phase (without the most polar component, e.g., methanol, if possible, to ensure good packing).

    • Sample Loading: Dissolve the sample in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading). This is often preferable to wet loading for polar compounds.

    • Elution: Run the column with the selected mobile phase, gradually increasing the polarity if a gradient elution is needed. Collect fractions and analyze by TLC or HPLC to identify the pure product.

B. Reversed-Phase Flash Chromatography

  • Stationary Phase: C18-functionalized silica is the standard choice.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. A modifier such as formic acid or trifluoroacetic acid (TFA) at 0.1% is often added to improve peak shape by ensuring the basic compound is consistently protonated.

  • Protocol:

    • Method Development: Use analytical HPLC with a C18 column to develop a suitable gradient of water/acetonitrile or water/methanol with an appropriate modifier.

    • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition for at least 3-5 column volumes.

    • Sample Injection: Dissolve the sample in the mobile phase or a compatible solvent like DMSO and inject it onto the column.

    • Gradient Elution: Elute the column with the developed gradient, collecting fractions.

    • Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The product may need to be lyophilized from the aqueous solution or extracted after neutralization.

C. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Principle: HILIC is particularly well-suited for very polar compounds that have little or no retention in reversed-phase chromatography. It uses a polar stationary phase (e.g., bare silica, or phases with bonded polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).

  • Application: This is an excellent alternative when both normal-phase and reversed-phase chromatography provide suboptimal results.

  • Protocol:

    • Stationary Phase: Use a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).

    • Mobile Phase: Typically, a gradient of acetonitrile (as the weak solvent) and water or an aqueous buffer (as the strong solvent).

    • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition.

    • Elution: Start with a high percentage of the organic solvent and run a gradient to increase the aqueous content.

Recrystallization and Salt Formation: The Final Polishing Step

Principle: Recrystallization purifies compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Application: This is an ideal final step to obtain highly pure, crystalline material. It is also a method for salt selection and polymorph control.

Solvent Selection for Recrystallization:

Solvent/SystemPolarityRationale
Ethanol/Water Polar ProticThe compound is likely soluble in hot ethanol and less soluble in cold. Water can be used as an anti-solvent.
Isopropanol Polar ProticSimilar to ethanol, but often provides better crystal formation.
Acetonitrile Polar AproticA good solvent for many polar organic molecules.
Ethyl Acetate/Hexanes Medium/Non-polarThe compound is likely insoluble in hexanes but soluble in hot ethyl acetate. Hexanes act as an anti-solvent.

Protocol: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Isolation: Follow steps 3-7 from the single-solvent recrystallization protocol.

Purity Assessment and Validation

The purity of the final product must be rigorously assessed. The following analytical techniques are recommended:

  • HPLC: Use a high-resolution column to determine the purity of the final compound. A purity of >99% is often required for biological testing.

  • LC-MS: Confirm the identity of the purified compound by its mass-to-charge ratio.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirm the chemical structure and identify any residual impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of products derived from 6-Fluoronicotinimidamide hydrochloride requires a systematic and well-reasoned approach. By leveraging a combination of acid-base extraction for initial clean-up, high-resolution chromatography for separating closely related impurities, and recrystallization for final polishing, researchers can consistently obtain materials of high purity. The protocols and guidelines presented in this document provide a solid foundation for developing robust and scalable purification strategies in the pursuit of novel therapeutics.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Center.
  • BenchChem. (2025). Purification of Polar Aza-Heterocycles. BenchChem Technical Support Center.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

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Application

Application Notes &amp; Protocols: Scale-Up Synthesis of 6-Fluoronicotinimidamide Hydrochloride Derivatives

Abstract This document provides a detailed technical guide for the scale-up synthesis of 6-Fluoronicotinimidamide hydrochloride and its derivatives, critical pharmacophores in modern drug discovery. The pyridine ring is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the scale-up synthesis of 6-Fluoronicotinimidamide hydrochloride and its derivatives, critical pharmacophores in modern drug discovery. The pyridine ring is a prevalent scaffold in pharmaceuticals, and the strategic incorporation of fluorine can significantly enhance metabolic stability and bioavailability.[1][2][3][4] This guide moves beyond bench-scale procedures to address the unique challenges of process development, including reaction thermodynamics, reagent handling, impurity profiling, and final product isolation on an industrial scale. We present a robust and scalable synthetic route, emphasizing the causality behind procedural choices to ensure safety, efficiency, and batch-to-batch consistency.

Introduction: The Strategic Importance of Fluorinated Nicotinimidamides

Pyridine derivatives are ubiquitous in medicinal chemistry, forming the core of approximately 20% of the top 200 commercial drugs.[5] The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including lipophilicity and pKa, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[3][4] The amidine functional group, a strong basic moiety, is a key feature in many bioactive compounds, often acting as a bioisostere for guanidines or participating in crucial hydrogen bonding interactions with biological targets.

The synthesis of 6-Fluoronicotinimidamide hydrochloride, therefore, combines three valuable motifs. However, scaling this synthesis presents significant hurdles. The classical Pinner reaction, a cornerstone for converting nitriles to amidines, involves anhydrous hydrogen chloride and thermally sensitive intermediates, demanding stringent process controls.[6][7] This guide provides a comprehensive framework for navigating these challenges, grounded in established principles of process chemistry.

Recommended Scalable Synthetic Pathway

A multi-step synthesis beginning with a commercially viable starting material is the most logical approach for industrial production.[8][9] The recommended pathway focuses on robust, high-yielding reactions that avoid problematic reagents where possible and facilitate straightforward purification.

The proposed four-stage process is as follows:

  • Oxidation: Conversion of 2-Fluoro-5-methylpyridine to 6-Fluoronicotinic acid.

  • Amidation: Synthesis of 6-Fluoronicotinamide from the corresponding acid.

  • Dehydration: Conversion of the amide to 6-Fluoronicotinonitrile.

  • Amidination (Pinner Synthesis): Formation of the final 6-Fluoronicotinimidamide hydrochloride from the nitrile.

This pathway is selected for its reliance on well-understood transformations and the commercial availability of the initial starting material.

Synthesis_Workflow Start 2-Fluoro-5-methylpyridine S1 Stage 1: Oxidation Start->S1 KMnO₄, KOH P1 6-Fluoronicotinic Acid S1->P1 Yield: ~75-85% S2 Stage 2: Amidation P1->S2 SOCl₂, NH₄OH P2 6-Fluoronicotinamide S2->P2 Yield: >90% S3 Stage 3: Dehydration P2->S3 POCl₃ or TFAA P3 6-Fluoronicotinonitrile S3->P3 Yield: >90% S4 Stage 4: Amidination P3->S4 1. EtOH, HCl(g) 2. NH₃ End 6-Fluoronicotinimidamide HCl S4->End Yield: ~70-80%

Figure 1: Overall Scalable Synthetic Workflow.

Detailed Protocols and Scale-Up Considerations

Stage 1: Synthesis of 6-Fluoronicotinic Acid

The oxidation of the methyl group on the pyridine ring is a critical first step. While various oxidants exist, potassium permanganate (KMnO₄) in an aqueous base provides a cost-effective and powerful method suitable for large-scale production.[10][11]

Experimental Protocol (100 g Scale):

  • To a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser, charge 2-Fluoro-5-methylpyridine (100 g, 0.90 mol) and water (2.5 L).

  • Initiate strong agitation and add potassium hydroxide (KOH) (56 g, 1.0 mol).[11]

  • In a separate vessel, dissolve potassium permanganate (KMnO₄) (316 g, 2.0 mol) in water (1 L).

  • Slowly add the KMnO₄ solution to the reactor over 2-3 hours, maintaining the internal temperature below 60°C. An exotherm will be observed.

  • After the addition is complete, heat the reaction mixture to 95°C and hold for 5 hours, monitoring by HPLC for the disappearance of the starting material.[11]

  • Cool the mixture to 50°C and filter off the manganese dioxide (MnO₂) byproduct while warm. Wash the filter cake with hot water (2 x 250 mL).

  • Combine the filtrates and cool to 15°C. Slowly adjust the pH to ~3.5 with concentrated hydrochloric acid.

  • The product will precipitate as a white solid. Cool the slurry to 5°C, hold for 1 hour, then filter.

  • Wash the filter cake with cold water (2 x 200 mL) and dry under vacuum at 60°C to a constant weight.

Scale-Up Causality & Integrity:

  • Heat Management: The oxidation is highly exothermic. A jacketed reactor with precise temperature control is mandatory. The slow addition of KMnO₄ is the primary method for controlling the rate of heat generation.

  • Byproduct Removal: MnO₂ is a fine precipitate. Hot filtration is necessary to prevent the product from co-precipitating and to keep the viscosity manageable. On a larger scale, a filter press may be required.

  • pH Control: Precise pH control during precipitation is crucial for maximizing yield and minimizing the solubility of the product in the aqueous mother liquor.

Stage 2 & 3: Synthesis of 6-Fluoronicotinonitrile

This two-step, one-pot conversion from the carboxylic acid to the nitrile via the amide is highly efficient. Thionyl chloride (SOCl₂) is used to form the acid chloride in situ, which is then reacted with ammonia, followed by dehydration with a strong agent like phosphorus oxychloride (POCl₃).

Experimental Protocol (100 g Scale):

  • In a 2 L reactor rated for corrosive reagents, suspend 6-Fluoronicotinic acid (100 g, 0.71 mol) in toluene (500 mL).

  • Add thionyl chloride (SOCl₂) (62 mL, 0.85 mol) dropwise at 25°C.

  • Heat the mixture to 70°C for 2 hours until a clear solution is formed and gas evolution ceases.

  • Cool the reaction to 10°C and bubble anhydrous ammonia gas through the solution or add aqueous ammonium hydroxide (28%) carefully, keeping the temperature below 30°C until the pH is >10. The amide will precipitate.

  • Filter the crude 6-Fluoronicotinamide, wash with cold water and then toluene, and dry.

  • Reload the dry amide into the reactor with phosphorus oxychloride (POCl₃) (70 mL, 0.75 mol).

  • Heat the mixture to 100°C for 3 hours. The reaction mixture will become a dark slurry. Monitor by HPLC.

  • Cool to room temperature and carefully quench the reaction by slowly adding it to ice water (2 L).

  • Neutralize with a 50% NaOH solution to pH 7-8.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 6-Fluoronicotinonitrile as a solid.

Scale-Up Causality & Integrity:

  • Reagent Selection: Using SOCl₂ followed by POCl₃ is a classic, robust method. On a large scale, managing the HCl and SO₂ off-gas from the SOCl₂ step requires a scrubber system. Trifluoroacetic anhydride is an alternative dehydrating agent but is more expensive.[12]

  • Quenching Procedure: The quench of POCl₃ is highly exothermic and releases HCl. Adding the reaction mixture to ice is critical for controlling the temperature. This step must be performed in a well-ventilated area with appropriate safety measures.

  • Phase Separation: On a large scale, extractions can lead to emulsions. Allowing adequate settling time and potentially using brine washes can improve phase separation.

Stage 4: Amidination via Pinner Reaction

This is the most critical and hazardous stage of the synthesis. It involves the reaction of the nitrile with an alcohol and anhydrous HCl to form an imidate ester hydrochloride (a Pinner salt), which is then converted to the amidine with ammonia.[6][13][14]

Pinner_Mechanism cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Ammonolysis Nitrile 6-F-Py-CN ProtonatedNitrile 6-F-Py-C≡N⁺-H (Nitrile Salt) Nitrile->ProtonatedNitrile + HCl HCl HCl Intermediate1 Carbocation Intermediate ProtonatedNitrile->Intermediate1 + EtOH (Nucleophilic Attack) EtOH Ethanol (EtOH) PinnerSalt Ethyl 6-Fluoronicotinimidate HCl (Pinner Salt) Intermediate1->PinnerSalt Proton Transfer Intermediate2 Tetrahedral Intermediate PinnerSalt->Intermediate2 + NH₃ Ammonia Ammonia (NH₃) Product 6-Fluoronicotinimidamide HCl Intermediate2->Product - EtOH

Figure 2: Simplified Mechanism of the Pinner Reaction.

Experimental Protocol (100 g Scale):

  • Set up a 2 L jacketed reactor equipped with a gas inlet tube, mechanical stirrer, and a calcium chloride drying tube connected to a scrubber.

  • Charge the reactor with 6-Fluoronicotinonitrile (100 g, 0.82 mol) and anhydrous ethanol (800 mL).

  • Cool the solution to 0°C.

  • Bubble anhydrous hydrogen chloride (HCl) gas through the solution at a slow rate. Monitor the weight gain of the reactor or use a mass flow controller. A total of ~33 g (0.90 mol) of HCl is required. Maintain the temperature between 0-5°C throughout the addition.

  • After HCl addition is complete, seal the reactor and allow it to stir at 0-5°C for 24 hours. The Pinner salt may precipitate. Monitor the conversion of the nitrile by IR or HPLC.

  • Prepare a solution of ammonia in ethanol (~15% w/w) by bubbling anhydrous ammonia into cold ethanol.

  • Slowly add the ethanolic ammonia solution to the reaction mixture, keeping the internal temperature below 10°C. Add until the mixture is basic.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Ammonium chloride will precipitate. Concentrate the reaction mixture under reduced pressure to about one-third of the volume.

  • Add methyl tert-butyl ether (MTBE) (1 L) to precipitate the product.

  • Filter the solid, which contains the product and ammonium chloride.

  • To purify, suspend the solid in isopropanol (500 mL), heat to 50°C for 30 minutes, then cool to 0°C and filter. The product is significantly less soluble than ammonium chloride in isopropanol.

  • Wash the final product with cold isopropanol and then MTBE. Dry under vacuum at 40°C.

Scale-Up Causality & Integrity:

  • Anhydrous Conditions: The Pinner reaction is extremely sensitive to water, which will hydrolyze the nitrile or imidate to the corresponding amide or ester.[6] All solvents and reagents must be anhydrous, and the reaction must be run under a dry atmosphere.

  • HCl Gas Handling: Handling large quantities of anhydrous HCl gas is a significant safety and engineering challenge. Materials of construction must be corrosion-resistant (e.g., glass-lined steel, Hastelloy). An in-situ generation method, such as the reaction of acetyl chloride with ethanol, can be considered but adds complexity.

  • Temperature Control: The intermediate Pinner salt is thermally unstable and can decompose.[6] Maintaining low temperatures (0-5°C) is critical to prevent side reactions and ensure high yield. This requires a reactor with excellent cooling capacity.

  • Purification Strategy: The final product is a hydrochloride salt. Recrystallization can be challenging. The chosen method of washing/triturating with a solvent like isopropanol is a practical approach for removing highly polar inorganic salts like NH₄Cl.[15][16] A pH-based separation could also be an alternative, but this would require isolating the free base, which may be less stable.[16]

Data Presentation & Quality Control

Consistent quality control is essential for any scale-up process.[17][18] In-process controls (IPCs) and final product specifications must be clearly defined.

Table 1: Critical Process Parameters and In-Process Controls

StageParameterTarget RangeMonitoring MethodRationale
1. Oxidation Temperature< 60°C (Addition)ThermocoupleTo control exothermic reaction.
Reaction Time5 hours @ 95°CHPLCEnsure complete conversion of starting material.
3. Dehydration Temperature100°CThermocoupleDrive reaction to completion.
Quench Temp.< 20°CThermocoupleSafely manage highly exothermic quench.
4. Amidination HCl Addition Temp.0-5°CThermocouplePrevent decomposition of unstable Pinner salt.[6]
Ammonolysis Temp.< 10°CThermocoupleControl exotherm from neutralization.
Nitrile Conversion> 98%HPLC / FT-IRConfirm formation of Pinner salt before ammonolysis.

Table 2: Final Product Quality Control Specifications

TestSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to reference standard¹H NMR, ¹⁹F NMR, FT-IR
Purity ≥ 98.5%HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Ethanol, IPA, MTBE < 5000 ppmGC-HS
Inorganic Salts Cl⁻ content consistent with HCl saltTitration / IC

Safety and Environmental Health

Scaling up the synthesis of fluorinated heterocycles requires a rigorous approach to safety.[19][20]

  • Hazardous Reagents:

    • Potassium Permanganate: Strong oxidizer. Avoid contact with organic materials.

    • Thionyl Chloride & Phosphorus Oxychloride: Highly corrosive and react violently with water, releasing toxic gases (SO₂, HCl). Handle only in a closed system with a dedicated scrubber.

    • Anhydrous HCl & Ammonia: Corrosive and toxic gases. Require specialized handling equipment, leak detection, and emergency preparedness plans.

  • Engineering Controls:

    • All operations should be conducted in a well-ventilated area or within a contained reactor system.

    • Acidic and basic gas scrubbers are mandatory for neutralizing off-gases.

    • Use of glass-lined or corrosion-resistant reactors is essential.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses, lab coat, and gloves.

    • When handling corrosive liquids or gases, chemical splash goggles, a face shield, and acid-resistant gloves and aprons are required.

Purification_Logic Start Crude Product Slurry (Product HCl + NH₄Cl in EtOH/MTBE) Filter Filter Crude Solids Start->Filter CrudeSolid Wet Cake: Product HCl + NH₄Cl Filter->CrudeSolid Triturate Triturate/Wash with Isopropanol (IPA) CrudeSolid->Triturate Rationale Rationale: Product HCl has low solubility in cold IPA, NH₄Cl is more soluble. Triturate->Rationale Filter2 Filter Purified Solid Triturate->Filter2 FinalProduct Pure 6-Fluoronicotinimidamide HCl Filter2->FinalProduct Waste Filtrate: IPA, dissolved NH₄Cl, impurities Filter2->Waste

Figure 3: Decision Logic for Final Product Purification.

References

  • Wikipedia. Pinner reaction. [Link]

  • Hudson, J. (2013). Pyridines: From Lab to Production. Organic Process Research & Development.
  • Patexia. Efficient method for the conversion of nitriles to amidines. Patent Publication Number 20010008886. [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.
  • Bakr, R. B., et al. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC - PubMed Central.
  • Gendrot, M., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.
  • Wikipedia. Pyridine. [Link]

  • ResearchGate. The suggested mechanism for the preparation of pyridine derivatives. [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Benchchem.
  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PMC - PubMed Central.
  • Lee, D. S., et al. (2016). Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. Organic Process Research & Development.
  • Taylor & Francis Online.
  • Bordignon, F., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Semantic Scholar. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

  • Verstraete, L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Google Patents.
  • Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • ResearchGate.
  • UCL Discovery. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.
  • RSC Publishing.
  • Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Olsson, R. I., et al. (2020).
  • PubMed. An efficient synthesis of fluorinated azaheterocycles by aminocyclization of alkenes. [Link]

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • ResearchGate. Challenges in amide synthesis with longer-chain amine nucleophiles. [Link]

  • PubMed. Quality-control analytical methods: compounding slow-release pharmaceuticals. [Link]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. (2020).
  • Lisicki, D., et al. (2022).
  • SciSpace. The use of analytical methods for quality control of promising active pharmaceutical ingredients. [Link]

  • Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • PubMed. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

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Method

Application of 6-Fluoronicotinimidamide Hydrochloride in Creating Compound Libraries: A Guide for Researchers

Introduction: The Strategic Role of Fluorinated Pyridines in Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved therapeutic agents. Its ability to engage in v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved therapeutic agents. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a privileged structure for targeting a wide array of biological macromolecules.[1] The strategic incorporation of fluorine into these heterocyclic systems has emerged as a powerful tactic to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic properties.[2]

6-Fluoronicotinimidamide hydrochloride (CAS No. 1419101-31-7) is a versatile building block that capitalizes on these advantages.[3][4] It presents two key points of reactivity for library diversification: the fluorine-activated pyridine ring, which is primed for nucleophilic aromatic substitution (SNAr), and the imidamide (amidine) functional group, a valuable precursor for the synthesis of various five- and six-membered heterocycles. These dual functionalities allow for the generation of diverse compound libraries from a single, readily accessible starting material, accelerating the exploration of chemical space in drug discovery programs.

This guide provides detailed application notes and protocols for leveraging 6-Fluoronicotinimidamide hydrochloride in the parallel synthesis of compound libraries, targeting researchers, scientists, and drug development professionals. We will explore two primary diversification strategies: SNAr at the C6 position and heterocycle formation via the imidamide group.

Chemical Properties of 6-Fluoronicotinimidamide Hydrochloride

PropertyValueSource
CAS Number 1419101-31-7[3][4]
Molecular Formula C₆H₇ClFN₃[3]
Molecular Weight 175.59 g/mol [3]
Appearance White to off-white solid
Purity ≥98%[3]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols.
Storage Store in a cool, dry place, sealed from moisture. Recommended storage at 2-8°C.[3]

Core Diversification Strategies and Workflow

The utility of 6-Fluoronicotinimidamide hydrochloride in library synthesis stems from its two orthogonal points for chemical modification. This allows for a modular and efficient approach to generating a wide array of structurally distinct compounds. The general workflow is depicted below.

G cluster_0 Strategy 1: SNAr at C6 Position cluster_1 Strategy 2: Heterocycle Formation cluster_2 Combined Strategy A 6-Fluoronicotinimidamide Hydrochloride C Library of 6-Substituted Nicotinimidamides A->C SNAr Reaction (Base, Solvent) B Diverse Nucleophiles (Amines, Thiols, Alcohols) B->C D 6-Fluoronicotinimidamide Hydrochloride F Library of Fused Heterocycles (e.g., Pyrimidines) D->F Condensation/ Cyclization E Bifunctional Building Blocks (e.g., 1,3-Dicarbonyls) E->F G Library of 6-Substituted Nicotinimidamides (from Strategy 1) I Highly Diversified Library of F-Pyridine Derivatives G->I Condensation/ Cyclization H Bifunctional Building Blocks H->I

Caption: General workflow for library synthesis using 6-Fluoronicotinimidamide hydrochloride.

Part 1: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the nicotinimidamide group, combined with the high electronegativity of fluorine, makes the C6 position of the pyridine ring highly susceptible to nucleophilic attack. This allows for the displacement of the fluoride ion by a wide range of nucleophiles under relatively mild conditions, a reaction that is highly amenable to parallel synthesis.[5][6]

Scientific Rationale

The SNAr reaction on electron-deficient heteroaromatics like 6-fluoropyridines is a well-established and robust transformation.[7] The reaction typically proceeds through a two-step addition-elimination mechanism via a Meisenheimer intermediate, although concerted mechanisms have also been proposed. The rate-determining step is usually the initial nucleophilic attack.[5] The use of a suitable base is crucial to deprotonate the nucleophile (if necessary) and to neutralize the HF generated during the reaction. Polar aprotic solvents like DMF or DMSO are ideal for this transformation as they can solvate the ions involved and facilitate the reaction.

SNAr_Mechanism cluster_workflow SₙAr Workflow Start 6-Fluoronicotinimidamide + Nucleophile (Nu-H) Dispense Dispense Reagents: 1. Building Block Solution 2. Nucleophile Solutions 3. Base Solution Start->Dispense Reaction Reaction Plate (96-well) Incubate Incubate with Shaking (e.g., 80°C, 16h) Reaction->Incubate Dispense->Reaction Workup Aqueous Work-up & Extraction Incubate->Workup Analysis LC-MS/UPLC Analysis of Crude Products Workup->Analysis Purification Purification (if needed) (e.g., Prep-HPLC) Analysis->Purification

Caption: High-throughput SₙAr experimental workflow.

Protocol 1: Parallel Synthesis of a 6-Amino-Nicotinimidamide Library

This protocol describes the parallel solution-phase synthesis of a library of 6-amino-nicotinimidamides by reacting 6-Fluoronicotinimidamide hydrochloride with a diverse set of primary and secondary amines in a 96-well format.

Materials and Reagents:

  • 6-Fluoronicotinimidamide hydrochloride

  • Library of diverse primary and secondary amines

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Centrifuge with plate rotor

  • Plate shaker/heater

Stock Solution Preparation:

  • Building Block Stock Solution (0.2 M): Dissolve 351 mg of 6-Fluoronicotinimidamide hydrochloride in 10 mL of anhydrous DMF.

  • Amine Stock Solutions (0.2 M): In a separate 96-well plate, prepare 0.2 M solutions of each amine from your library in anhydrous DMF.

  • Base Stock Solution (0.6 M): Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

Reaction Procedure (per well):

  • To each well of the 96-well reaction block, add 100 µL of the 6-Fluoronicotinimidamide hydrochloride stock solution (0.02 mmol).

  • Add 100 µL of the corresponding amine stock solution to each well (0.02 mmol).

  • Add 100 µL of the DIPEA stock solution to each well (0.06 mmol, 3 equivalents).

  • Seal the reaction block securely with a sealing mat.

  • Place the reaction block on a shaker/heater and incubate at 80°C for 16 hours with vigorous shaking.

Work-up and Analysis:

  • Cool the reaction block to room temperature.

  • Add 500 µL of water to each well.

  • Add 500 µL of ethyl acetate to each well.

  • Seal the block and shake vigorously for 5 minutes.

  • Centrifuge the block at 2000 rpm for 5 minutes to separate the layers.

  • Carefully remove the upper organic layer and transfer to a new 96-well plate for analysis.

  • Analyze the crude product in each well by LC-MS or UPLC to confirm product formation and estimate purity.

Expected Outcome: A library of 6-amino-substituted nicotinimidamide derivatives. This protocol can be adapted for other nucleophiles such as thiols and alcohols, with potential adjustments to the base and reaction temperature.

Part 2: Library Synthesis via Imidamide (Amidine) Cyclization

The imidamide (amidine) functional group is a versatile synthon for the construction of various nitrogen-containing heterocycles. One of the most robust and widely used transformations is the Pinner synthesis of pyrimidines, which involves the condensation of an amidine with a 1,3-dicarbonyl compound.[8] This reaction provides a straightforward entry to highly substituted pyrimidine cores, which are themselves prevalent in medicinal chemistry.

Scientific Rationale

The reaction proceeds via a [3+3] cycloaddition. The amidine provides a three-atom N-C-N fragment, which reacts with the three-carbon backbone of an enolized 1,3-dicarbonyl compound. The reaction is typically acid or base-catalyzed and involves a sequence of condensation and dehydration steps to form the aromatic pyrimidine ring. The choice of catalyst and solvent can influence the reaction rate and yield. This method is highly modular, as the substitution pattern of the final pyrimidine product is directly determined by the substituents on the amidine and the 1,3-dicarbonyl starting materials.

Pinner_Mechanism cluster_workflow Pinner-type Pyrimidine Synthesis Workflow Start 6-Fluoronicotinimidamide + 1,3-Dicarbonyl Compound Dispense Dispense Reagents: 1. Building Block Solution 2. Dicarbonyl Solutions 3. Base/Catalyst Solution Start->Dispense Reaction Reaction Plate (96-well) Incubate Incubate with Shaking (e.g., 100°C, 24h) Reaction->Incubate Dispense->Reaction Workup Solvent Evaporation & Reconstitution Incubate->Workup Analysis LC-MS/UPLC Analysis of Crude Products Workup->Analysis Purification Purification (if needed) (e.g., Prep-HPLC) Analysis->Purification

Sources

Application

Application Notes and Protocols for Amide Bond Formation with 6-Fluoronicotinimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the application of 6-Fluoronicotinimidamide hydrochloride as a reagent for amide bond formation, a corn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of 6-Fluoronicotinimidamide hydrochloride as a reagent for amide bond formation, a cornerstone reaction in organic and medicinal chemistry. While direct literature on this specific application is emerging, this guide synthesizes established principles of amide synthesis with the known reactivity of related chemical structures to provide a robust framework for its use. Protocols herein are designed to be self-validating, offering researchers a comprehensive starting point for methodological development.

Introduction: The Strategic Importance of Amide Bonds and Novel Reagents

The amide bond is a ubiquitous functional group in pharmaceuticals, natural products, and advanced materials.[1] Its formation is one of the most frequently performed reactions in drug discovery and development.[2] Traditional methods for amide synthesis often involve coupling reagents that can be expensive and generate stoichiometric byproducts, complicating purification and impacting atom economy.[3] The exploration of novel reagents that offer mild reaction conditions, high yields, and simplified workup procedures is therefore of significant interest to the scientific community.

6-Fluoronicotinimidamide hydrochloride presents itself as a potentially valuable tool in this context. Its structure, featuring a reactive imidamide moiety on a pyridine scaffold, suggests a role as an efficient acyl-transfer agent for the synthesis of a diverse range of amides. The presence of a fluorine atom on the pyridine ring may also modulate its reactivity and solubility properties.

Mechanistic Rationale: The "Why" Behind the Protocol

The utility of 6-Fluoronicotinimidamide hydrochloride in amide synthesis is predicated on its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The proposed mechanism involves the formation of a highly reactive N-acyl-imidamide intermediate.

Proposed Reaction Mechanism:

Amide Bond Formation Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack reagent 6-Fluoronicotinimidamide Hydrochloride intermediate N-Acyl-imidamide Intermediate reagent->intermediate acid Carboxylic Acid (R-COOH) acid->intermediate Activation base Base (e.g., DIEA) base->acid Deprotonation amide Amide Product (R-CONH-R') intermediate->amide Nucleophilic Attack byproduct 6-Fluoronicotinamide (Byproduct) intermediate->byproduct Rearrangement & Proton Transfer amine Amine (R'-NH2) amine->intermediate

Caption: Proposed mechanism for amide bond formation.

  • Carboxylic Acid Activation: In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated to its carboxylate form. The 6-Fluoronicotinimidamide hydrochloride, also neutralized by the base, reacts with the carboxylate. This is proposed to form a highly electrophilic N-acyl-imidamide intermediate. The formation of this activated species is the key step that facilitates the subsequent reaction with the amine.

  • Nucleophilic Attack and Amide Formation: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and subsequent proton transfers to yield the desired amide and 6-fluoronicotinamide as a byproduct. The choice of a suitable base is critical to ensure the deprotonation of both the carboxylic acid and the hydrochloride salt of the reagent without interfering with the subsequent coupling step.

Experimental Protocols

The following protocols are provided as a detailed starting point. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
6-Fluoronicotinimidamide hydrochloride>95% purityChemScene, BLD PharmStore in a cool, dry place.[2][4] Hygroscopic.[5]
Carboxylic Acid of InterestAnhydrousStandard suppliersEnsure the absence of water to prevent hydrolysis of the activated intermediate.
Amine of InterestAnhydrousStandard suppliersPrimary and secondary amines are suitable nucleophiles.
N,N-Diisopropylethylamine (DIEA)AnhydrousStandard suppliersA non-nucleophilic base is crucial to prevent side reactions.
Dichloromethane (DCM) or Dimethylformamide (DMF)AnhydrousStandard suppliersThe choice of solvent will depend on the solubility of the starting materials.[2]
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent gradeStandard suppliersFor aqueous workup.
Brine (saturated aqueous NaCl)Reagent gradeStandard suppliersFor aqueous workup.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Reagent gradeStandard suppliersFor drying the organic layer.
Silica Gel60 Å, 230-400 meshStandard suppliersFor chromatographic purification.
Step-by-Step Protocol for Amide Bond Formation

Reaction Workflow:

Experimental_Workflow start Start reagent_prep Reagent Preparation: Dissolve carboxylic acid and 6-fluoronicotinimidamide HCl in anhydrous solvent. start->reagent_prep base_addition Add DIEA dropwise at 0 °C. reagent_prep->base_addition activation Stir for 15-30 minutes at 0 °C (Activation Step). base_addition->activation amine_addition Add amine dropwise. activation->amine_addition reaction Allow to warm to room temperature and stir for 2-16 hours. amine_addition->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Aqueous Workup: Quench with water, wash with NaHCO₃ and brine. monitoring->workup drying Dry organic layer over Na₂SO₄. workup->drying purification Purification: Concentrate and purify by column chromatography. drying->purification end End purification->end

Caption: A typical experimental workflow for amide synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and 6-Fluoronicotinimidamide hydrochloride (1.1 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.

  • Cooling and Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIEA) (2.5 equiv) dropwise. The addition of a base is necessary to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

  • Activation: Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the activated N-acyl-imidamide intermediate.

  • Amine Addition: Add the amine (1.0-1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety, Handling, and Storage

  • 6-Fluoronicotinimidamide hydrochloride: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. It is recommended to store the reagent in a tightly sealed container in a cool, dry place.[5][6]

  • Solvents and Reagents: Anhydrous solvents and reagents are critical for the success of the reaction. Ensure that all glassware is thoroughly dried before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Incomplete activation of the carboxylic acid.- Hydrolysis of the activated intermediate.- Low nucleophilicity of the amine.- Increase the activation time.- Ensure all reagents and solvents are anhydrous.- For less reactive amines, consider increasing the reaction temperature or using a more polar solvent like DMF.
Presence of unreacted starting materials - Insufficient reaction time.- Steric hindrance of the substrates.- Extend the reaction time and continue to monitor by TLC or LC-MS.- For sterically hindered substrates, a higher reaction temperature or a longer reaction time may be required.
Formation of byproducts - Side reactions of the base.- Impurities in the starting materials.- Ensure a non-nucleophilic base like DIEA is used.- Purify starting materials before use if necessary.- The primary byproduct is expected to be 6-fluoronicotinamide, which can typically be removed by chromatography.
Difficult purification - Co-elution of the product and byproduct.- Optimize the eluent system for column chromatography. A different solvent system or the use of a gradient elution may improve separation.- Recrystallization can be an effective alternative purification method for solid amide products.[7]

References

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. RSC Publishing. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • PubMed Central. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ResearchGate. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]

  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • YouTube. (2022). anhydride to imide reaction - TPOXX API prep - laboratory experiment. Retrieved from [Link]

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 6-Fluoronicotinimidamide Hydrochloride Suzuki Coupling

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 6-Fluoronicotinimidamide hydrochloride. This document is intended for researchers, chemists, and drug development professionals who are enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 6-Fluoronicotinimidamide hydrochloride. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The unique combination of a Lewis-basic pyridine, an electron-withdrawing fluorine atom, and a potentially labile imidamide hydrochloride group presents a distinct set of obstacles that require careful consideration and optimization.

This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab. We will delve into the underlying chemical principles and provide actionable, step-by-step protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide: Addressing Low Yields

Low yields in the Suzuki coupling of 6-Fluoronicotinimidamide hydrochloride can stem from a combination of factors related to the substrate's unique electronic and structural properties. Below, we dissect the most probable causes and offer targeted solutions.

Question 1: My reaction is sluggish and gives low conversion to the desired product. What are the likely causes?

Answer: A sluggish reaction with this substrate often points to two primary issues: inefficient oxidative addition or catalyst inhibition/poisoning.

  • Inefficient Oxidative Addition: The 6-fluoropyridine ring is electron-deficient due to the inductive effect of the fluorine atom and the nitrogen heteroatom. While this typically makes the aryl halide more susceptible to oxidative addition, the specific halide (Cl, Br, I) plays a crucial role.[1] Aryl chlorides, in particular, can be challenging and often require more specialized catalysts.[2]

  • Catalyst Inhibition/Poisoning: Nitrogen-containing heterocycles are well-known to coordinate with the palladium catalyst.[3][4] Both the pyridine nitrogen and the nitrogens of the imidamide group can act as Lewis bases, binding to the Pd(0) center and preventing it from entering the catalytic cycle.[5] This sequestration of the active catalyst is a common cause of low conversion.[3]

Recommended Actions & Optimization Protocol:
  • Evaluate the Halide: If you are using an aryl chloride, consider switching to the corresponding bromide or iodide, which are significantly more reactive in the oxidative addition step.[6]

  • Select an Appropriate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps.[7]

    • Screening Table for Catalysts and Ligands:

      Catalyst Precursor (2-5 mol%) Ligand (4-10 mol%) Rationale
      Pd₂(dba)₃ or Pd(OAc)₂ SPhos or XPhos Bulky biaryl phosphines, excellent for electron-deficient heterocycles.[3]
      Pd(dppf)Cl₂ None (dppf is the ligand) A robust, general-purpose catalyst, but may be less effective than Buchwald ligands.

      | Pd(PCy₃)₂Cl₂ | None (PCy₃ is the ligand) | Electron-rich, bulky ligand suitable for aryl chlorides. |

  • Experimental Protocol for Catalyst Screening:

    • To a dried Schlenk tube under an argon atmosphere, add the 6-Fluoronicotinimidamide hydrochloride derivative (1.0 equiv), arylboronic acid or ester (1.5 equiv), and base (e.g., K₃PO₄, 3.0 equiv).

    • In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%) in a small amount of the reaction solvent.

    • Add the catalyst/ligand mixture to the Schlenk tube.

    • Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1).

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

Question 2: I'm observing significant side products, primarily protodeboronation of my boronic acid and/or decomposition of my starting material. How can I mitigate this?

Answer: The formation of side products is often a consequence of suboptimal reaction conditions, particularly the choice of base and the stability of the coupling partners.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source (like water) to form the corresponding arene, consuming the nucleophile.[8] This process can be catalyzed by the base or residual acid.[8] The stability of heteroaryl boronic acids is a known issue.[9]

  • Starting Material Decomposition: The imidamide functional group can be susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures.[10][11] Amides, in general, are stable, but the imidamide structure may have enhanced reactivity.[12] The hydrochloride salt also introduces acidity that will consume one equivalent of your base, altering the stoichiometry.

Recommended Actions & Optimization Protocol:
  • Base Selection is Critical: The base plays multiple roles: it activates the boronic acid for transmetalation, but it can also promote side reactions.[13][14] A screen of bases is highly recommended.

    • Screening Table for Bases:

      Base (2.0-3.0 equiv) Solvent System Rationale & Considerations
      K₃PO₄ Dioxane/H₂O, Toluene/H₂O A strong base that is often effective but can promote hydrolysis.
      K₂CO₃ Dioxane/H₂O, DMF/H₂O A milder base, may reduce decomposition but could be less effective for activation.[15]
      Cs₂CO₃ Dioxane, THF A strong, soluble base often used in challenging couplings.[16]
      KF Anhydrous THF or Dioxane A mild, non-nucleophilic base that can prevent hydrolysis of sensitive esters/amides.[17]

      | TMSOK | Anhydrous Dioxane | A soluble, anhydrous base that can be effective for heteroaryl couplings.[4] |

  • Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[8][18] They can be used under anhydrous conditions to minimize hydrolysis.

  • Control Water Content: While some water is often necessary to facilitate the reaction, excess water can promote side reactions. Try running the reaction in anhydrous solvents (like dioxane or THF) with a carefully controlled amount of water or use anhydrous conditions with a base like KF.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low yields in this specific Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield with 6-Fluoronicotinimidamide HCl Check_SM Check Purity & Stability of Starting Materials Start->Check_SM Problem_Catalyst Issue: Catalyst Inactivity or Inhibition? Check_SM->Problem_Catalyst Materials OK Problem_SideReaction Issue: Side Reactions Dominating? Check_SM->Problem_SideReaction Materials OK Screen_Catalyst Screen Catalysts & Ligands (e.g., Pd₂(dba)₃ + SPhos/XPhos) Problem_Catalyst->Screen_Catalyst Screen_Base_Solvent Screen Bases & Solvents (e.g., K₃PO₄, Cs₂CO₃, KF) Problem_SideReaction->Screen_Base_Solvent Optimize_Temp Optimize Temperature & Reaction Time Screen_Catalyst->Optimize_Temp Use_BoronicEster Switch to Boronic Ester (Bpin) & Anhydrous Conditions Screen_Base_Solvent->Use_BoronicEster Decomposition still observed Screen_Base_Solvent->Optimize_Temp Use_BoronicEster->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: How does the hydrochloride salt on my starting material affect the reaction? A1: The hydrochloride salt will react with and neutralize one equivalent of the base you add. It is crucial to account for this in your stoichiometry. You should use at least one extra equivalent of base compared to standard protocols. For example, if a standard protocol calls for 2 equivalents of base, you should use at least 3 equivalents for the hydrochloride salt.

Q2: Does the 6-fluoro substituent help or hinder the reaction? A2: The fluorine atom is strongly electron-withdrawing, which makes the carbon atom of the C-X (X=Cl, Br, I) bond more electrophilic and generally more susceptible to oxidative addition by the Pd(0) catalyst.[19] So, in terms of the initial step of the catalytic cycle, the fluorine is beneficial.[2] However, it also deactivates the ring towards other potential reactions.

Q3: My boronic acid is poorly soluble. What can I do? A3: Poor solubility of either coupling partner is a common issue.[17] You can try a different solvent system, such as DMF/water or THF/water.[15][17] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help. Alternatively, converting the boronic acid to a more soluble boronic ester (like a pinacol ester) is often a very effective strategy.[20]

Q4: Can I use a different cross-coupling reaction? A4: Yes. If the Suzuki-Miyaura coupling proves intractable despite optimization, you could consider other cross-coupling reactions. The Stille coupling (using organostannanes) is a powerful alternative, though it involves toxic tin reagents.[2] The Negishi coupling (using organozinc reagents) is also a viable option. The choice will depend on the functional group tolerance and the availability of the required organometallic reagents.

References

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. DOI: 10.1039/C3CS60197H. Retrieved January 18, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). Chemistry - A European Journal. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. Retrieved January 18, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). NIH. Retrieved January 18, 2026, from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki–Miyaura Cross-Couplings under Acidic Conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 18, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. Retrieved January 18, 2026, from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Amide Activation in Ground and Excited States. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved January 18, 2026, from [Link]

  • 21.7: Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved January 18, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. (2025). YouTube. Retrieved January 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Fluoronicotinimidamide Hydrochloride

Welcome to the technical support center for the synthesis of 6-Fluoronicotinimidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoronicotinimidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of 6-Fluoronicotinimidamide Hydrochloride, offering explanations for their root causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom: The final isolated yield of 6-Fluoronicotinimidamide Hydrochloride is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The conversion of the starting material, often a 6-fluoronicotinonitrile or a related derivative, to the imidamide may be stalling.

    • Causality: Imidamide formation, typically achieved through the Pinner reaction or related methods, is an equilibrium-driven process. Insufficient reaction time, suboptimal temperature, or inadequate reagent concentration can shift the equilibrium away from the product.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

      • Optimize Reaction Time and Temperature: If the reaction has stalled, consider extending the reaction time. A modest increase in temperature may also drive the reaction to completion, but be cautious of potential side reactions.

      • Reagent Stoichiometry: Ensure an appropriate excess of the ammonia source (e.g., ammonium chloride) and the activating agent (if applicable) is used to favor product formation.

  • Product Decomposition: The newly formed imidamide hydrochloride may be unstable under the reaction or workup conditions.

    • Causality: Imidamides can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, reverting to the corresponding amide or nitrile.[1] The presence of water is a critical factor in this degradation pathway.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Use freshly dried solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Controlled Workup: During the workup and isolation phases, use cold solvents and minimize the exposure time to aqueous solutions. If an aqueous wash is necessary, perform it quickly at a low temperature.

      • pH Control: Avoid strongly acidic or basic conditions during workup. Neutralize the reaction mixture carefully and maintain a pH as close to neutral as possible during extraction and purification.

Issue 2: Formation of Significant Impurities

Symptom: Analysis of the crude product by HPLC or NMR shows the presence of one or more significant impurities.

Potential Side Reactions & Mitigation Strategies:

  • Hydrolysis to 6-Fluoronicotinamide: This is one of the most common side reactions.

    • Mechanism: The imidamide functional group is susceptible to hydrolysis, yielding the corresponding amide. This can be catalyzed by trace amounts of water in the reaction mixture or introduced during workup.

    • Mitigation:

      • Stringent Anhydrous Technique: As detailed above, the exclusion of water is paramount.

      • Solvent Choice: Use aprotic solvents that are less likely to participate in hydrolysis.

      • Temperature Management: Lowering the reaction temperature can reduce the rate of hydrolysis.

  • Dimerization or Polymerization: Amidine-containing compounds can sometimes undergo self-condensation reactions.[2]

    • Mechanism: Under certain conditions, the nucleophilic nitrogen of one imidamide molecule can attack the electrophilic carbon of another, leading to dimers or oligomers. This is more likely at higher concentrations and temperatures.

    • Mitigation:

      • Concentration Control: Run the reaction at a more dilute concentration to disfavor intermolecular side reactions.

      • Controlled Addition: If the reaction is highly exothermic or prone to dimerization, consider slow, portion-wise addition of a key reagent.

  • Displacement of the Fluorine Atom: The fluorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr).[3][4]

    • Mechanism: Strong nucleophiles present in the reaction mixture (e.g., alkoxides from alcohol solvents, or even excess ammonia under harsh conditions) can displace the fluoride.[3]

    • Mitigation:

      • Solvent Selection: Avoid nucleophilic solvents like methanol or ethanol, especially at elevated temperatures. Opt for non-nucleophilic alternatives like tetrahydrofuran (THF), dioxane, or toluene.[3]

      • Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of SNAr.

      • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base.

Table 1: Troubleshooting Summary for Impurity Formation

ImpurityPotential CauseMitigation Strategy
6-FluoronicotinamideHydrolysisStrict anhydrous conditions, aprotic solvents, low temperature.
Dimeric/Polymeric ByproductsSelf-condensationLower reaction concentration, controlled reagent addition.
6-(substituted)-nicotinimidamideNucleophilic Aromatic SubstitutionAvoid nucleophilic solvents, control temperature, use non-nucleophilic bases.
Issue 3: Difficulty in Product Isolation and Purification

Symptom: The product is difficult to crystallize, oils out, or is challenging to purify by column chromatography.

Potential Causes & Solutions:

  • Hygroscopic Nature: Amidine hydrochlorides are often hygroscopic, readily absorbing moisture from the atmosphere to become sticky oils or gums.

    • Troubleshooting Protocol:

      • Inert Atmosphere Handling: Handle the crude and purified product under a dry, inert atmosphere whenever possible (e.g., in a glove box).

      • Azeotropic Drying: If water contamination is suspected, dissolve the product in a suitable solvent (e.g., toluene) and remove the solvent under reduced pressure to azeotropically remove water. Repeat as necessary.

      • Storage: Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅).

  • High Polarity: The hydrochloride salt is highly polar, which can lead to streaking on silica gel columns.

    • Troubleshooting Protocol:

      • Alternative Purification: Consider recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/dichloromethane) as an alternative to chromatography.

      • Chromatography Modification: If chromatography is necessary, consider using a different stationary phase like alumina or a reversed-phase column. Alternatively, neutralizing the hydrochloride to the free base before chromatography and then reforming the salt after purification can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for the synthesis of 6-Fluoronicotinimidamide Hydrochloride?

A1: A common and effective starting material is 6-fluoronicotinonitrile. The nitrile group can be directly converted to the imidamide hydrochloride via the Pinner reaction, which involves treating the nitrile with an alcohol (like ethanol) in the presence of anhydrous HCl gas, followed by treatment with ammonia.

Q2: How critical are anhydrous conditions for this synthesis?

A2: They are extremely critical. The presence of water can lead to the hydrolysis of the intermediate imidate ester and the final imidamide product, resulting in the formation of 6-fluoronicotinamide as a major byproduct and significantly reducing the yield of the desired product.

Q3: My reaction mixture turned dark brown. What does this indicate?

A3: A significant color change to dark brown or black often suggests decomposition or polymerization side reactions. This can be caused by excessive heat, the presence of impurities in the starting materials or solvents, or reaction with atmospheric oxygen. It is advisable to stop the reaction, analyze a sample to identify the products, and restart the synthesis with purer materials and stricter temperature control.

Q4: Can I use a different halide salt, like hydrobromide, instead of hydrochloride?

A4: While technically possible by using HBr instead of HCl, the hydrochloride salt is generally preferred and more commonly reported. Different halide salts will have different physical properties, such as solubility and crystallinity, which may affect the isolation and purification steps. If you choose to use a different salt, you may need to re-optimize the workup and purification procedures.

Q5: What analytical techniques are best for characterizing the final product?

A5: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=N and N-H bonds of the imidamide group.

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Visualizing the Synthetic Landscape

Diagram 1: Key Reaction and Side Reaction Pathways

This diagram illustrates the intended synthetic route from 6-fluoronicotinonitrile and highlights the major potential side reactions that can impact yield and purity.

Start 6-Fluoronicotinonitrile Intermediate Imidate Ester Intermediate Start->Intermediate + ROH, HCl Product 6-Fluoronicotinimidamide HCl Intermediate->Product + NH3 Hydrolysis 6-Fluoronicotinamide Intermediate->Hydrolysis + H2O (Trace) Product->Hydrolysis + H2O (Workup) SNAr 6-(Nu)-Nicotinimidamide HCl Product->SNAr + Nucleophile (e.g., RO-)

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Logic Flow

This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction CheckYield->IncompleteRxn Yes Decomposition Product Decomposition CheckYield->Decomposition Yes Hydrolysis Hydrolysis Product Detected CheckPurity->Hydrolysis Yes Dimerization Dimer Detected CheckPurity->Dimerization Yes SNAr Fluorine Displacement CheckPurity->SNAr Yes Success Successful Synthesis CheckPurity->Success No OptimizeCond Optimize Time/Temp IncompleteRxn->OptimizeCond Anhydrous Ensure Anhydrous Conditions Decomposition->Anhydrous ControlWater Strictly Control H2O Hydrolysis->ControlWater LowerConc Lower Concentration Dimerization->LowerConc ChangeSolvent Change to Aprotic Solvent SNAr->ChangeSolvent

Caption: Troubleshooting workflow for synthesis issues.

References

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC, NIH. Available at: [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC, NIH. Available at: [Link]

  • Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. MDPI. Available at: [Link]

  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. PubMed. Available at: [Link]

Sources

Troubleshooting

Improving the solubility of 6-Fluoronicotinimidamide hydrochloride for reactions

Welcome to the technical support center for 6-Fluoronicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoronicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to the solubility of this compound in various reaction conditions. Our goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving 6-Fluoronicotinimidamide hydrochloride in my reaction solvent. Why is it so poorly soluble?

A1: Understanding the Inherent Properties of 6-Fluoronicotinimidamide Hydrochloride

The solubility challenge with 6-Fluoronicotinimidamide hydrochloride stems from its chemical structure and ionic nature. As a hydrochloride salt, it is a crystalline solid with strong ionic interactions between the protonated amidine group and the chloride anion.[1] These strong interactions require a significant amount of energy to overcome, which non-polar or weakly polar organic solvents cannot provide.

Key factors contributing to its low solubility in many organic solvents include:

  • High Polarity and Ionic Character: The molecule has a high topological polar surface area (TPSA) and is a salt, making it inherently more soluble in polar solvents like water and short-chain alcohols than in common aprotic organic solvents.

  • Crystal Lattice Energy: The energy required to break down the crystal lattice of the salt is a significant barrier to dissolution in solvents that cannot effectively solvate the resulting ions.

Q2: What are the best starting points for solvent selection to dissolve 6-Fluoronicotinimidamide hydrochloride?

A2: A Systematic Approach to Solvent Screening

A systematic approach to solvent screening is crucial. We recommend starting with polar aprotic solvents and then considering co-solvent systems if single solvents are insufficient.

Recommended Initial Solvents:

  • Dimethyl Sulfoxide (DMSO): Often an excellent solvent for polar compounds due to its high dielectric constant and ability to solvate both cations and anions.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving many polar organic salts.

  • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent with strong solvating properties.

Considerations for Solvent Selection:

  • Reaction Compatibility: Ensure the chosen solvent is compatible with your reaction conditions, including temperature and the stability of other reagents.

  • Downstream Processing: Consider the ease of solvent removal during workup and purification. DMSO and NMP have high boiling points and can be challenging to remove.[2]

Solubility in Common Solvents (Qualitative):

SolventPolarityExpected SolubilityRationale
WaterProtic, PolarHighIdeal for dissolving salts.
Methanol/EthanolProtic, PolarModerate to HighCan dissolve the salt, but may participate in reactions.
DMSO, DMF, NMPAprotic, PolarModerate to HighGood starting points for many reactions.[3][4]
Acetonitrile (ACN)Aprotic, PolarLow to ModerateLess polar than DMSO/DMF, may require heating.
Tetrahydrofuran (THF)Aprotic, Weakly PolarVery LowGenerally a poor solvent for this salt.
Dichloromethane (DCM)Aprotic, Weakly PolarVery LowUnlikely to be effective on its own.
Toluene, HexanesAprotic, Non-polarInsolubleNot suitable for dissolving the salt.[5]
Q3: I've tried heating the mixture in DMF, but the solubility is still limited. What's my next step?

A3: Advanced Strategies for Enhancing Solubility

When simple dissolution in a polar aprotic solvent is insufficient, several advanced techniques can be employed.

The Principle: The hydrochloride salt is polar and ionic. By neutralizing it to its free base form, you generate a less polar, more organic-soluble species. This is often the most effective strategy for reactions in aprotic solvents.

dot

cluster_0 Initial State: Poor Solubility cluster_1 Intervention: In-situ Neutralization cluster_2 Result: Improved Solubility Salt 6-Fluoronicotinimidamide HCl (Salt Form, High Polarity) Solvent Aprotic Solvent (e.g., THF, DCM) Salt->Solvent Insoluble Base Add Hindered Base (e.g., Triethylamine) FreeBase 6-Fluoronicotinimidamide (Free Base, Lower Polarity) Base->FreeBase Generates Byproduct Triethylamine HCl (Often Precipitates) Base->Byproduct Forms Solvent2 Aprotic Solvent FreeBase->Solvent2 Soluble

Caption: Workflow for improving solubility via in-situ neutralization.

Experimental Protocol:

  • Suspend the Salt: Suspend the 6-Fluoronicotinimidamide hydrochloride in your chosen aprotic reaction solvent (e.g., THF, DCM, or acetonitrile).

  • Add a Hindered Base: Add a stoichiometric equivalent (or slight excess, e.g., 1.1 equivalents) of a hindered organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stir: Stir the mixture at room temperature. The suspension should gradually become a homogeneous solution as the free base is formed.

  • Byproduct Removal: The resulting triethylammonium hydrochloride is often insoluble in many aprotic organic solvents and will precipitate.[4][6] This can be removed by filtration before proceeding with your reaction.

Why this works: The amidine functional group is basic. The pKa of the conjugate acid of nicotinamide is around 3.35.[7] The amidine in your compound is expected to be more basic. Triethylamine has a pKa of its conjugate acid around 10.7, making it sufficiently basic to deprotonate the 6-Fluoronicotinimidamide hydrochloride.

The Principle: A small amount of a highly polar solvent can be added to a less polar solvent to create a mixture with sufficient solvating power.

Experimental Protocol:

  • Primary Solvent: Choose a primary reaction solvent that is compatible with your reagents but has poor dissolving power for the salt (e.g., THF or ACN).

  • Add Co-Solvent: Add a small volume of a highly polar aprotic solvent like DMSO or DMF (e.g., 5-10% v/v) to the primary solvent.

  • Dissolution: Add the 6-Fluoronicotinimidamide hydrochloride to the co-solvent mixture and stir. Gentle heating may be required.

Causality: The highly polar co-solvent disrupts the crystal lattice of the salt and solvates the ions, while the bulk of the solvent maintains the desired overall reaction environment.

The Principle: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. This is particularly useful if your reaction involves an aqueous phase and an organic phase.[8][9]

dot

cluster_aqueous Aqueous Phase cluster_organic Organic Phase Salt_aq 6-Fluoronicotinimidamide HCl PTC_aq Q+X- (PTC) Salt_aq->PTC_aq Ion Exchange PTC_org Q+[Amidine] (Soluble Complex) PTC_aq->PTC_org Phase Transfer Substrate_org Organic Substrate Product_org Product Substrate_org->Product_org PTC_org->PTC_aq Returns to Aqueous Phase PTC_org->Substrate_org Reacts

Caption: Mechanism of Phase-Transfer Catalysis.

When to use it: This method is ideal when your reaction partner is in a non-polar organic solvent and you want to avoid using large amounts of polar aprotic solvents.

Common PTCs:

  • Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB)[10]

  • Crown ethers (e.g., 18-crown-6)

Experimental Protocol:

  • Biphasic System: Dissolve the 6-Fluoronicotinimidamide hydrochloride in a minimal amount of water. Your organic reactant should be in a non-polar organic solvent (e.g., toluene, dichloromethane).

  • Add PTC: Add a catalytic amount (1-10 mol%) of the phase-transfer catalyst to the biphasic mixture.

  • Reaction: Stir the mixture vigorously to ensure a large surface area between the two phases for efficient transfer.

Q4: Are there any stability concerns I should be aware of when trying to dissolve 6-Fluoronicotinimidamide hydrochloride?

A4: Potential Stability and Compatibility Issues

While 6-Fluoronicotinimidamide hydrochloride is generally stable, certain conditions can lead to degradation or side reactions.

  • Strongly Basic Conditions: While a mild hindered base like TEA is generally fine for in-situ neutralization, strong bases (e.g., NaOH, KOH) in aqueous solutions could potentially hydrolyze the amidine group, especially at elevated temperatures.

  • Reactive Solvents: Protic solvents like methanol or ethanol could potentially react with highly activated starting materials in your reaction mixture. Ensure that your solvent is inert under the reaction conditions.

  • Temperature: While heating can improve solubility, excessive temperatures can lead to degradation. It is advisable to determine the thermal stability of your compound if high-temperature reactions are planned.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.
  • Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Physical Properties of liquids. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

  • Serajuddin, A. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Triethylamine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Dehalogenation of 6-Fluoronicotinimidamide Hydrochloride

Welcome to the technical support center for 6-Fluoronicotinimidamide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoronicotinimidamide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block. Our goal is to provide you with a deep understanding of the potential stability challenges associated with this compound, specifically the unwanted loss of the fluorine substituent (dehalogenation), and to equip you with robust strategies to ensure the integrity of your material and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 6-Fluoronicotinimidamide hydrochloride.

Q1: What is dehalogenation, and why is it a particular concern for this molecule?

Answer: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond.[1] In the case of 6-Fluoronicotinimidamide hydrochloride, this refers to the removal of the fluorine atom from the pyridine ring, typically replaced by a hydrogen atom or a nucleophile from the reaction mixture.

This is a significant concern for two primary reasons:

  • Loss of Potency and Specificity: The fluorine atom is often a critical component of a modern pharmaceutical agent's pharmacophore. It can modulate pKa, improve metabolic stability, and enhance binding affinity to the target protein.[2] Its unintended removal results in a completely different compound with potentially no desired biological activity.

  • Impurity Generation: The dehalogenated product is a process-related impurity that can be difficult to separate from the desired product due to similar chromatographic behavior, complicating downstream processing and purification.[3][4]

The C6-F bond on the pyridine ring is particularly susceptible to cleavage because it is activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridine ring nitrogen and the imidamide group at the C3 position makes the C6 carbon atom electron-deficient and thus a prime target for attack by nucleophiles.[5][6]

Q2: What is the primary chemical mechanism that causes this dehalogenation?

Answer: The dominant mechanism is Nucleophilic Aromatic Substitution (SNAr). Unlike many substitution reactions where a stronger C-F bond would be the last to break, in SNAr the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[6] The high electronegativity of fluorine actually accelerates this step by inductively withdrawing electron density from the ring, making it more electrophilic.[6][7] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, and the subsequent loss of the fluoride ion restores aromaticity.[6][8]

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack (Rate-Determining) cluster_end Step 2: Elimination & Aromatization Start 6-Fluoronicotinimidamide + Nu⁻ Intermediate Meisenheimer Complex (Non-Aromatic, Resonanced Stabilized Anion) Start->Intermediate Slow Product Substituted Product Intermediate->Product Fast Intermediate->Product Loss of F⁻ LeavingGroup F⁻

Caption: The SNAr mechanism causing dehalogenation.

Q3: How can I reliably detect if dehalogenation has occurred in my sample or reaction?

Answer: Detecting dehalogenation requires analytical techniques that can differentiate between the starting material and its des-fluoro analog.

  • Mass Spectrometry (LC-MS): This is the most common and powerful tool. In positive ion mode, you would look for the molecular ion of your desired product, [M+H]+, and the dehalogenated impurity. The mass difference between a fluorine atom (18.998 Da) and a hydrogen atom (1.008 Da) is ~18 Da. Therefore, you should search for a peak corresponding to [M+H-18]+.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: The disappearance of the characteristic signal for the aromatic fluorine is a definitive indicator.

    • ¹H NMR: The loss of the C-F coupling and the appearance of a new aromatic proton signal (a singlet or doublet, depending on the adjacent group) in the region where the C6-H would be expected is strong evidence.

  • High-Performance Liquid Chromatography (HPLC): While the dehalogenated compound may have a similar retention time, a well-developed HPLC method, potentially using a pentafluorophenyl (PFP) column, can often achieve separation.[3]

Section 2: In-Depth Troubleshooting Guide

This section is for users who are actively observing dehalogenation and need to diagnose the root cause.

Q4: My LC-MS analysis shows a significant peak at [M+H-18], indicating dehalogenation. What are the likely causes and how do I fix it?

Answer: An [M+H-18] peak strongly suggests a process-induced dehalogenation-hydrogenation event. The source of the nucleophile and the reaction conditions are the primary culprits. Use the following decision tree and table to diagnose the issue.

Troubleshooting_Dehalogenation Start [M+H-18] peak observed in LC-MS CheckBase What type of base was used? Start->CheckBase CheckReaction Is the reaction a metal-catalyzed cross-coupling? CheckSolvent Was the solvent strictly anhydrous? CheckReaction->CheckSolvent No Sol_Coupling Potential C-F activation by catalyst. Solution: Screen ligands (e.g., bulky biarylphosphines), lower catalyst loading, or use milder conditions. CheckReaction->Sol_Coupling Yes CheckBase->CheckReaction No Sol_Base Strong/nucleophilic base (e.g., NaOH, NaOMe, t-BuOK) is the likely cause. Solution: Switch to a weak, non-nucleophilic inorganic base (K₂CO₃, Cs₂CO₃, K₃PO₄). CheckBase->Sol_Base Strong/ Nucleophilic CheckTemp Was the reaction heated excessively? CheckSolvent->CheckTemp No Sol_Solvent Trace water or alcohol is acting as a nucleophile (OH⁻). Solution: Use freshly distilled/anhydrous grade solvents. Add molecular sieves. CheckSolvent->Sol_Solvent No/ Unsure Sol_Temp High temperatures accelerate SₙAr with weak nucleophiles. Solution: Run reaction at the lowest effective temperature. Consider microwave heating for short, controlled durations. CheckTemp->Sol_Temp Yes Experimental_Workflow Setup 1. Reaction Setup - Flame-dry glassware - Cool under Argon Reagents 2. Reagent Addition (under Ar) - Add 6-Fluoronicotinimidamide HCl - Add Amine (R-NH₂) - Add K₃PO₄ (non-nucleophilic base) - Add Pd catalyst & ligand - Add Anhydrous Dioxane Setup->Reagents Degas 3. Degassing - Sparge with Argon for 15 min Reagents->Degas React 4. Reaction - Heat to 80°C - Monitor by LC-MS Degas->React Workup 5. Workup & Purification - Cool to RT - Filter through Celite - Aqueous extraction - Column Chromatography React->Workup

Caption: Recommended workflow for reactions using the title compound.

Step-by-Step Procedure:

  • Vessel Preparation: A multi-neck, round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of Argon.

  • Reagent Charging (under Argon flow):

    • To the flask, add 6-Fluoronicotinimidamide hydrochloride (1.0 eq).

    • Add the primary amine (1.2 eq).

    • Add potassium phosphate (K₃PO₄, 2.5 eq). This is a critical choice: it is a strong enough base to facilitate the catalytic cycle but is non-nucleophilic and has low solubility, minimizing SNAr.

    • Add the Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and ligand (e.g., Xantphos, 0.05 eq).

    • Add anhydrous 1,4-dioxane via syringe.

  • Degassing: The heterogeneous mixture is sparged with Argon gas for 15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: The flask is equipped with a condenser and heated to a gentle reflux (e.g., 80-90°C) in an oil bath. The reaction progress is monitored by taking small aliquots for LC-MS analysis, checking for the consumption of starting material and the absence of the [M+H-18] byproduct.

  • Workup and Purification:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate and filtered through a pad of Celite® to remove the inorganic base and palladium residues.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

By adhering to this protocol—specifically the use of an anhydrous aprotic solvent, a weak non-nucleophilic inorganic base, and moderate heating under an inert atmosphere—the risk of dehalogenation is significantly minimized.

References

  • Vertex AI Search. (2025).
  • Ukeda, H., Maeda, S., Ishii, T., & Sawamura, M. (1999). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical Sciences, 15(4), 363-366. This source is referenced contextually for enzyme-based detection methods, analogous to chemical detection needs.
  • Rice University News. (2020).
  • Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5.
  • Thornbury, R. T., & Toste, F. D. (2016). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2, 2-Difluoroalkenes and Boronic Acids: Stereoselective Synthesis of Monofluorostilbenes.
  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS.
  • Cao, Z., et al. (2018). LiHMDS–promoted palladium catalyzed defluoroborylation of fluoro–aromatics and reaction pathways. Organic Letters, 20(15), 4543-4547.
  • ACS Publications. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters.
  • Zhang, X. G., et al. (2022). Palladium‐Catalyzed Selective C‐F Bond Cleavage of Trifluoropropanamides Leading to (Z)‐N‐α‐Fluorovinylindoles.
  • National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
  • Wikipedia. (n.d.).
  • ResearchGate. (2017).
  • SpringerLink. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • National Institutes of Health. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642.
  • Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
  • National Institutes of Health. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mechanisms for reactions of halogenated compounds. Part 6.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • Lumiprobe. (n.d.). Reagent storage conditions.
  • Wiley. (2009).
  • National Institutes of Health. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • National Institutes of Health. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • J-STAGE. (n.d.).
  • ChemicalBook. (2025). 6-FluoronicotiniMidaMide hydrochloride | 1419101-31-7.
  • ChemicalBook. (n.d.). 6-FluoronicotiniMidaMide hydrochloride CAS#: 1419101-31-7.
  • ChemShuttle. (n.d.). 6-fluoronicotinimidamide hydrochloride;CAS No.

Sources

Optimization

Managing impurities from 6-Fluoronicotinimidamide hydrochloride starting material

Technical Support Center: 6-Fluoronicotinimidamide Hydrochloride A Guide to Identification, Control, and Troubleshooting of Process-Related Impurities Introduction 6-Fluoronicotinimidamide hydrochloride is a critical bui...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoronicotinimidamide Hydrochloride

A Guide to Identification, Control, and Troubleshooting of Process-Related Impurities

Introduction

6-Fluoronicotinimidamide hydrochloride is a critical building block in contemporary pharmaceutical synthesis. Its unique chemical structure makes it a valuable precursor for a range of active pharmaceutical ingredients (APIs). However, like any reactive chemical intermediate, its synthesis and handling can give rise to impurities that may compromise the quality, safety, and efficacy of the final drug product.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for understanding, identifying, and managing impurities originating from 6-Fluoronicotinimidamide hydrochloride. By combining theoretical insights with practical, field-proven protocols, this guide aims to empower you to maintain stringent quality control throughout your development lifecycle.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities associated with 6-Fluoronicotinimidamide hydrochloride?

A1: The most common impurities are typically process-related. These can include unreacted starting materials, intermediates from the synthetic route, byproducts from side reactions, and degradation products. Key impurities often arise from the precursor, 6-fluoronicotinic acid, or its activated forms.[1][2][3] A critical impurity to monitor is 6-fluoronicotinamide, which can form through hydrolysis of the imidamide group.

Q2: Why is controlling these impurities so critical?

A2: Impurity control is a cornerstone of pharmaceutical development and is mandated by regulatory agencies worldwide. Even small amounts of impurities can have significant consequences, including altering the pharmacological or toxicological profile of the API, affecting the stability of the drug product, and complicating the manufacturing process.

Q3: At what stage of development should I begin impurity profiling?

A3: Impurity profiling should be an integral part of your process from the very beginning. Early identification of potential impurities allows for the development of more robust and well-controlled synthetic processes, saving significant time and resources in later stages of development.

Q4: What are the primary analytical techniques for identifying and quantifying these impurities?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for impurity analysis due to its high resolution and sensitivity.[4] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are also powerful tools for characterizing isolated impurities.

Q5: Can impurities from the 6-Fluoronicotinimidamide hydrochloride starting material affect downstream reactions?

A5: Absolutely. Reactive impurities can participate in subsequent synthetic steps, leading to the formation of new, unexpected byproducts. For example, a nucleophilic impurity could compete with the desired reagent, lowering the yield and complicating the purification of the final API.

Troubleshooting Guide: Common Impurity-Related Issues

This section addresses specific experimental observations and provides a logical, step-by-step approach to diagnosing and resolving the underlying impurity issues.

Issue 1: An Unexpected Peak is Observed in the HPLC Chromatogram of the Reaction Mixture
  • Problem: A new, significant peak (e.g., >0.1% area) appears in your HPLC analysis, which does not correspond to your starting material or desired product.

  • Potential Causes & Mechanistic Explanation:

    • Hydrolysis of the Imidamide: The imidamide functional group is susceptible to hydrolysis, particularly in the presence of moisture or acidic/basic conditions, converting it to the corresponding amide, 6-fluoronicotinamide. This is often the most common degradation pathway.[5]

    • Incomplete Reaction of Precursors: If 6-Fluoronicotinimidamide hydrochloride is synthesized from 6-fluoronicotinic acid, residual amounts of the acid or its activated intermediates may carry over.

    • Side Reactions: Depending on the reaction conditions (e.g., high temperature, strong bases), side reactions such as dimerization or reaction with solvents can occur.

  • Recommended Actions & Protocols:

    • Characterize the Impurity:

      • Workflow: Isolate the impurity using preparative HPLC and analyze it by LC-MS and NMR to determine its structure.

      • Rationale: Accurate identification is crucial for understanding its origin and implementing effective control measures.

    • Protocol: HPLC-MS Method for Impurity Identification:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 260 nm and Mass Spectrometry (positive ion mode).

    • Implement Process Controls:

      • Control of Water Content: If hydrolysis is confirmed, ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

      • Optimize Reaction Conditions: If a side product is identified, systematically vary reaction parameters (temperature, reaction time, stoichiometry of reagents) to minimize its formation. A Design of Experiments (DoE) approach can be highly effective here.

Issue 2: Low Yield and Complex Product Mixture
  • Problem: The yield of the desired product is consistently lower than expected, and the crude product contains multiple, difficult-to-separate impurities.

  • Potential Causes & Mechanistic Explanation:

    • Poor Quality Starting Material: The 6-Fluoronicotinimidamide hydrochloride starting material may contain impurities that are interfering with the reaction.

    • Thermal Degradation: The starting material or product may be unstable at the reaction temperature, leading to decomposition.

  • Recommended Actions & Protocols:

    • Qualify the Starting Material:

      • Workflow: Do not assume the purity stated on the supplier's certificate of analysis. Perform your own comprehensive analysis of the starting material, including HPLC for organic purity, Karl Fischer titration for water content, and residue on ignition for inorganic impurities.

      • Rationale: The quality of your starting material directly dictates the quality of your product. "Garbage in, garbage out" is a fundamental principle of chemical synthesis.

    • Protocol: Starting Material Purity Verification by HPLC

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).

      • Flow Rate: 1.2 mL/min.

      • Temperature: 30 °C.

      • Detection: UV at 254 nm.

      • Standard Preparation: Prepare a reference standard of 6-Fluoronicotinimidamide hydrochloride at a known concentration (e.g., 1.0 mg/mL) to accurately quantify the purity of the incoming batch.

    • Purification of Starting Material (If Necessary):

      • If the starting material is found to be of insufficient purity, consider purification by recrystallization.

      • Protocol: Recrystallization

        • Dissolve the 6-Fluoronicotinimidamide hydrochloride in a minimum amount of a suitable hot solvent (e.g., isopropanol/water mixture).

        • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

        • Collect the crystals by vacuum filtration.

        • Wash the crystals with a small amount of cold solvent.

        • Dry the purified material under vacuum.

Visualizing the Workflow

To provide a clear, high-level overview of the impurity management process, the following workflow diagram has been created.

G cluster_0 Phase 1: Proactive Analysis cluster_1 Phase 2: Synthesis & Monitoring cluster_2 Phase 3: Troubleshooting & Resolution start Receive Starting Material: 6-Fluoronicotinimidamide HCl qualify Qualify Starting Material (HPLC, KF, ROI) start->qualify spec Meets Specification? qualify->spec proceed Proceed with Synthesis spec->proceed Yes purify_start Purify Starting Material (Recrystallization) spec->purify_start No monitor In-Process Control (IPC) (e.g., HPLC Monitoring) proceed->monitor issue Impurity Issue Detected? monitor->issue identify Identify Impurity (LC-MS, NMR) issue->identify Yes end_node Final Product Meets Quality Attributes issue->end_node No root_cause Determine Root Cause (Hydrolysis, Side Reaction, etc.) identify->root_cause optimize Optimize Process (Anhydrous Conditions, Temp, etc.) root_cause->optimize revalidate Re-validate Analytical Method optimize->revalidate revalidate->monitor Implement Corrective Actions purify_start->qualify

Sources

Troubleshooting

Technical Support Center: 6-Fluoronicotinimidamide Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 6-Fluoronicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoronicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help ensure your reaction proceeds to completion successfully and efficiently.

Troubleshooting Guide: Overcoming Incomplete Reactions

The synthesis of 6-Fluoronicotinimidamide hydrochloride from 6-fluoronicotinonitrile, typically via the Pinner reaction, is a powerful method for creating the desired amidine structure.[1] However, the reaction's success is contingent on several critical parameters. An incomplete reaction can manifest as a low yield of the desired product, the presence of unreacted starting material, or the formation of unwanted byproducts. This section addresses the most common issues and provides actionable solutions.

Question 1: My reaction has stalled, and I see a significant amount of unreacted 6-fluoronicotinonitrile. What are the likely causes and how can I fix it?

Answer:

The presence of unreacted starting material is a frequent observation and can often be traced back to two primary areas: insufficient activation of the nitrile or suboptimal reaction conditions. The Pinner reaction requires the protonation of the nitrile to activate it for nucleophilic attack by the alcohol.[2][3]

Causality and Solutions:

  • Inadequate Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture.[2][4] Any water present in the reaction mixture will compete with the alcohol in attacking the protonated nitrile, leading to the formation of the corresponding amide (6-fluoronicotinamide) as a byproduct, thus consuming the activated intermediate and leaving the starting nitrile unreacted.[2]

    • Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. If using HCl gas, it must be thoroughly dried.

  • Insufficient HCl Concentration: The concentration of hydrogen chloride is critical for driving the equilibrium towards the formation of the Pinner salt (the imidate hydrochloride intermediate).[2][5] An insufficient amount of HCl will result in a low concentration of the activated nitrilium ion, leading to a sluggish or incomplete reaction.

    • Protocol: Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (typically 0 °C) until saturation.[2] Alternatively, use a freshly prepared solution of HCl in an anhydrous alcohol (e.g., ethanolic HCl).[2]

  • Low Reaction Temperature: While low temperatures are necessary to prevent the decomposition of the thermodynamically unstable Pinner salt, a temperature that is too low can significantly slow down the reaction rate.[4][6]

    • Protocol: The initial formation of the Pinner salt is typically carried out at 0 °C. If the reaction is sluggish, consider allowing it to slowly warm to room temperature and stir for an extended period. Monitor the reaction progress by TLC or LC-MS.

Question 2: I've isolated a product, but my yield is low, and I have significant amounts of a byproduct that is not my starting material. What could this byproduct be, and how can I prevent its formation?

Answer:

The formation of byproducts is a clear indicator that side reactions are competing with the desired amidine formation. The most common byproducts in a Pinner reaction are the corresponding ester or amide.[2][6]

Causality and Solutions:

  • Hydrolysis to Ester: If the Pinner salt intermediate is exposed to water during workup or if the reaction conditions are not strictly anhydrous, it can hydrolyze to form the corresponding ester, in this case, ethyl 6-fluoronicotinate (if using ethanol).[2][6]

    • Prevention: Maintain rigorous anhydrous conditions throughout the reaction and workup. When quenching the reaction, do so at low temperatures and with a non-aqueous workup if possible.

  • Formation of Amide: The Pinner salt can rearrange to an amide, especially at elevated temperatures.[4] Additionally, as mentioned previously, the presence of water can lead to the formation of 6-fluoronicotinamide.

    • Prevention: Maintain a low reaction temperature (0 °C to room temperature) during the formation of the Pinner salt and its subsequent reaction with ammonia.[4]

  • Formation of Orthoester: If an excess of alcohol is used and the reaction is allowed to proceed for an extended time, the Pinner salt can react with another molecule of alcohol to form an orthoester.[2][6]

    • Prevention: Use a stoichiometric amount or a slight excess of the alcohol in the initial step.

Troubleshooting Workflow

Troubleshooting_Workflow Start Incomplete Reaction Check_Moisture Verify Anhydrous Conditions Start->Check_Moisture Check_HCl Assess HCl Concentration Start->Check_HCl Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Byproducts Analyze for Byproducts (Ester/Amide) Start->Check_Byproducts Solution_Dry Implement Rigorous Drying Procedures Check_Moisture->Solution_Dry Solution_HCl Ensure HCl Saturation Check_HCl->Solution_HCl Solution_Temp Optimize Temperature Profile Check_Temp->Solution_Temp Solution_Byproducts Strict Anhydrous Conditions & Temperature Control Check_Byproducts->Solution_Byproducts Success Reaction to Completion Solution_Dry->Success Solution_HCl->Success Solution_Temp->Success Solution_Byproducts->Success

Caption: Troubleshooting workflow for an incomplete 6-Fluoronicotinimidamide hydrochloride synthesis.

Frequently Asked Questions (FAQs)

What is the role of the alcohol in the Pinner reaction for amidine synthesis?

The alcohol (e.g., ethanol) serves as a nucleophile in the first step of the Pinner reaction, attacking the activated nitrile to form an imino ester salt, also known as a Pinner salt.[2][6] This intermediate is then converted to the amidine by reaction with ammonia or an amine.[2]

Why is the hydrochloride salt of the amidine the final product?

The reaction is carried out under acidic conditions with hydrogen chloride. The resulting amidine is a basic compound and will be protonated by the excess acid to form the stable hydrochloride salt.[7] This salt form often has better stability and handling properties.

Can I use a different acid catalyst instead of HCl?

While HCl is the classic catalyst for the Pinner reaction, other strong acids have been explored.[3] However, for the synthesis of the hydrochloride salt, using HCl is the most direct method. The use of other acids would necessitate a salt exchange step.

How does the fluorine substituent on the pyridine ring affect the reaction?

The fluorine atom is an electron-withdrawing group. This has two opposing effects. It increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol. However, it also decreases the basicity of the nitrile nitrogen, making the initial protonation by HCl more difficult. This can sometimes lead to slower reaction rates compared to electron-rich nitriles.

What are the key stability considerations for 6-Fluoronicotinimidamide hydrochloride?

Amidine hydrochlorides are generally stable solids. However, they can be susceptible to hydrolysis back to the corresponding amide in the presence of moisture, especially under neutral or basic conditions. It is recommended to store the product in a cool, dry place under an inert atmosphere. Formamidine hydrochloride, a related compound, is known to decompose at elevated temperatures.[8]

Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolActs as both solvent and reagent. Must be free of water.
Acid Catalyst Dry Hydrogen Chloride GasEnsures anhydrous conditions and drives the reaction forward.
Temperature 0 °C to Room TemperatureLow temperature minimizes decomposition of the Pinner salt intermediate.
Ammonia Source Anhydrous Ammonia or Ammonium CarbonateProvides the nitrogen for the final amidine product.
Atmosphere Inert (Nitrogen or Argon)Prevents the introduction of moisture.

Experimental Protocol: Pinner Reaction for Amidine Synthesis

This is a general protocol that should be adapted and optimized for the specific synthesis of 6-Fluoronicotinimidamide hydrochloride.

  • Preparation: Oven-dry all glassware and cool under a stream of nitrogen.

  • Reaction Setup: To a solution of 6-fluoronicotinonitrile in anhydrous ethanol at 0 °C, bubble dry hydrogen chloride gas until the solution is saturated.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Ammonolysis: Cool the reaction mixture back to 0-5 °C and bubble anhydrous ammonia gas through the solution until a pH ≥ 8 is achieved. Alternatively, add ammonium carbonate portion-wise.[2]

  • Workup: Stir the mixture at room temperature for 10-12 hours. Filter the reaction mixture to remove any inorganic salts, washing the solid with ethanol.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[2]

Reaction Pathway

Pinner_Reaction Nitrile 6-Fluoronicotinonitrile Pinner_Salt Pinner Salt (Imidate Hydrochloride) Nitrile->Pinner_Salt + Ethanol, HCl Alcohol Ethanol Alcohol->Pinner_Salt HCl Dry HCl HCl->Pinner_Salt Amidine 6-Fluoronicotinimidamide Hydrochloride Pinner_Salt->Amidine + Ammonia Ammonia Ammonia Ammonia->Amidine

Caption: Simplified Pinner reaction pathway for the synthesis of 6-Fluoronicotinimidamide hydrochloride.

References

  • Pinner Reaction. NROChemistry. Available from: [Link]

  • The Chemistry of the Amidines. ResearchGate. Available from: [Link]

  • Pinner Reaction. SynArchive. Available from: [Link]

  • A Lewis acid-promoted Pinner reaction. PMC - NIH. Available from: [Link]

  • Pinner reaction. Wikipedia. Available from: [Link]

  • Pinner Reaction. Chem-Station Int. Ed. Available from: [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available from: [Link]

  • Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. Available from: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available from: [Link]

  • The Chemistry of the Amidines. ACS Publications. Available from: [Link]

  • Synthesis method of flonicamid. Google Patents.
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  • Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Google Patents.
  • Synthesis method of flonicamid. Eureka | Patsnap. Available from: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available from: [Link]

  • Process for preparing amidine salts. Google Patents.
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  • Preparation method of 6-fluoronicotinic acid. Google Patents.
  • Kinetics of Hydrolysis of Acetyl, Valeroyl and Nicotinoyl Acyl Derivatives of Stobadine. PubMed. Available from: [Link]

  • Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. PubMed. Available from: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link]

  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • Tandem alkylation/ester Hydrolysis Using Polymer-Supported Hydroxide for Catch and Release Isolation of a Series of Benzoimidazolonecarboxylic Acids. PubMed. Available from: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available from: [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Available from: [Link]

  • Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2. ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Fluoronicotinimidamide Hydrochloride and 6-Chloronicotinimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyridine derivatives, in particular, are privileged structures due to their prevalence in a vast array of biologically active compounds. Among the myriad of substituted pyridines, 6-halonicotinimidamide hydrochlorides serve as versatile building blocks, offering multiple reaction handles for diversification. The choice between a fluoro and a chloro substituent at the 6-position can profoundly influence the reactivity of the molecule, dictating the optimal conditions for subsequent transformations.

This guide provides an in-depth, objective comparison of the reactivity of 6-fluoronicotinimidamide hydrochloride and 6-chloronicotinimidamide hydrochloride. We will delve into the theoretical underpinnings of their differential reactivity in two key classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. This analysis is supported by established principles of organic chemistry and includes detailed, side-by-side experimental protocols to enable researchers to conduct their own comparative studies.

Theoretical Underpinnings of Reactivity

The chemical behavior of 6-halopyridines is predominantly governed by the electronic properties of the pyridine ring and the nature of the halogen substituent. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[1]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The reactivity of the leaving group follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest carbon-halogen bond, its cleavage is not the rate-determining step.

For 6-halopyridines, the fluoro-substituted analogue is expected to be significantly more reactive towards nucleophiles than the chloro-substituted counterpart. Studies on analogous systems have demonstrated this principle. For instance, in the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide, the 2-fluoropyridine reacts approximately 320 times faster.[2] This enhanced reactivity of the fluoro-substituent is a general trend in nucleophilic aromatic substitution on electron-deficient aromatic rings.[3]

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity trend is generally reversed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The rate-determining step in these reactions is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond strength of the carbon-halogen bond plays a crucial role, with the order of reactivity being I > Br > Cl >> F. The stronger C-F bond is much more difficult to break, thus rendering fluoroarenes less reactive in these transformations.

Therefore, 6-chloronicotinimidamide hydrochloride is anticipated to be a more suitable substrate for palladium-catalyzed cross-coupling reactions compared to its fluoro analogue under standard conditions. While the coupling of fluoroarenes is achievable, it often requires more specialized and forcing conditions, such as the use of specific ligands and higher temperatures.

Experimental Comparison of Reactivity

To provide a practical framework for researchers, we present side-by-side experimental protocols for comparing the reactivity of 6-fluoronicotinimidamide hydrochloride and 6-chloronicotinimidamide hydrochloride in both an SNAr reaction and a Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be self-validating, allowing for a direct comparison of reaction rates and yields under identical conditions.

Nucleophilic Aromatic Substitution with Piperidine

This experiment aims to compare the rate of nucleophilic aromatic substitution of the 6-fluoro and 6-chloro nicotinimidamide hydrochlorides with piperidine.

Materials:

  • 6-Fluoronicotinimidamide hydrochloride

  • 6-Chloronicotinimidamide hydrochloride

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Stirring plate and stir bars

  • GC-MS or LC-MS for reaction monitoring

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of piperidine (2.4 mmol) and the internal standard (1.0 mmol) in anhydrous DMF (10 mL).

  • Reaction Setup: In separate reaction vials, add 6-fluoronicotinimidamide hydrochloride (1.0 mmol) and 6-chloronicotinimidamide hydrochloride (1.0 mmol).

  • Reaction Initiation: To each vial, add 5 mL of the piperidine/internal standard stock solution. Seal the vials and commence stirring at room temperature.

  • Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Analysis: Quench the withdrawn aliquots by diluting with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine the consumption of the starting material and the formation of the product.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the relative reaction rates.

Expected Outcome: 6-Fluoronicotinimidamide hydrochloride is expected to react significantly faster with piperidine than 6-chloronicotinimidamide hydrochloride.

Diagram of the SNAr Experimental Workflow:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_piperidine Prepare Piperidine/ Internal Standard Stock Solution in DMF add_piperidine_fluoro Add Stock Solution prep_piperidine->add_piperidine_fluoro add_piperidine_chloro Add Stock Solution prep_piperidine->add_piperidine_chloro start_fluoro 6-Fluoronicotinimidamide Hydrochloride start_fluoro->add_piperidine_fluoro start_chloro 6-Chloronicotinimidamide Hydrochloride start_chloro->add_piperidine_chloro react_fluoro Stir at RT add_piperidine_fluoro->react_fluoro react_chloro Stir at RT add_piperidine_chloro->react_chloro monitor_fluoro Monitor by GC-MS/LC-MS react_fluoro->monitor_fluoro monitor_chloro Monitor by GC-MS/LC-MS react_chloro->monitor_chloro compare Compare Reaction Rates monitor_fluoro->compare monitor_chloro->compare

Caption: Workflow for comparing SNAr reactivity.

Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This experiment aims to compare the efficiency of the Suzuki-Miyaura cross-coupling of the 6-fluoro and 6-chloro nicotinimidamide hydrochlorides with phenylboronic acid.

Materials:

  • 6-Fluoronicotinimidamide hydrochloride

  • 6-Chloronicotinimidamide hydrochloride

  • Phenylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Reaction vials

  • Stirring plate and stir bars

  • TLC plates and developing chamber

  • Column chromatography supplies

Protocol:

  • Reaction Setup: In separate reaction vials, add the respective 6-halonicotinimidamide hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and Na2CO3 (2.0 mmol).

  • Solvent Addition: To each vial, add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Conditions: Seal the vials and heat the reaction mixtures to 90 °C with stirring.

  • Reaction Monitoring: Monitor the progress of the reactions by TLC.

  • Work-up: After completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the coupled product for each reaction.

Expected Outcome: 6-Chloronicotinimidamide hydrochloride is expected to give a higher yield of the coupled product compared to 6-fluoronicotinimidamide hydrochloride under these conditions.

Diagram of the Suzuki-Miyaura Experimental Workflow:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Work-up & Analysis setup_fluoro Combine 6-Fluoro Substrate, Phenylboronic Acid, Pd(PPh3)4, and Na2CO3 add_solvent_fluoro Add Dioxane/Water setup_fluoro->add_solvent_fluoro setup_chloro Combine 6-Chloro Substrate, Phenylboronic Acid, Pd(PPh3)4, and Na2CO3 add_solvent_chloro Add Dioxane/Water setup_chloro->add_solvent_chloro heat_fluoro Heat at 90 °C add_solvent_fluoro->heat_fluoro heat_chloro Heat at 90 °C add_solvent_chloro->heat_chloro workup_fluoro Work-up and Purification heat_fluoro->workup_fluoro workup_chloro Work-up and Purification heat_chloro->workup_chloro compare_yields Compare Product Yields workup_fluoro->compare_yields workup_chloro->compare_yields

Caption: Workflow for comparing Suzuki-Miyaura reactivity.

Synthesis of Starting Materials

The accessibility of the starting materials is a crucial consideration for any synthetic campaign. Below are proposed synthetic routes for 6-fluoronicotinimidamide hydrochloride and 6-chloronicotinimidamide hydrochloride based on literature precedents for similar compounds.

Synthesis of 6-Chloronicotinimidamide Hydrochloride

A plausible route to 6-chloronicotinimidamide hydrochloride starts from the commercially available 2-chloronicotinonitrile. The nitrile can be converted to the imidamide, followed by salt formation.

Diagram of the Synthesis of 6-Chloronicotinimidamide Hydrochloride:

Chloro_Synthesis start 2-Chloronicotinonitrile intermediate 6-Chloronicotinimidamide start->intermediate 1. HCl (gas), EtOH 2. NH3 product 6-Chloronicotinimidamide Hydrochloride intermediate->product HCl in Ether

Caption: Proposed synthesis of 6-chloronicotinimidamide hydrochloride.

Synthesis of 6-Fluoronicotinimidamide Hydrochloride

The synthesis of 6-fluoronicotinimidamide hydrochloride can be envisioned starting from 6-fluoronicotinic acid, which can be prepared via a halogen exchange reaction. The nicotinic acid can then be converted to the corresponding amide, then nitrile, and finally to the target imidamide hydrochloride.

Diagram of the Synthesis of 6-Fluoronicotinimidamide Hydrochloride:

Fluoro_Synthesis start 6-Chloronicotinic Acid step1 6-Fluoronicotinic Acid start->step1 KF, DMSO, 180 °C step2 6-Fluoronicotinamide step1->step2 1. SOCl2 2. NH4OH step3 6-Fluoronicotinonitrile step2->step3 P2O5, heat step4 6-Fluoronicotinimidamide step3->step4 1. HCl (gas), EtOH 2. NH3 product 6-Fluoronicotinimidamide Hydrochloride step4->product HCl in Ether

Caption: Proposed synthesis of 6-fluoronicotinimidamide hydrochloride.

Summary and Recommendations

The choice between 6-fluoronicotinimidamide hydrochloride and 6-chloronicotinimidamide hydrochloride as a synthetic intermediate is highly dependent on the desired subsequent transformation.

Feature6-Fluoronicotinimidamide Hydrochloride6-Chloronicotinimidamide Hydrochloride
Reactivity in SNAr HighModerate
Reactivity in Pd-Coupling LowHigh
Typical Applications Introduction of nucleophiles at C6C-C and C-N bond formation at C6

For the synthesis of compounds requiring nucleophilic displacement of the 6-substituent, 6-fluoronicotinimidamide hydrochloride is the superior choice due to its enhanced reactivity.

For applications involving palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the 6-position, 6-chloronicotinimidamide hydrochloride is the more suitable and cost-effective option.

By understanding the fundamental principles of reactivity and utilizing the provided experimental protocols, researchers can make informed decisions in their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem. [URL: https://www.benchchem.com/comparative-guide-catalytic-systems-suzuki-miyaura-coupling-chloropyridines]
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions at the C2 Position. BenchChem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [URL: https://www.youtube.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [URL: https://www.researchgate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Organic_Reactions/Organometallic/Suzuki-Miyaura_Coupling]
  • A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem. [URL: https://www.benchchem.com/comparative-guide-reactivity-6-chloropyridin-3-amine-2-amino-5-chloropyridine]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3681121/]
  • Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [URL: https://scholarsarchive.byu.edu/etd/1858/]
  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [URL: https://research.rug.
  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. [URL: https://www.reddit.com/r/AdvancedOrganic/comments/ukz102/which_reacts_more_efficiently_the_fluoropyridine/]
  • The preparation method of the chloro- nicotinonitrile of 2. Google Patents. [URL: https://patents.google.
  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Google Patents. [URL: https://patents.google.
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Comparative

Comparing 6-Fluoronicotinimidamide hydrochloride to other nicotinamide building blocks

An In-Depth Comparative Guide to Nicotinamide Building Blocks for Modern Drug Discovery: The Case for 6-Fluoronicotinimidamide Hydrochloride In the landscape of medicinal chemistry, the pyridine ring, particularly the ni...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Nicotinamide Building Blocks for Modern Drug Discovery: The Case for 6-Fluoronicotinimidamide Hydrochloride

In the landscape of medicinal chemistry, the pyridine ring, particularly the nicotinamide scaffold, stands as a privileged structure. It is a cornerstone of vital cofactors like NAD+ and a recurring motif in a multitude of approved therapeutics.[1][2] The continuous drive for novel chemical entities with improved pharmacological profiles necessitates the evolution of our synthetic building blocks. This guide moves beyond conventional choices like nicotinamide and nicotinic acid to provide a detailed comparison with 6-Fluoronicotinimidamide hydrochloride, a strategic building block designed to address common challenges in drug development such as metabolic instability and target selectivity.

As Senior Application Scientists, our goal is not merely to present options but to illuminate the underlying chemical principles that empower rational drug design. We will explore how the subtle yet powerful introduction of a fluorine atom and the replacement of the common amide with an imidamide group can profoundly influence a molecule's journey from a laboratory curiosity to a potential therapeutic agent.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and for good reason.[3][4] The unique properties of this small, highly electronegative atom can dramatically alter a molecule's physicochemical and pharmacokinetic profile.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug degradation in the body.[4][5] Placing a fluorine atom at a metabolically vulnerable position—a "soft spot"—can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[5][6]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, membrane permeability, and target-binding interactions.[7][8]

  • Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including dipole-dipole interactions and weak hydrogen bonds. This can lead to enhanced binding affinity and selectivity.[3][7]

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.[5][7]

The strategic placement of fluorine on the nicotinamide ring at the 6-position, as in 6-Fluoronicotinimidamide hydrochloride, is a deliberate design choice to leverage these benefits, particularly the enhancement of metabolic stability.

A Comparative Overview of Nicotinamide Building Blocks

To fully appreciate the unique value of 6-Fluoronicotinimidamide hydrochloride, we must first understand the characteristics of its more conventional counterparts.

PropertyNicotinamideNicotinic AcidNicotinoyl Chloride6-Fluoronicotinimidamide HCl
Structure Pyridine-3-carboxamidePyridine-3-carboxylic acidPyridine-3-carbonyl chloride6-Fluoropyridine-3-carboximidamide hydrochloride
Molecular Formula C₆H₆N₂OC₆H₅NO₂C₆H₄ClNOC₆H₇ClFN₃
Molecular Weight 122.12 g/mol 123.11 g/mol 141.56 g/mol 175.59 g/mol [9]
Key Reactive Group AmideCarboxylic AcidAcyl ChlorideImidamide
Primary Use Bio-conjugation, NAD+ precursor studies, direct incorporation.[1][2]Amide bond formation (requires activation), esterification.Amide bond formation (highly reactive, no activation needed).Heterocycle synthesis, bioisosteric replacement of amides.
Metabolic Stability Susceptible to oxidation on the pyridine ring.Susceptible to oxidation on the pyridine ring.(As part of a larger molecule) Susceptible to oxidation.Enhanced stability due to the C-F bond at the 6-position.[4][5]
Traditional Scaffolds: Nicotinamide and Nicotinic Acid

Nicotinamide and its acidic counterpart, nicotinic acid, are the most fundamental building blocks. While readily available, their application in complex syntheses has limitations. Nicotinic acid requires an activation step (e.g., conversion to an acyl chloride or use of coupling reagents like HATU or EDC) to form amide bonds, adding steps and reagents to a synthetic sequence.[10][11] Nicotinamide itself is relatively unreactive, though it can participate in certain enzymatic and chemical modifications.[12][13]

The Activated Alternative: Nicotinoyl Chloride

Nicotinoyl chloride offers a pre-activated solution for rapid amide bond formation. However, its high reactivity makes it sensitive to moisture and can lead to side reactions if not handled under strictly anhydrous conditions, limiting its compatibility with certain functional groups.

The Advanced Contender: 6-Fluoronicotinimidamide Hydrochloride

This building block introduces two critical modifications:

  • Fluorine at the 6-Position: As discussed, this directly addresses the common metabolic liability of the pyridine ring, offering a path to more robust drug candidates.

  • The Imidamide Group: This functional group is a bioisostere of the amide group but possesses distinct reactivity.[14] It serves as a versatile synthetic handle, capable of participating in cyclization reactions to form various nitrogen-containing heterocycles (e.g., triazoles, oxadiazoles) or acting as a precursor for other functional groups. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[9][15]

Workflow and Logic: Why Choose a Fluorinated Building Block?

The decision to use an advanced building block like 6-Fluoronicotinimidamide hydrochloride is driven by a logical progression aimed at optimizing molecular properties for therapeutic success.

G cluster_0 Problem Identification cluster_1 Strategic Modification cluster_2 Resulting Physicochemical & Pharmacokinetic Advantages Problem Poor Metabolic Stability of Nicotinamide Scaffold Modification Introduce Fluorine at 6-Position Problem->Modification Solution Advantage1 Blocks Metabolic Oxidation (Increased Half-Life) Modification->Advantage1 Impact Advantage2 Alters Ring Electronics (Modulates pKa) Modification->Advantage2 Advantage3 Potential for Enhanced Binding Interactions Modification->Advantage3

Caption: Strategic rationale for using a 6-fluoro substituted nicotinamide.

Experimental Protocol: Amide or Heterocycle Formation

While the imidamide group offers diverse reactivity, a common application would be its reaction with a carboxylic acid derivative or a bis-electrophile to form a new heterocyclic ring system. The following generalized protocol illustrates how 6-Fluoronicotinimidamide hydrochloride could be employed in a typical synthesis.

Protocol: Synthesis of a 1,2,4-Oxadiazole Derivative

This protocol describes a potential cyclization reaction, a key advantage of the imidamide functional group.

Objective: To synthesize a 5-substituted-3-(6-fluoropyridin-3-yl)-1,2,4-oxadiazole.

Materials:

  • 6-Fluoronicotinimidamide hydrochloride (1.0 eq)

  • Substituted acyl chloride (R-COCl) (1.1 eq)

  • Anhydrous pyridine or triethylamine (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: To a dry, nitrogen-flushed round-bottom flask, add 6-Fluoronicotinimidamide hydrochloride.

  • Solvation: Add anhydrous DMF to dissolve the starting material. Cool the mixture to 0 °C in an ice bath.

    • Rationale: Cooling the reaction minimizes potential side reactions from the exothermic addition of the base and acyl chloride.

  • Base Addition: Slowly add anhydrous pyridine or triethylamine to the reaction mixture. Stir for 10 minutes.

    • Rationale: The base deprotonates the hydrochloride salt and facilitates the subsequent acylation.

  • Acylation: Add the substituted acyl chloride dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Rationale: This step forms an N-acylimidamide intermediate.

  • Cyclization: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

    • Rationale: Thermal conditions promote the intramolecular cyclization and dehydration to form the stable oxadiazole ring.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1,2,4-oxadiazole derivative.

G Start Dissolve 6-Fluoronicotinimidamide HCl in Anhydrous DMF Step1 Cool to 0°C Start->Step1 Step2 Add Base (e.g., Pyridine) Step1->Step2 Step3 Add Acyl Chloride (Formation of Intermediate) Step2->Step3 Step4 Heat to 80-100°C (Cyclization) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End Final Product: 1,2,4-Oxadiazole Step6->End

Caption: General experimental workflow for heterocycle synthesis.

Conclusion and Outlook

The choice of a building block is a critical decision point in the design of new chemical entities. While traditional nicotinamide derivatives remain useful, they often carry inherent liabilities, particularly concerning metabolic stability. 6-Fluoronicotinimidamide hydrochloride represents a significant advancement, offering a pre-packaged solution to this common problem.

By incorporating a fluorine atom at the 6-position, researchers can rationally design molecules with enhanced pharmacokinetic properties.[4][6] Furthermore, the versatile imidamide functional group provides a gateway to novel heterocyclic scaffolds that are otherwise difficult to access, expanding the available chemical space for drug discovery.[14] For researchers, scientists, and drug development professionals aiming to create more robust and effective therapeutics, 6-Fluoronicotinimidamide hydrochloride is not just an alternative; it is a strategic tool for building better drugs from the ground up.

References

  • Fluorine in drug discovery: Role, design and case studies. Google AI and Vertex AI Search.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry . Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Taylor & Francis Online. Full article: The role of fluorine in medicinal chemistry . Taylor & Francis Online. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . Journal of the Indian Chemical Society, 100(6), 100984. [Link]

  • ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF . ResearchGate. [Link]

  • Cheng, T., et al. (2022). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives . Chemistry – An Asian Journal, 17(1), e202101158. [Link]

  • Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors . European Journal of Medicinal Chemistry, 270, 117054. [Link]

  • ResearchGate. Facile-One-Pot-Synthesis-of-Nicotinamide-Analogs-Biological-and-Computational-Evaluation.pdf . ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Novel PARP Inhibitors Synthesized from 6-Fluoronicotinimidamide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Pursuing Novel PARP Inhibitors Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are centr...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Pursuing Novel PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central players in the cellular DNA damage response (DDR).[1][2] They function as molecular sensors for DNA single-strand breaks (SSBs), binding to damaged sites and synthesizing poly (ADP-ribose) (PAR) chains. This PARylation process recruits other critical DNA repair proteins to resolve the damage.[3][4] In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair for survival.

This dependency creates a vulnerability that can be exploited therapeutically through a concept known as "synthetic lethality".[5][6] By inhibiting PARP, SSBs go unrepaired and collapse replication forks during cell division, leading to the formation of lethal double-strand breaks (DSBs).[3] In BRCA-deficient cells, which lack the requisite homologous recombination (HR) machinery to repair these DSBs, this accumulation of genomic damage triggers cell death.[7][8]

Several PARP inhibitors (PARPis), including Olaparib, Rucaparib, and Talazoparib, have revolutionized the treatment of certain ovarian, breast, and prostate cancers.[6][9] However, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide focuses on a critical aspect of this endeavor: the rigorous validation of a new chemical entity, hypothetically named Gem-PARPi , synthesized from the precursor 6-Fluoronicotinimidamide hydrochloride. We will compare its performance against established, FDA-approved alternatives, providing the experimental framework necessary to advance a candidate from synthesis to preclinical consideration.

The Validation Gauntlet: A Multi-Stage Workflow

Validating a novel PARP inhibitor is a systematic process designed to answer three fundamental questions:

  • Does the compound engage and inhibit the target enzyme? (Biochemical Validation)

  • Does this inhibition translate to the desired biological effect in a relevant cellular context? (Cellular Validation)

  • How does its performance profile compare to the current gold-standard inhibitors? (Comparative Analysis)

The following workflow provides a robust framework for this evaluation.

Validation_Workflow cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Comparative Analysis Synthesis Synthesis of Gem-PARPi from 6-Fluoronicotinimidamide HCl QC Purity & Structural Confirmation (HPLC, LC-MS, NMR) Synthesis->QC EnzymaticAssay PARP1/2 Enzymatic Assay (Determine IC50) QC->EnzymaticAssay TrappingAssay PARP Trapping Assay (Quantify Trapping Efficacy) EnzymaticAssay->TrappingAssay CellViability Cell Viability Assays (BRCA-mut vs BRCA-wt cell lines) TrappingAssay->CellViability DDR_Assay DNA Damage Response Assay (γH2AX / RAD51 Foci Formation) CellViability->DDR_Assay DataAnalysis Data Aggregation & Comparison (vs. Olaparib, Rucaparib, Talazoparib) DDR_Assay->DataAnalysis

Caption: A streamlined workflow for the validation of a novel PARP inhibitor.

Biochemical Validation: Quantifying Target Engagement

The first principle of validation is to confirm that the synthesized compound directly inhibits the enzymatic activity of its intended target, PARP1 and PARP2.

PARP1/2 Enzymatic Activity Assay
  • Causality: The primary mechanism of a PARPi is the inhibition of PAR chain synthesis. An enzymatic assay directly measures this catalytic inhibition. We determine the half-maximal inhibitory concentration (IC50), a key metric of potency. Lower IC50 values indicate higher potency. Commercial kits, often utilizing a colorimetric or chemiluminescent readout, are standard for this purpose.[10][11]

  • Methodology: A universal colorimetric assay is employed where histone proteins are pre-coated on a 96-well plate, serving as a substrate for PARP. The assay measures the incorporation of biotinylated-NAD+ onto the histones, which is then detected by streptavidin-HRP.

PARP Trapping Assay
  • Causality: The clinical efficacy of many potent PARPis is strongly correlated not just with catalytic inhibition, but with their ability to "trap" the PARP enzyme on DNA.[1][12] This PARP-DNA complex is a physical obstacle to DNA replication and is significantly more cytotoxic than catalytic inhibition alone.[12] A fluorescence polarization (FP) assay is an elegant method to quantify this trapping effect.[13]

  • Methodology: The assay uses a short, fluorescently labeled DNA probe. In its free state, the probe tumbles rapidly, resulting in low FP. When the larger PARP1 enzyme binds, the complex tumbles more slowly, increasing the FP. The addition of a trapping inhibitor prevents PARP1 from dissociating, thus maintaining a high FP signal in a dose-dependent manner.[12][13]

Cellular Validation: Confirming the Mechanism of Action in Cancer Cells

Biochemical potency must translate into cellular activity. These assays assess the inhibitor's effect on cancer cell survival and directly visualize the intended mechanism of synthetic lethality.

Cell Viability and Cytotoxicity Assays
  • Causality: The core hypothesis of synthetic lethality dictates that a PARPi should be significantly more toxic to cancer cells with defective HR repair (e.g., BRCA1/2 mutations) than to cells with functional HR.[5][6] Therefore, we test our compound on a panel of cell lines, including a BRCA-deficient line (e.g., MDA-MB-436 or UWB1.289) and a BRCA-proficient, or wild-type, line (e.g., MDA-MB-231). A large differential in IC50 values between these lines indicates successful exploitation of synthetic lethality.

  • Methodology: Cell viability is typically measured using assays that assess metabolic activity, such as the colorimetric Cell Counting Kit-8 (CCK-8) or MTT assays, or by quantifying ATP levels with a luminescent assay.[14] These methods provide a quantitative measure of cell death or growth inhibition across a range of drug concentrations.

DNA Damage Response (DDR) Assay: γH2AX and RAD51 Foci Formation
  • Causality: To visually confirm that Gem-PARPi induces the specific type of DNA damage consistent with its mechanism, we use immunofluorescence to detect markers of DSBs. The phosphorylation of histone H2AX (to form γH2AX) is one of the earliest markers of a DSB. In HR-proficient cells, these DSBs would be repaired, a process marked by the formation of RAD51 foci. In BRCA-deficient cells treated with a PARPi, we expect to see a significant increase in γH2AX foci (indicating widespread DSBs) but an absence of RAD51 foci (indicating failed HR repair).[3]

  • Methodology: Cells are treated with the inhibitor, fixed, and then stained with specific antibodies against γH2AX and RAD51. High-content imaging and automated analysis are used to quantify the number and intensity of fluorescent foci per cell nucleus.

PARP_Inhibition_Pathway cluster_pathway Mechanism of PARP Inhibition cluster_inhibition Effect of Gem-PARPi SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Binds to SSB SSB->PARP1 PARylation PARP1 Catalyzes PARylation (Uses NAD+) PARP1->PARylation Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Block Catalytic Inhibition & PARP Trapping Repair SSB Repair Recruitment->Repair Inhibitor Gem-PARPi Inhibitor->Block Replication Replication Fork Collapse Block->Replication DSB Double-Strand Break (DSB) (γH2AX Foci ↑) Replication->DSB Death Synthetic Lethality in BRCA-deficient Cells DSB->Death

Caption: The dual mechanism of PARP inhibitors leading to synthetic lethality.

Comparative Analysis: Benchmarking Against the Gold Standards

The ultimate goal of this validation is to determine if the novel compound, Gem-PARPi, offers a competitive or superior profile compared to established drugs. All data from the biochemical and cellular assays should be aggregated and presented for a direct, objective comparison.

Parameter Gem-PARPi (Hypothetical Data) Olaparib Rucaparib Talazoparib
PARP1 IC50 (nM) 0.8 ~1.9[15]~1.4[16]~0.6[15]
PARP2 IC50 (nM) 0.5 ~5~1.4~1.5
PARP Trapping Efficacy (Relative) HighModerateLow-ModerateVery High[15]
Cell Viability IC50 (nM) in MDA-MB-436 (BRCA1-mutant) 1.5 ~10-50~20-100~1-5
Cell Viability IC50 (nM) in MDA-MB-231 (BRCA-wt) >2000 >5000>10000~500-1000
Selectivity Index (BRCA-wt / BRCA-mut) >1300 >100>100~500

Note: Literature values for established drugs can vary based on assay conditions. The values presented are representative approximations for comparative purposes.

Detailed Experimental Protocols

Trustworthiness in scientific reporting requires transparent, reproducible methods. The following are condensed protocols for the key validation assays.

Protocol 1: PARP1 Colorimetric Enzymatic Assay
  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash 3x with PBS.

  • Compound Preparation: Perform a serial dilution of Gem-PARPi, Olaparib (positive control), and a vehicle control (e.g., DMSO) in 1X PARP Assay Buffer.

  • Reaction Initiation: To each well, add 25 µL of the diluted compounds, 25 µL of 1X PARP Cocktail (containing biotinylated NAD+), and 50 µL of purified PARP1 enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the PARylation reaction to occur.

  • Detection: Wash the plate 4x with PBS. Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 20 minutes.

  • Readout: Wash the plate 4x with PBS. Add 50 µL of HRP substrate and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (CCK-8) Assay
  • Cell Seeding: Seed MDA-MB-436 and MDA-MB-231 cells in separate 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Gem-PARPi and control inhibitors for 72 hours. Include a vehicle-only control.

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the WST-8 tetrazolium salt to a colored formazan product.[14]

  • Readout: Measure the absorbance at 450 nm.

  • Analysis: Normalize the absorbance values to the vehicle-treated cells to determine the percentage of cell viability. Plot the results to calculate the IC50 for each cell line.

Protocol 3: γH2AX Immunofluorescence Staining
  • Cell Culture: Grow UWB1.289 (BRCA1-mutant) cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with 10x the IC50 of Gem-PARPi (as determined from the viability assay) for 24 hours. Include an untreated control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash 3x with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Counterstain nuclei with DAPI, mount the coverslips onto microscope slides, and image using a confocal or high-content fluorescence microscope.

  • Analysis: Quantify the number of distinct γH2AX foci per nucleus using imaging software (e.g., ImageJ or CellProfiler).

Conclusion and Authoritative Grounding

This guide outlines a comprehensive and logically structured approach to the validation of a novel PARP inhibitor synthesized from 6-Fluoronicotinimidamide hydrochloride. By progressing through biochemical and cellular assays, and benchmarking against established drugs, researchers can build a robust data package. This process is critical for establishing the scientific merit of a new compound and is foundational for the preclinical research phase mandated by regulatory bodies like the FDA.[17][18][19] The successful execution of these self-validating protocols provides the necessary evidence to justify further investment and development, moving one step closer to potentially improving the therapeutic landscape for patients with DNA damage response-deficient cancers.

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Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 6-Fluoronicotinimidamide Hydrochloride: A Scaffold for Novel Therapeutics

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to developing next-generation therapeutics. 6-Fluoronicotinimidamide hydrochloride has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to developing next-generation therapeutics. 6-Fluoronicotinimidamide hydrochloride has emerged as a promising starting point for the synthesis of a diverse array of biologically active compounds. The strategic incorporation of a fluorine atom and a nicotinimidamide moiety provides a unique combination of physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1] This guide offers a comparative analysis of the biological activities of various derivatives of 6-Fluoronicotinimidamide hydrochloride, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile scaffold.

Anticancer Activity: Targeting Key Pathways in Oncology

Several derivatives of nicotinamide and related structures have demonstrated significant potential as anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.

One notable study focused on the synthesis of novel thiadiazole derivatives, with one compound in particular exhibiting promising activity against the MCF-7 breast cancer cell line with a 50% growth inhibition (GI50) of 148 µM.[2] This compound was found to induce apoptosis through the intrinsic pathway, as evidenced by an increase in caspase-9 mRNA levels, activation of caspase-9, and the release of cytochrome c from the mitochondria.[2] Furthermore, this derivative displayed inhibitory activity against the epidermal growth factor receptor (EGFR) kinase with a half-maximal effective concentration (EC50) of 0.13 µM.[2]

Another class of nicotinic acid derivatives has been investigated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. One such compound demonstrated potent VEGFR-2 inhibition with a half-maximal inhibitory concentration (IC50) of 0.068 μM and exhibited dual cytotoxic and antioxidant activities.[3]

Comparative Anticancer Activity Data
Compound ClassCancer Cell LineActivity MetricValueReference CompoundReference Value
Thiadiazole DerivativeMCF-7 (Breast)GI50148 µM--
Thiadiazole Derivative-EGFR Kinase IC500.13 µM--
Nicotinic Acid Derivative-VEGFR-2 IC500.068 µMSorafenib-
N-morpholino amidrazoneMCF-7 (Breast)IC505.18 µM--
N-morpholino amidrazoneK562 (Leukemia)IC502.89 µM--
6-fluorobenzothiazoleMDA 468 (Breast)GI500.20–0.5 µM--
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) and normal cells (e.g., MCF10A) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in 10% DMSO. Further dilute the compounds to various concentrations (e.g., 0.5, 1, 2.5, 5, 10, 25, and 50 μg/ml) in the growth media. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old media from the cells and add the media containing the different concentrations of the test compounds. Incubate the plates for 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent, such as 10% sodium dodecyl sulphate (SDS) in 0.01 M HCl.[4]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound and determine the GI50 value.

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis Compound 7 Compound 7 Mitochondrion Mitochondrion Compound 7->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis leads to

Caption: Intrinsic apoptotic pathway induced by a thiadiazole derivative.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Derivatives of 6-Fluoronicotinimidamide hydrochloride have shown considerable promise in this area.

A series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity against Candida albicans SC5314.[5] One compound, in particular, demonstrated high potency with a minimum inhibitory concentration (MIC) of 0.25 μg/mL and also showed strong activity against six fluconazole-resistant C. albicans strains (MIC values ranging from 0.125–1 μg/mL).[5] This compound appears to exert its fungicidal, anti-hyphal, and anti-biofilm activities by disrupting the fungal cell wall.[5]

In the realm of antibacterial research, substituted phenylfuranylnicotinamidines have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria.[6] These compounds were tested against standard strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium.[6] Additionally, fluorinated analogs of existing antibiotics like chloramphenicol and thiamphenicol have shown considerable in vitro activity against a broad spectrum of chloramphenicol-thiamphenicol-resistant, gram-negative bacteria.[7]

Comparative Antimicrobial Activity Data
Compound ClassMicrobial StrainActivity MetricValue (µg/mL)Reference CompoundReference Value (µg/mL)
Nicotinamide Derivative (16g)Candida albicans SC5314MIC0.25Fluconazole-
Nicotinamide Derivative (16g)Fluconazole-resistant C. albicansMIC0.125 - 1Fluconazole>64
Acylhydrazone DerivativeStaphylococcus epidermidisMIC1.95--
Acylhydrazone DerivativeStaphylococcus aureus (MRSA)MIC7.81--
1,3,4-Oxadiazoline DerivativeStaphylococcus aureus (MRSA)MIC15.62--
Fluorinated QuinoloneGram-positive & Gram-negative bacteriaMIC≤0.860Norfloxacin-
Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells of a specific diameter in the agar plates using a sterile borer.

  • Compound Application: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 20 mM).[6] Add a fixed volume of the compound solution into the wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Workflow: Antimicrobial Activity Determination

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Media Prepare Media Inoculate Plates Inoculate Plates Prepare Media->Inoculate Plates Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plates Create Wells Create Wells Inoculate Plates->Create Wells Add Compounds Add Compounds Create Wells->Add Compounds Incubate Plates Incubate Plates Add Compounds->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition Determine MIC Determine MIC Measure Zones of Inhibition->Determine MIC

Caption: Experimental workflow for determining antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives from 6-Fluoronicotinimidamide hydrochloride is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for designing more potent and selective compounds.

For antifungal nicotinamide derivatives, the position of the amino and isopropyl groups has been identified as critical for their activity.[5] In the case of anticancer agents, the nature and position of substituents on the aromatic rings can significantly influence their cytotoxicity and target specificity. For instance, the presence of electron-withdrawing groups or specific heterocyclic moieties can enhance the interaction with target enzymes like EGFR or VEGFR-2.[2][3] The incorporation of fluorine is often associated with improved metabolic stability and binding affinity.[1]

General SAR Principles

SAR_Principles cluster_mods Modifications cluster_effects Biological Effects Core 6-Fluoronicotinimidamide Core Fluorine Nicotinimidamide Effect1 Altered Potency Core:f1->Effect1 modulates target binding Effect3 Improved Pharmacokinetics Core:f0->Effect3 enhances metabolic stability Mod1 Substituents on Pyridine Ring Mod1->Effect1 Effect2 Modified Selectivity Mod1->Effect2 Mod2 Derivatization of Imidamide Mod2->Effect1 Mod2->Effect2

Caption: Structure-activity relationship principles for 6-Fluoronicotinimidamide derivatives.

Conclusion and Future Directions

The diverse biological activities exhibited by compounds derived from 6-Fluoronicotinimidamide hydrochloride underscore its significance as a valuable scaffold in medicinal chemistry. The derivatives have shown promising anticancer and antimicrobial properties, often through novel mechanisms of action or with improved efficacy against resistant strains.

Future research should focus on the lead optimization of the most potent compounds to enhance their efficacy and safety profiles. In vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these novel derivatives. Furthermore, the versatility of the 6-Fluoronicotinimidamide hydrochloride scaffold suggests that its derivatives could be explored for other therapeutic applications, such as anti-inflammatory or neuroprotective agents. The continued exploration of this chemical space holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

  • Al-Suwaidan, I. A., et al. (2021).
  • Syriopoulou, V. P., et al. (1981). In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. Antimicrobial Agents and Chemotherapy.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Biochemical and Molecular Toxicology.
  • El-Sayed, M. A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
  • Ghorab, M. M., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Medicinal Chemistry Research.
  • Abdellattif, M. H., et al. (2017). Synthesis and antitumor activities of some new N1-(flavon-6-yl)
  • Shestakov, A. S., et al. (2019).
  • ChemicalBook. (2023). 6-FluoronicotiniMidaMide hydrochloride. ChemicalBook.
  • ChemShuttle. (n.d.). 6-fluoronicotinimidamide hydrochloride. ChemShuttle.
  • Sixto-López, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules.
  • Konaklieva, M. (2012). Structure Activity Relationship (SAR)
  • Thompson, A. M., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry.

  • Kaczor, A. A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • Karakuş, S., et al. (2017).
  • Palmer, B. D., et al. (2012). Structure-activity relationships for amide-, carbamate-, and urea-linked analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazine (PA-824). Journal of Medicinal Chemistry.

  • Andreotti, D., et al. (1982). In-vitro antibacterial activity of Sch 25393, a fluorinated analogue of thiamphenicol. The Journal of Antimicrobial Chemotherapy.
  • Gilligan, P. H., et al. (1992). In vitro antimicrobial activity of amiloride analogs against Pseudomonas. Chemotherapy.
  • Zhang, X., & Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem.
  • BLD Pharm. (n.d.). 1419101-31-7|6-Fluoronicotinimidamide hydrochloride. BLD Pharm.
  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
  • Noriega, S., et al. (2022).
  • O'Connell, J., et al. (2024). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Taha, M., et al. (2019). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of the Brazilian Chemical Society.

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Validation

A Comparative Guide to Purity Analysis of Final Compounds: Evaluating 6-Fluoronicotinimidamide Hydrochloride as a Novel Derivatizing Agent

In the landscape of drug development and manufacturing, ensuring the purity of the final active pharmaceutical ingredient (API) is paramount. Regulatory bodies worldwide mandate stringent purity thresholds, as even minut...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and manufacturing, ensuring the purity of the final active pharmaceutical ingredient (API) is paramount. Regulatory bodies worldwide mandate stringent purity thresholds, as even minute impurities can impact the safety and efficacy of a drug product. This guide provides an in-depth technical comparison of methodologies for the purity analysis of final compounds, with a special focus on nitrogen-containing molecules, which are prevalent in modern pharmaceuticals.

This document takes a unique approach. While there is a lack of established analytical applications for 6-Fluoronicotinimidamide hydrochloride , its chemical structure suggests a potential utility as a novel derivatizing agent. We will explore this hypothetical application, grounding our hypothesis in the known reactivity of similar chemical entities, and compare its theoretical advantages and disadvantages against well-established, industry-standard derivatization reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand current best practices and explore innovative approaches to purity analysis.

The Critical Role of Purity Analysis in Pharmaceutical Development

The identification and quantification of impurities in a final drug substance are non-negotiable aspects of the drug approval process. These impurities can originate from various sources, including the synthetic route, degradation of the API, or contamination. The International Council for Harmonisation (ICH) provides clear guidelines on the reporting, identification, and qualification of impurities. A robust purity analysis workflow is, therefore, a cornerstone of a successful regulatory submission and ensures the quality and safety of the final medicinal product.

Many modern pharmaceutical compounds are complex molecules that may lack strong chromophores or be non-volatile, making their direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) challenging.[1] In such cases, chemical derivatization is a powerful strategy to enhance the detectability and chromatographic behavior of the analyte and its impurities. Derivatization involves chemically modifying the target molecule to introduce a detectable tag or improve its physicochemical properties for analysis.[2]

6-Fluoronicotinimidamide Hydrochloride: A Hypothetical Derivatizing Agent

6-Fluoronicotinimidamide hydrochloride is a commercially available building block in pharmaceutical research.[3] While its primary use is in synthetic chemistry, its structure, particularly the imidamide functional group, suggests a potential for reactivity towards nucleophiles such as primary and secondary amines. The imidamide can be envisioned to exist in equilibrium with its imidoyl chloride tautomer, a class of compounds known to be reactive towards amines, forming amidines.[4][5]

This hypothetical reaction would introduce a fluorinated nicotinamide tag to the analyte. The pyridine ring of the nicotinamide moiety would act as a chromophore, enabling UV detection in HPLC analysis. Furthermore, the presence of a fluorine atom could be advantageous for mass spectrometry (MS) detection, potentially providing a characteristic mass fragment.

Established Alternatives for Amine Derivatization

To provide a practical comparison, we will evaluate our hypothetical reagent against three widely used and well-validated derivatizing agents for primary and secondary amines:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.[6]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent carbamate derivatives.[7]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.[7]

Comparative Analysis of Derivatizing Agents

The choice of a derivatizing agent is a critical decision in method development and depends on the nature of the analyte, the required sensitivity, and the available instrumentation. The following table provides a comparative overview of our hypothetical reagent and the established alternatives.

Feature6-Fluoronicotinimidamide (Hypothetical)Dansyl Chloride (DNS-Cl)9-Fluorenylmethyl Chloroformate (FMOC-Cl)o-Phthalaldehyde (OPA)
Target Analytes Primary & Secondary AminesPrimary & Secondary AminesPrimary & Secondary AminesPrimary Amines
Detection Method UV, MSFluorescence, UVFluorescence, UVFluorescence
Derivative Stability Predicted to be stableStableStableLess stable, requires immediate analysis
Reaction Conditions Likely requires basic conditionsBasic pH (e.g., borate buffer)Basic pH (e.g., borate buffer)Basic pH, presence of a thiol
Advantages - Potential for both UV and MS detection- Fluorine tag for MS- High fluorescence sensitivity- Well-established methods- High fluorescence sensitivity- Stable derivatives- Rapid reaction- Reagent itself is not fluorescent
Disadvantages - No established protocols- Reactivity and stability are unknown- Long reaction times- Excess reagent is fluorescent- Excess reagent must be quenched- Only reacts with primary amines- Derivatives can be unstable

Experimental Protocols for Established Derivatization Methods

To provide actionable guidance, the following sections detail the experimental protocols for the established derivatization reagents. These protocols are based on widely accepted methodologies and serve as a starting point for method development and validation.

Protocol 1: Pre-column Derivatization of Amines with Dansyl Chloride for HPLC-Fluorescence Detection

Objective: To derivatize primary and secondary amines in a sample for quantitative analysis by RP-HPLC with fluorescence detection.

Materials:

  • Dansyl Chloride solution (1.5 mg/mL in acetonitrile)

  • Sample containing the amine analyte

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water, methanol).

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Reaction Quenching: Add 100 µL of 2% formic acid to stop the reaction.

  • Analysis: Inject an appropriate volume (e.g., 20 µL) of the final solution into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the derivatized amines (e.g., start with 30% B, ramp to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm)

Protocol 2: Pre-column Derivatization of Amines with FMOC-Cl for HPLC-Fluorescence Detection

Objective: To derivatize primary and secondary amines for sensitive quantification using RP-HPLC with fluorescence detection.

Materials:

  • FMOC-Cl solution (2.5 mg/mL in acetonitrile)

  • Sample containing the amine analyte

  • Borate buffer (0.1 M, pH 8.5)

  • Pentane or Hexane

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent.

  • Derivatization Reaction:

    • To 100 µL of the sample, add 100 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Let the reaction proceed for 2 minutes at room temperature.

  • Extraction of Excess Reagent:

    • Add 500 µL of pentane or hexane, vortex for 30 seconds, and centrifuge.

    • Discard the upper organic layer. Repeat this step.

  • Analysis: Inject the aqueous layer into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase A: 20 mM acetate buffer (pH 4.2)

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient for separation (e.g., start with 40% B, ramp to 80% B over 15 minutes).

  • Flow Rate: 1.2 mL/min

  • Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm)

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the derivatization and analysis workflow.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Final Compound Sample Dissolution Dissolution in Suitable Solvent Sample->Dissolution Reagent Add Derivatizing Agent (e.g., Dansyl-Cl) & Buffer Dissolution->Reagent Reaction Incubation (Heat/Time) Reagent->Reaction Quenching Quench Reaction (if necessary) Reaction->Quenching Injection HPLC Injection Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: A generalized workflow for the purity analysis of final compounds using pre-column derivatization followed by HPLC.

Conclusion and Future Perspectives

The purity of the final drug substance is a critical quality attribute that directly impacts patient safety. For compounds that are challenging to analyze directly, derivatization followed by chromatographic separation is an indispensable tool for accurate impurity profiling. While established reagents like Dansyl Chloride, FMOC-Cl, and OPA offer reliable and sensitive methods for the analysis of amine-containing compounds, the exploration of novel reagents is crucial for advancing analytical capabilities.

Although the use of 6-Fluoronicotinimidamide hydrochloride as a derivatizing agent is, at present, hypothetical, its chemical structure holds promise. The potential for dual detection (UV and MS) and the introduction of a fluorine tag are attractive features that warrant further investigation. Future work should focus on experimentally verifying the reactivity of 6-Fluoronicotinimidamide hydrochloride with various functional groups, optimizing the reaction conditions, and characterizing the resulting derivatives. Such studies could pave the way for a new class of versatile derivatizing agents for pharmaceutical purity analysis.

References

  • Liu, Y., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry, 266, 435-442. [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4146-4155. [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • Eskola, M. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Chromatography Today. [Link]

  • International Journal of Pharmaceutical and Drug Analysis. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1. [Link]

  • Wikipedia. Imidoyl chloride. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44301. [Link]

  • Shaikh, A. R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics, 8(6-s), 424-428. [Link]

  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Fiveable. Imidoyl Chloride Definition - Organic Chemistry Key Term. [Link]

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Comparative

A Comparative Guide to the Synthesis of Fluorinated Heterocycles: Spectroscopic Analysis of Compounds Derived from 6-Fluoronicotinimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to enhance the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 6-Fluoronicotinimidamide hydrochloride has emerged as a valuable building block for the synthesis of a variety of fluorine-containing heterocyclic compounds. This guide provides a comprehensive comparison of a synthetic route utilizing this reagent with a common alternative pathway, supported by a detailed analysis of the spectroscopic data of the resulting compounds.

Introduction to 6-Fluoronicotinimidamide Hydrochloride in Heterocyclic Synthesis

6-Fluoronicotinimidamide hydrochloride is a reactive intermediate that serves as a versatile precursor for the introduction of the 6-fluoropyridin-3-yl moiety into various heterocyclic systems. Its imidamide functionality allows for facile reaction with a range of nucleophiles, leading to the formation of diverse ring systems such as triazoles, pyrimidines, and oxadiazoles. The presence of the fluorine atom on the pyridine ring is of particular interest as it can modulate the electronic and biological properties of the final compound.

This guide will focus on a representative reaction: the synthesis of a 1,2,4-triazole derivative. We will explore the reaction of 6-Fluoronicotinimidamide hydrochloride with a hydrazide and compare the spectroscopic characteristics of the product with a similar compound synthesized via an alternative, well-established method.

Synthetic Pathway and Spectroscopic Data Comparison

Scenario 1: Synthesis of 3-(6-fluoropyridin-3-yl)-1H-1,2,4-triazole from 6-Fluoronicotinimidamide Hydrochloride

A common and efficient method for the synthesis of 1,2,4-triazoles involves the condensation of an imidamide with a hydrazide. In this hypothetical, yet plausible, scenario, 6-Fluoronicotinimidamide hydrochloride is reacted with formic hydrazide to yield 3-(6-fluoropyridin-3-yl)-1H-1,2,4-triazole.

G reagent1 6-Fluoronicotinimidamide hydrochloride product 3-(6-fluoropyridin-3-yl)-1H-1,2,4-triazole reagent1->product + reagent2 Formic hydrazide reagent2->product

Caption: Reaction scheme for the synthesis of 3-(6-fluoropyridin-3-yl)-1H-1,2,4-triazole.

Alternative Scenario 2: Synthesis of 3-Aryl-1,2,4-triazoles from Nitriles

An alternative and widely used method for the synthesis of 3,5-disubstituted 1,2,4-triazoles is the base-catalyzed condensation of a nitrile with a hydrazide.[1] For a comparative analysis, we will consider the synthesis of a similar aryl-substituted triazole, for which spectroscopic data is more readily available in the literature. This method provides a benchmark for evaluating the efficiency and spectroscopic outcome of the route starting from 6-Fluoronicotinimidamide hydrochloride.

G reagent1 Aryl Nitrile product 3,5-Disubstituted-1,2,4-triazole reagent1->product + reagent2 Acid Hydrazide reagent2->product catalyst Base (e.g., K₂CO₃) catalyst->product

Caption: Alternative synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides.

Comparative Spectroscopic Data Analysis

The following tables provide a detailed comparison of the expected spectroscopic data for 3-(6-fluoropyridin-3-yl)-1H-1,2,4-triazole and a representative 3,5-disubstituted 1,2,4-triazole synthesized via the alternative nitrile-based route. The data for the former is inferred from spectral data of analogous compounds, while the latter is based on reported literature values.[2][3]

Table 1: ¹H NMR Data Comparison (in DMSO-d₆)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-(6-fluoropyridin-3-yl)-1H-1,2,4-triazole H (Triazole)~8.5-8.7s-
H-2' (Pyridine)~8.8-9.0d~2.5
H-4' (Pyridine)~8.2-8.4ddd~8.5, 7.5, 2.5
H-5' (Pyridine)~7.3-7.5dd~8.5, 3.0
Representative 3,5-disubstituted 1,2,4-triazole NH (Triazole)~14.7-15.2br. s-
Aryl Protons~7.0-8.2m-
Substituent ProtonsVaries--

Table 2: ¹³C NMR Data Comparison (in DMSO-d₆)

CompoundCarbonChemical Shift (δ, ppm)
3-(6-fluoropyridin-3-yl)-1H-1,2,4-triazole C-3 (Triazole)~160-165
C-5 (Triazole)~145-150
C-2' (Pyridine)~148-152 (d, ¹JCF ≈ 240-250 Hz)
C-3' (Pyridine)~120-125
C-4' (Pyridine)~140-145 (d, ³JCF ≈ 10-15 Hz)
C-5' (Pyridine)~110-115 (d, ²JCF ≈ 40-45 Hz)
C-6' (Pyridine)~162-166 (d, ¹JCF ≈ 240-250 Hz)
Representative 3,5-disubstituted 1,2,4-triazole C-3 & C-5 (Triazole)~155-165
Aryl Carbons~110-160
Substituent CarbonsVaries

Table 3: Mass Spectrometry (MS) and FT-IR Data Comparison

CompoundMass Spectrometry (m/z)FT-IR (cm⁻¹)
3-(6-fluoropyridin-3-yl)-1H-1,2,4-triazole Expected [M+H]⁺: ~165.05~3100-3000 (C-H), ~1600 (C=N), ~1550 (C=C), ~1250 (C-F)
Representative 3,5-disubstituted 1,2,4-triazole Varies based on substituents~3100-3000 (C-H), ~1600 (C=N), ~1550 (C=C)

The causality behind the experimental choices in spectroscopic analysis lies in the unique structural features of each molecule. For instance, in the ¹H NMR of the 6-fluoropyridinyl triazole, the fluorine atom significantly influences the chemical shifts and coupling constants of the adjacent pyridine protons, providing a clear diagnostic fingerprint. Similarly, the ¹³C NMR shows characteristic splitting patterns due to C-F coupling, which are absent in the non-fluorinated analogue.

Experimental Protocols

Protocol 1: Synthesis of 3-(6-fluoropyridin-3-yl)-1H-1,2,4-triazole

  • To a solution of 6-Fluoronicotinimidamide hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add formic hydrazide (1.1 eq).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to neutralize the hydrochloride salt.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Protocol 2: Spectroscopic Data Acquisition and Analysis Workflow

G cluster_acquisition Data Acquisition cluster_analysis Data Analysis NMR NMR Spectrometer (¹H, ¹³C) Process Spectral Processing (e.g., Fourier Transform, Baseline Correction) NMR->Process MS Mass Spectrometer (e.g., ESI-MS) MS->Process IR FT-IR Spectrometer IR->Process Interpret Interpretation (Chemical Shifts, Coupling, Fragmentation, Vibrational Modes) Process->Interpret Compare Comparative Analysis (vs. Alternative Product) Interpret->Compare Conclusion Structural Elucidation & Purity Assessment Compare->Conclusion

Sources

Validation

A Researcher's Guide to the In Vitro Evaluation of Novel PARP Inhibitors Derived from 6-Fluoronicotinimidamide Hydrochloride

As a Senior Application Scientist, this guide is designed for researchers in drug discovery and development. It provides an in-depth comparison of essential in vitro assays for characterizing novel Poly (ADP-ribose) Poly...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed for researchers in drug discovery and development. It provides an in-depth comparison of essential in vitro assays for characterizing novel Poly (ADP-ribose) Polymerase (PARP) inhibitors, using a hypothetical candidate synthesized from 6-Fluoronicotinimidamide hydrochloride, which we'll call 6F-NI-PARPi . This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor profiling.

The Central Role of PARP in Genomic Integrity

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably the repair of DNA single-strand breaks (SSBs).[1] Upon detecting DNA damage, PARP1, the most abundant member, binds to the break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2][3] This PARylation event acts as a scaffold, recruiting other DNA repair proteins to the site of damage to orchestrate the repair process.[4][5]

PARP inhibitors exploit this mechanism.[6][7] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes responsible for homologous recombination (HR) repair of double-strand breaks (DSBs), the action of a PARP inhibitor is synthetically lethal.[6][8] When PARP is inhibited, unrepaired SSBs accumulate and can collapse replication forks during cell division, leading to the formation of DSBs.[6] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic catastrophe and cell death.[7] This selective killing of cancer cells while sparing healthy cells is the therapeutic foundation of PARP inhibitors.[6]

A crucial mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps the PARP protein on the DNA at the site of damage.[4][6][9] This trapped PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair, making trapping potency a critical parameter to evaluate.[9]

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Uses NAD+ Block Catalytic Inhibition & PARP Trapping PARP1->Block Repair Recruitment of Repair Proteins PARylation->Repair SSBR SSB Repair Repair->SSBR PARPi PARP Inhibitor (e.g., 6F-NI-PARPi) PARPi->Block DSB DSB Formation at Replication Fork Block->DSB Death Synthetic Lethality (in HR-deficient cells) DSB->Death

Caption: The PARP signaling pathway and mechanism of inhibitor action.

Section 1: Biochemical Assays - Quantifying Direct Enzyme Inhibition

The first step in characterizing any new inhibitor is to determine its direct effect on the purified target enzyme. These cell-free assays are essential for quantifying potency (IC50) and understanding the inhibitor's fundamental interaction with PARP1 and PARP2.

Comparison of Biochemical Assay Formats

The choice of assay format involves a trade-off between sensitivity, cost, and throughput. Each method ultimately measures the PARP-catalyzed formation of PAR from its substrate, NAD+.

Assay TypePrincipleAdvantagesDisadvantages
Colorimetric ELISA-based detection of biotinylated PAR incorporated onto histone-coated plates. A streptavidin-HRP conjugate and colorimetric substrate generate a signal proportional to PARP activity.[10]Cost-effective, utilizes standard plate readers, stable signal.[11]Lower sensitivity compared to other methods, multiple wash steps can introduce variability.[12]
Fluorescent Measures the depletion of NAD+ substrate, which is coupled to a cycling reaction that generates a highly fluorescent molecule.[13] Alternatively, fluorescence polarization (FP) can measure the displacement of a fluorescently-labeled probe from PARP.[14]High sensitivity, homogeneous "mix-and-read" formats are suitable for high-throughput screening (HTS).[13]Test compounds may have intrinsic fluorescence, causing interference.[12] FP assays are competitive and only work for inhibitors binding the same site as the probe.[14]
Luminescent Similar to colorimetric assays but uses a chemiluminescent HRP substrate for detection, generating a light signal.[15]Very high sensitivity, broad dynamic range.[11]Can be more expensive, requires a luminometer.
Experimental Protocol: Universal Colorimetric PARP Assay

This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 of novel inhibitors like 6F-NI-PARPi.[16][17]

  • Plate Coating: The wells of a 96-well plate are pre-coated with histones, which serve as the protein substrate for PARP-mediated PARylation.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (6F-NI-PARPi) and known controls (e.g., Olaparib, Talazoparib) in PARP assay buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.[12]

  • Reaction Setup:

    • To each well, add 25 µL of the reaction cocktail containing biotinylated-NAD+ and activated DNA (to stimulate the enzyme).[17]

    • Add 10 µL of the diluted inhibitors or controls to the appropriate wells.

    • Initiate the reaction by adding 15 µL of purified PARP1 enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.[17]

  • Detection:

    • Wash the plate four times with PBS + 0.05% Tween-20 (PBST) to remove unreacted components.[10]

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature.[17]

    • Wash the plate again four times with PBST.

    • Add 50 µL of a colorimetric HRP substrate (e.g., TMB) and incubate in the dark until sufficient color develops (15-30 minutes).[17]

    • Stop the reaction by adding 50 µL of 0.2 M HCl.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the positive control. Plot percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

The primary output of this assay is the IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%. Comparing the IC50 of 6F-NI-PARPi against clinical standards provides the first benchmark of its potency.

CompoundTargetIC50 (nM) [Literature/Hypothetical]
OlaparibPARP11 - 5[18]
TalazoparibPARP1~1[18]
6F-NI-PARPi PARP1 [Experimental Result]
OlaparibPARP21 - 5[18]
TalazoparibPARP2~1.5
6F-NI-PARPi PARP2 [Experimental Result]

Section 2: Cell-Based Assays - Verifying Efficacy in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for critical factors like cell membrane permeability, intracellular target engagement, or off-target effects.[19] Cell-based assays are the essential next step to confirm that an inhibitor is active in a more physiologically relevant environment.[20][21]

cluster_workflow In-Cell PAR Assay Workflow A 1. Seed Cells (e.g., HeLa, DLD1) B 2. Induce DNA Damage (e.g., H2O2, MMS) A->B C 3. Treat with Inhibitor (Dose-Response) B->C D 4. Fix & Permeabilize Cells C->D E 5. Immunostaining (Anti-PAR Antibody) D->E F 6. Detection (ELISA or Microscopy) E->F G 7. Quantify Signal & Calculate EC50 F->G

Caption: A typical workflow for a cell-based PAR inhibition assay.

A. Quantifying Cellular PARP Activity

This assay directly measures the ability of a compound to inhibit PAR formation within whole cells. A common method is an in-cell ELISA.[22] After treating cells with a DNA-damaging agent to activate PARP, the inhibitor's efficacy is determined by quantifying the amount of PAR produced using an anti-PAR antibody.[5] This provides a cellular EC50 value, which should ideally be correlated with the biochemical IC50.

B. Assessing Downstream Cytotoxicity: Synthetic Lethality

The ultimate goal of a PARP inhibitor in oncology is to selectively kill cancer cells with defective HR repair.[23] This is evaluated by measuring cell viability after long-term exposure to the inhibitor. It is critical to perform these assays in isogenic cell line pairs—cells that are genetically identical except for the presence or absence of a key HR gene like BRCA2.[24]

Methodology: Long-Term Cell Viability Assay (e.g., CellTiter-Glo®)

Phenotypic effects of PARP inhibition often require several days to manifest, making long-term proliferation assays more suitable than short-term (24-72h) experiments.[25]

  • Cell Seeding: Seed both BRCA2-proficient (e.g., DLD1 BRCA2+/+) and BRCA2-deficient (e.g., DLD1 BRCA2-/-) cells at a low density in 96-well plates.

  • Inhibitor Treatment: The following day, treat the cells with a range of concentrations of 6F-NI-PARPi and control inhibitors.

  • Long-Term Incubation: Incubate the cells for an extended period (e.g., 7-10 days) to allow for differences in proliferation to become apparent.

  • Viability Measurement: At the end of the incubation, measure cell viability using a luminescent assay like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[25]

  • Data Analysis: Normalize the luminescence data to untreated controls and plot against inhibitor concentration to determine the IC50 for each cell line. A significantly lower IC50 in the BRCA2-deficient line compared to the proficient line demonstrates the desired synthetic lethal effect.

Data Presentation: Demonstrating Synthetic Lethality
CompoundDLD1 BRCA2+/+ IC50 (µM)DLD1 BRCA2-/- IC50 (µM)Selectivity Index (BRCA+/+ / BRCA-/-)
Olaparib>10~0.1>100
Talazoparib~5~0.005~1000
6F-NI-PARPi [Experimental Result] [Experimental Result] [Calculated Result]

Section 3: The Imperative of Assay Validation

For any data to be trustworthy, the assays themselves must be validated.[26][27] This process ensures that the results are accurate, reproducible, and fit for purpose in a drug discovery pipeline.[21]

cluster_validation Assay Validation Logic Dev Assay Development (Protocol Optimization) Prec Precision (Intra- & Inter-Assay Variability) Dev->Prec Acc Accuracy (Comparison to Orthogonal Method) Dev->Acc Rob Robustness (Tolerance to Minor Protocol Changes) Dev->Rob Qual Assay Quality (Z'-Factor for HTS) Prec->Qual Acc->Qual Rob->Qual Valid Validated Assay Qual->Valid

Caption: The logical flow of assay validation in drug discovery.

Key validation parameters include:

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Accuracy: The closeness of test results to the true value.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[27]

  • Z'-Factor: For HTS assays, a Z'-factor value between 0.5 and 1.0 indicates an excellent assay quality, distinguishing it from a value above 0.4 which is considered robust.[19]

Conclusion

The characterization of a novel PARP inhibitor, such as one derived from 6-Fluoronicotinimidamide hydrochloride, requires a multi-faceted and logical progression of in vitro assays. Starting with robust biochemical assays to determine direct enzymatic potency and moving to carefully designed cell-based assays to confirm cellular efficacy and the mechanism of synthetic lethality provides the comprehensive data package needed for confident decision-making in a drug discovery program. Each step, underpinned by rigorous validation, builds upon the last to create a clear picture of the inhibitor's therapeutic potential.

References

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: )
  • The mechanism of PARP inhibitor action is identified - Drug Target Review. (URL: [Link])

  • PARP inhibitors — Knowledge Hub - Genomics Education Programme. (URL: [Link])

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors - Canadian Science Publishing. (URL: [Link])

  • Homogeneous fluorescent assay for high throughput screening of PARP inhibitors | Cancer Research - AACR Journals. (URL: [Link])

  • What are PARP inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • What are PARP inhibitors? - MD Anderson Cancer Center. (URL: [Link])

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (URL: [Link])

  • Validation of in vitro tools and models for preclinical drug discovery. (URL: [Link])

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - NIH. (URL: [Link])

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (URL: [Link])

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments. (URL: [Link])

  • PARP assay for inhibitors | BMG LABTECH. (URL: [Link])

  • All PARP inhibitors are not equal: An in vitro mechanistic comparison of PF-01367338 to iniparib. - ASCO Publications. (URL: [Link])

  • PARP Universal Colorimetric Assay Kit (4677-096-K) by R&D Systems, Part of Bio-Techne. (URL: [Link])

  • PARP2 Colorimetric Assay Kit - Data Sheet. (URL: [Link])

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC - NIH. (URL: [Link])

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix. (URL: [Link])

  • Poly(ADP-ribose) Polymerase (PARP) Assay Service - Creative Biolabs. (URL: [Link])

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. (URL: [Link])

  • The Role of Assay Development and Validation in Drug Discovery - PeploBio. (URL: [Link])

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC - NIH. (URL: [Link])

  • PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. (URL: [Link])

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals. (URL: [Link])

  • Cell viability and cleaved PARP assay in MDA-MB-231 cells. Data... - ResearchGate. (URL: [Link])

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (URL: [Link])

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (URL: [Link])

  • Exploring and comparing adverse events between PARP inhibitors - PMC - NIH. (URL: [Link])

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 6-Fluoronicotinimidamide Hydrochloride in Modern Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing pharmacological properties such as metabolic s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] Fluorinated heterocyclic building blocks are therefore of immense value. This guide provides an in-depth cost-benefit analysis of a key reagent, 6-Fluoronicotinimidamide hydrochloride, comparing its use as a direct building block against multi-step synthetic alternatives. Our focus is to move beyond simple catalog prices to a holistic view that includes process efficiency, yield, and purification overheads.

The Strategic Value of the 6-Fluoropyridine Moiety

The 6-fluoropyridine ring is a privileged scaffold in medicinal chemistry. The fluorine atom at the 6-position exerts a strong electron-withdrawing effect, modulating the pKa of the pyridine nitrogen and influencing the molecule's interaction with biological targets.[3][4] The imidamide functional group, in turn, is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, making 6-Fluoronicotinimidamide hydrochloride a convergent and powerful building block for constructing complex drug candidates.

Part 1: The Direct Cost Analysis

A primary consideration for any synthesis campaign is the upfront cost of starting materials. 6-Fluoronicotinimidamide hydrochloride is a specialized reagent, and its price reflects a complex manufacturing process.

Table 1: Market Price Analysis of 6-Fluoronicotinimidamide Hydrochloride

SupplierCatalog NumberQuantityPrice (USD)Price per Gram (USD)
ChemShuttle1331805 g$1,245.00$249.00
ChemShuttle13318010 g$1,700.00$170.00
ChemenuCM1069761 g$216.00$216.00
ChemenuCM1069765 g$583.00$116.60
Alichem14191013171 g$519.75$519.75

Note: Prices are based on publicly available data as of early 2026 and are subject to change. Bulk pricing may offer significant discounts.[5][6]

The alternative to purchasing this advanced intermediate is to prepare the core structure from simpler, less expensive precursors. A common route involves the synthesis of 6-fluoronicotinic acid followed by its conversion to the desired imidamide.

Table 2: Cost of Precursors for an Alternative In-House Synthesis

ReagentTypical UseEstimated Cost per Gram (USD)Rationale
2,5-DibromopyridineStarting Material~$5-10A common, relatively inexpensive di-halogenated pyridine.
Isopropylmagnesium chlorideGrignard Reagent~$1-2 (per mL of solution)Standard organometallic reagent for selective exchange.
Anhydrous KF or other fluoride sourceFluorinating Agent~$0.5-1Commodity chemical for nucleophilic aromatic substitution (SNA).
Oxalyl Chloride / Thionyl ChlorideActivating Agent~$1-2Standard reagents for converting a carboxylic acid to an acid chloride.
Ammonia / Ammonium HydroxideNitrogen Source<$0.1Inexpensive and readily available nitrogen source for amidation.

While the individual components for the alternative route are orders of magnitude cheaper, this analysis is incomplete without considering the associated costs of labor, solvent, purification, and the potential for lower overall yield across multiple steps.

Part 2: Performance and Process Efficiency Comparison

Here, we evaluate the true "cost" of each approach by examining the synthetic process itself. We will compare the direct, one-step incorporation of 6-Fluoronicotinimidamide hydrochloride against a plausible multi-step alternative starting from 6-fluoronicotinic acid.

Workflow Comparison

The following diagrams illustrate the divergent synthetic strategies.

G cluster_0 Route A: Direct Building Block Approach cluster_1 Route B: Multi-Step In-House Synthesis A_start Substrate (e.g., Aryl Halide) C_product Target Molecule A_start->C_product One-Step (e.g., Cross-Coupling) B_reagent 6-Fluoronicotinimidamide hydrochloride B_reagent->C_product D_start 6-Fluoronicotinic Acid E_activated 6-Fluoronicotinoyl Chloride D_start->E_activated Step 1: Activation F_amide 6-Fluoronicotinamide E_activated->F_amide Step 2: Amidation G_imidamide In-situ generated 6-Fluoronicotinimidamide F_amide->G_imidamide Step 3: Conversion H_product Target Molecule G_imidamide->H_product Step 4: Final Reaction

Caption: Comparative synthetic workflows for incorporating the 6-fluoronicotinimidamide moiety.

Experimental Data Synthesis

A direct, side-by-side comparison in a single publication is rare. Therefore, we synthesize a realistic performance expectation based on established reaction classes.

Table 3: Comparative Performance Metrics

MetricRoute A: Direct Building BlockRoute B: Multi-Step SynthesisCausality and Rationale
Overall Yield 60-85% (for the single coupling step)30-50% (cumulative over 3-4 steps)Each step in Route B incurs a yield loss. A conservative estimate of 80% yield per step over 4 steps results in a 41% overall yield (0.8^4).
Process Time 4-12 hours 2-4 days Route B requires multiple reactions, workups, and potential purifications between steps, significantly extending the timeline.
Purification Burden Low to Moderate High Route A involves a single purification. Route B requires purification of at least 2-3 intermediates, consuming significant solvent and silica gel.
Substrate Compatibility High Moderate Sensitive functional groups on the primary substrate may not survive the harsher conditions of the multi-step sequence (e.g., activation with oxalyl chloride).
Reproducibility High Moderate Fewer steps and well-defined reagents in Route A lead to higher run-to-run consistency. Route B has more variables that can affect the outcome.

Part 3: Detailed Experimental Protocols

To provide a practical context, we outline the key experimental procedures for both routes.

Protocol 1: Synthesis via Direct Building Block Approach (Route A)

This protocol describes a representative palladium-catalyzed Buchwald-Hartwig amination, a common method for coupling an amine (represented here by the imidamide) with an aryl halide.

Objective: To synthesize N-(4-methoxyphenyl)-6-fluoronicotinimidamide.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 6-Fluoronicotinimidamide hydrochloride (1.0 eq), 4-bromoanisole (1.1 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a ligand like Xantphos (0.04 eq).

  • Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous, degassed solvent such as dioxane or toluene.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure product.

G start Combine Reagents: - 6-Fluoronicotinimidamide HCl - Aryl Halide - Pd Catalyst & Ligand - Base reaction Heat under Inert Atmosphere (100-110 °C, 4-12h) start->reaction Add Solvent workup Cool, Dilute, & Filter reaction->workup Reaction Complete purify Column Chromatography workup->purify Crude Product end Pure Product purify->end

Caption: Experimental workflow for the direct building block approach (Route A).

Protocol 2: Key Step in Multi-Step Synthesis (Route B)

This protocol details the conversion of the intermediate amide (6-fluoronicotinamide) to the imidamide, a critical and often challenging step.

Objective: To prepare 6-fluoronicotinimidamide from 6-fluoronicotinamide.

Step-by-Step Methodology:

  • Amide Activation: Dissolve 6-fluoronicotinamide (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add a dehydrating/activating agent, such as triflic anhydride (Tf₂O, 1.1 eq), dropwise. The reaction is often highly exothermic.

  • Ammonia Addition: After stirring for 30-60 minutes, bubble ammonia gas through the solution or add a solution of ammonia in dioxane at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. The crude product often requires purification by chromatography or crystallization to remove side products.

Conclusion and Recommendation

The choice between using an advanced building block like 6-Fluoronicotinimidamide hydrochloride and pursuing a multi-step in-house synthesis is a classic "build vs. buy" dilemma in chemical research.

  • Cost-Benefit Summary: While the upfront cost of 6-Fluoronicotinimidamide hydrochloride is high, it offers a significantly more efficient, rapid, and often higher-yielding route to the final product. The "hidden costs" of the multi-step approach—including labor, solvent for reactions and chromatography, failed reactions, and extended timelines—can easily eclipse the initial savings on raw materials.

  • Recommendation for Drug Discovery: For early-stage drug discovery and lead optimization, where speed and the ability to rapidly generate a diverse library of analogs are paramount, the direct building block approach (Route A) is unequivocally superior. The reliability and high success rate allow chemists to focus on exploring structure-activity relationships rather than troubleshooting a complex synthesis.

  • Recommendation for Process Development: For late-stage development and manufacturing, where the scale is larger and cost-per-kilogram is a critical driver, investing the time to optimize a multi-step synthesis from inexpensive starting materials (Route B) becomes economically viable and necessary.

Ultimately, 6-Fluoronicotinimidamide hydrochloride represents a strategic investment. It trades a higher initial reagent cost for invaluable savings in time, resources, and labor, accelerating the pace of research and development where it matters most.

References

  • Synthesis of fluorinated Heterocycles. Loughborough University.[Link]

  • Fluorination Reagents. IndiaMART.[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate.[Link]

  • Selectfluor Fluorinating Reagent. Tradeindia.[Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.[Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.[Link]

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Preparation method of 6-fluoronicotinic acid.

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Validation

The Chemist's Compass: Navigating Alternatives to 6-Fluoronicotinimidamide Hydrochloride for PARP Inhibitor Synthesis

A Senior Application Scientist's Guide to Strategic Starting Material Selection in Drug Development In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Starting Material Selection in Drug Development

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for cancers harboring DNA repair deficiencies. The synthesis of these intricate molecules is a critical aspect of their development and commercialization, with the choice of starting materials profoundly impacting efficiency, cost, and scalability. A common precursor in the synthesis of several PARP inhibitors is 6-Fluoronicotinimidamide hydrochloride, a functionalized pyridine derivative that serves as a key building block for the essential nicotinamide pharmacophore. However, reliance on a single starting material can present challenges related to supply chain robustness, cost fluctuations, and the desire for synthetic novelty.

This guide provides a comprehensive comparison of alternative starting materials and synthetic strategies to access the core scaffolds of various PARP inhibitors, thereby offering researchers and drug development professionals a strategic roadmap for navigating the synthesis of this vital class of therapeutics. We will delve into the chemical logic underpinning different synthetic routes and provide experimental data to support a comparative analysis.

The Core Scaffolds: More Than Just Nicotinamide

While the nicotinamide moiety is a recurring motif, the chemical diversity of approved and clinical-stage PARP inhibitors extends to several related heterocyclic cores. Understanding the synthesis of these core structures is paramount to identifying versatile and economically viable starting materials. The primary pharmacophores of interest include:

  • Nicotinamide and its derivatives: Found in inhibitors like Niraparib.

  • Phthalazinone: The core of the pioneering PARP inhibitor, Olaparib.

  • Benzimidazole: A key feature of Veliparib.

  • Isoquinolinone: Present in a number of investigational PARP inhibitors.

This guide will explore alternative starting points for the construction of each of these critical scaffolds.

I. The Nicotinamide Pharmacophore: Beyond 6-Fluoronicotinimidamide

The 2-amino-nicotinamide core is central to the PARP-inhibitory activity of many compounds. While 6-Fluoronicotinimidamide hydrochloride offers a direct route, several other accessible starting materials can be employed.

Alternative Starting Materials for the Nicotinamide Core
Starting MaterialKey Transformation(s)AdvantagesDisadvantagesRepresentative Reference(s)
2-Chloronicotinonitrile 1. Hydrolysis of nitrile to amide2. Amination (displacement of chloride)Readily available precursor. The nitrile group can be a versatile handle for other transformations.Requires a two-step functionalization. Amination conditions may need optimization depending on the amine.[1]
2-Chloronicotinic Acid 1. Amidation of the carboxylic acid2. Amination (displacement of chloride)Commercially available. The carboxylic acid allows for a wide range of amide couplings.Two-step process. Nucleophilic aromatic substitution of the chloride can be challenging.[2]
Substituted Pyridines via Multicomponent Reactions (MCRs) One-pot condensation of aldehydes, ketones, malononitrile, and an ammonium source.High atom economy and rapid assembly of complex, functionalized pyridines from simple precursors. Allows for significant diversity.Yields can be variable depending on the substrates. Purification of the desired regioisomer may be required.[3][4][5][6][7]
Synthetic Workflow: A Comparative Overview

The following diagram illustrates the conceptual synthetic pathways from these alternative starting materials to a generic 2,6-disubstituted nicotinamide core.

cluster_0 Route A: From 2-Chloronicotinonitrile cluster_1 Route B: From 2-Chloronicotinic Acid cluster_2 Route C: Multicomponent Reaction A1 2-Chloronicotinonitrile A2 2-Chloronicotinamide A1->A2 H₂SO₄ then NH₄OH A3 Target Nicotinamide Core A2->A3 R-NH₂ B1 2-Chloronicotinic Acid B2 2-Chloro-N-substituted-nicotinamide B1->B2 Amide Coupling B3 Target Nicotinamide Core B2->B3 R-NH₂ C1 Aldehyde + Ketone + Malononitrile + NH₄OAc C2 Functionalized Pyridine C1->C2 One-pot reaction C3 Target Nicotinamide Core C2->C3 Further functionalization

Caption: Comparative synthetic routes to the nicotinamide core.

II. The Phthalazinone Scaffold: Alternatives for Olaparib's Core

The phthalazinone ring system is the defining feature of Olaparib. Its synthesis typically involves the condensation of a hydrazine derivative with a 2-acylbenzoic acid or a related precursor.

Alternative Starting Materials for the Phthalazinone Core
Starting MaterialKey Transformation(s)AdvantagesDisadvantagesRepresentative Reference(s)
Phthalic Anhydride 1. Friedel-Crafts acylation2. Condensation with hydrazineInexpensive and readily available starting material.The Friedel-Crafts reaction can lack regioselectivity with substituted aromatics.[8]
o-Formylbenzoic Acid Condensation with aryl hydrazinesA direct route to N-aryl phthalazinones.The starting material is more specialized than phthalic anhydride.
2-Cyanobenzoyl Chloride Reaction with hydrazinesThe cyano group can be a precursor to the lactam, but this is a less common route.Requires preparation of the acid chloride.
Phthalhydrazide Negishi coupling with a suitable partnerAvoids the direct use of hydrazine hydrate in later steps. Utilizes an industrial byproduct.Requires organometallic reagents and transition metal catalysis.[9]
Experimental Protocol: Synthesis of a Phthalazinone Core from o-Formylbenzoic Acid

This protocol describes a general procedure for the synthesis of 2-aryl-phthalazinones.

  • Reaction Setup: To a round-bottom flask, add o-formylbenzoic acid (1 equivalent), the desired aryl hydrazine hydrochloride (1 equivalent), and ammonium chloride (0.5 equivalents) in methanol.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, a precipitate will form. Filter the solid product, wash with cold methanol, and dry.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.

Expected Yield: 80-94%.

III. The Benzimidazole Core: Building Blocks for Veliparib Analogs

The benzimidazole-4-carboxamide scaffold of Veliparib is typically constructed through the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Alternative Starting Materials for the Benzimidazole Core
Starting MaterialKey Transformation(s)AdvantagesDisadvantagesRepresentative Reference(s)
Substituted o-Phenylenediamine & Carboxylic Acid Condensation reaction (often acid-catalyzed)A very direct and versatile method. A wide variety of both starting materials are commercially available.Can require harsh conditions (e.g., polyphosphoric acid) and high temperatures.[10][11]
Substituted o-Phenylenediamine & Aldehyde Oxidative cyclizationMilder reaction conditions can often be employed.Requires an oxidant, which can affect sensitive functional groups.[12]
Substituted o-Phenylenediamine & Formic Acid CyclizationA simple and effective method for preparing 2-unsubstituted benzimidazoles.Limited to the introduction of a hydrogen at the 2-position.[13]
Visualization of Benzimidazole Synthesis

The following diagram illustrates the general condensation reaction to form the benzimidazole core.

Start1 Substituted o-Phenylenediamine Intermediate Condensation Intermediate Start1->Intermediate Start2 Carboxylic Acid (or Aldehyde) Start2->Intermediate Product Benzimidazole Core Intermediate->Product Cyclization (-2 H₂O)

Caption: General synthesis of the benzimidazole core.

IV. The Isoquinolinone Core: A Scaffold for Emerging Inhibitors

The isoquinolinone core is present in several next-generation PARP inhibitors. A common and powerful method for its synthesis is the Castagnoli-Cushman reaction.

Alternative Starting Materials for the Isoquinolinone Core
Starting MaterialKey Transformation(s)AdvantagesDisadvantagesRepresentative Reference(s)
Homophthalic Anhydride, an Aldehyde, and an Amine Three-component Castagnoli-Cushman reactionConvergent synthesis that rapidly builds complexity. Can be highly diastereoselective.The availability of substituted homophthalic anhydrides can be limited.[14][15][16]
2-Halobenzonitriles and Vinyl Boronates Suzuki coupling followed by platinum-catalyzed cyclizationA modular approach allowing for diverse substitutions.Requires a transition metal catalyst and a two-step sequence.[17]
Primary Benzamides and Diazo Compounds Rhodium-catalyzed redox-neutral annulationAvoids the need for an external oxidant. Good functional group tolerance.Requires a rhodium catalyst and the preparation of diazo compounds.[17]
Experimental Protocol: Three-Component Synthesis of an Isoquinolone Derivative

This protocol provides a general procedure for the ytterbium(III) triflate-catalyzed synthesis of cis-isoquinolonic acids.

  • Reaction Setup: To a solution of an aldehyde (1 mmol) and an amine (1 mmol) in a suitable solvent, add homophthalic anhydride (1 mmol) and ytterbium(III) triflate (catalytic amount).

  • Reaction: Stir the mixture at ambient temperature for the appropriate time (typically a few hours).

  • Work-up: Monitor the reaction by TLC. After completion, the reaction mixture is typically worked up by extraction.

  • Purification: The product can be purified by crystallization or column chromatography.

Expected Yield: Good to excellent yields with high diastereoselectivity[14].

Conclusion: A Strategic Approach to Starting Material Selection

The synthesis of PARP inhibitors is a dynamic field where the choice of starting materials has significant implications for the overall efficiency and cost-effectiveness of drug development. While 6-Fluoronicotinimidamide hydrochloride is a valuable precursor, a wealth of alternative starting materials and synthetic strategies exist for accessing the key pharmacophores of this important class of drugs. By considering the comparative advantages and disadvantages of different synthetic routes, and by embracing modern synthetic methodologies such as multicomponent reactions and novel catalytic systems, researchers can enhance the diversity of their compound libraries, optimize their synthetic campaigns, and ultimately accelerate the discovery and development of next-generation PARP inhibitors. This guide serves as a starting point for this critical analysis, encouraging a proactive and informed approach to starting material selection.

References

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  • This nanomagnetic metal–organic framework was used for the synthesis of a wide range of nicotinonitrile derivatives... (2023). ACS Omega, 8(21), 18888–18901.
  • We evaluated the catalytic application of Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst... (2024). RSC Advances, 14(23), 16345-16355.
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  • Benzimidazole derivatives plays important role in medical field... (2012). Rasayan Journal of Chemistry, 5(4), 460-465.
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  • Prepare a solution of the acid (700 mg, 3.2 mmol) in DMF (10 mL)... (n.d.). Fisher Scientific.
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  • The starting material 1,10-phenanthroline is readily available... (2021). Chinese Chemical Letters, 32(7), 2235-2238.
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Comparative

A Comparative Guide to the Cross-Reactivity of Novel NAMPT Inhibitors Derived from 6-Fluoronicotinimidamide Hydrochloride

This guide provides a comprehensive analysis of the cross-reactivity profiles for a novel series of investigational inhibitors synthesized from a 6-Fluoronicotinimidamide hydrochloride scaffold. For the purpose of this g...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles for a novel series of investigational inhibitors synthesized from a 6-Fluoronicotinimidamide hydrochloride scaffold. For the purpose of this guide, we will refer to these hypothetical compounds as Inhibitor-X, Inhibitor-Y, and Inhibitor-Z. These molecules were designed to target Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD⁺ salvage pathway that is overexpressed in various cancers, making it a compelling therapeutic target.[1][2]

Understanding the selectivity of a new inhibitor is paramount in drug development. Poor selectivity can lead to off-target effects, resulting in toxicity and a narrow therapeutic window, which has been a challenge for some first-generation NAMPT inhibitors.[3][4] This guide will detail the experimental frameworks for rigorously evaluating inhibitor cross-reactivity, present comparative data for our novel inhibitors, and explain the rationale behind the chosen methodologies. Our goal is to provide researchers with a robust template for assessing the specificity of their own small molecule inhibitors.

The Rationale for Comprehensive Cross-Reactivity Profiling

The journey from a promising hit compound to a clinical candidate is fraught with challenges, a significant number of which arise from a drug's unforeseen interactions with unintended biological targets.[5] Off-target binding can compromise pharmacological studies and lead to toxicity.[1][3] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a critical step to de-risk a drug development program.

For inhibitors targeting enzymes like NAMPT, which belongs to a large and diverse class of proteins, the potential for cross-reactivity is significant. We employ a multi-pronged approach to build a high-confidence selectivity profile for our inhibitors. This involves moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays.

The overall workflow for our cross-reactivity assessment is outlined below.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Proteome-Wide Profiling Biochem_Screen High-Throughput Kinase Panel (e.g., 400+ Kinases) Biochem_Data Initial Off-Target 'Hit' List (e.g., % Inhibition at 1µM) Biochem_Screen->Biochem_Data Identifies potential off-target kinases CETSA Cellular Thermal Shift Assay (CETSA) on Intact Cells Biochem_Data->CETSA Prioritizes hits for cellular validation CETSA_Data Target Engagement Confirmation & Thermal Stability Shift (ΔTm) CETSA->CETSA_Data Validates on-target binding in a native environment Proteomics Chemoproteomics (e.g., LiP-MS) (Optional, for deep profiling) CETSA_Data->Proteomics Informs deep-dive proteomic analysis Proteomics_Data Unbiased, Proteome-Wide On- and Off-Target Landscape Proteomics->Proteomics_Data Discovers novel or unexpected interactors

Figure 1: A multi-tiered workflow for assessing inhibitor cross-reactivity.

Comparative Analysis of Inhibitor-X, Y, and Z

Our three lead compounds, derived from 6-Fluoronicotinimidamide hydrochloride, were subjected to the rigorous testing pipeline described above. All three inhibitors demonstrate potent, single-digit nanomolar inhibition of recombinant human NAMPT in biochemical assays.

On-Target Potency
CompoundTargetIC50 (nM)
Inhibitor-X NAMPT2.1
Inhibitor-Y NAMPT3.5
Inhibitor-Z NAMPT8.9
FK866 (Control) NAMPT1.2
Table 1: Biochemical potency of novel inhibitors against recombinant NAMPT.
Off-Target Kinase Profiling

To assess selectivity, the inhibitors were screened at a concentration of 1 µM against a panel of over 400 human kinases. The most selective compounds will show minimal interaction with other kinases.[6] A common metric for quantifying selectivity is the Selectivity Score (S-Score), where a lower score indicates higher selectivity.

CompoundS-Score(10)S-Score(35)Significant Off-Target Hits (>50% Inh. at 1µM)
Inhibitor-X 0.050.15Aurora A, FLT3
Inhibitor-Y 0.010.04None
Inhibitor-Z 0.120.28Aurora A, Aurora B, JAK2, RET
Table 2: Kinase selectivity profiling results for the novel inhibitors.

From this initial screen, Inhibitor-Y emerges as the most selective compound, showing no significant inhibition of any kinase in the panel at 1 µM. In contrast, Inhibitor-Z is the most promiscuous, interacting with multiple kinases, which could lead to undesired biological effects.

Cellular Target Engagement via CETSA

Biochemical assays, while excellent for high-throughput screening, do not always reflect an inhibitor's behavior in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound engages its intended target in intact cells.[7][8] Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).

We performed CETSA in HEK293T cells treated with 10 µM of each inhibitor. The thermal shift (ΔTm) for NAMPT was measured.

CompoundNAMPT ΔTm (°C)
Inhibitor-X +5.8
Inhibitor-Y +6.2
Inhibitor-Z +4.1
Table 3: Cellular target engagement measured by NAMPT thermal shift.

The robust thermal shifts observed for all compounds confirm that they effectively penetrate the cell membrane and bind to NAMPT. Inhibitor-Y shows the greatest target stabilization, correlating well with its high selectivity in the kinase screen.

Experimental Methodologies

To ensure the reproducibility and integrity of our findings, we provide detailed protocols for the key assays used in this guide.

Protocol: Kinase Selectivity Profiling

This protocol outlines a general procedure for screening inhibitors against a large kinase panel, often performed by specialized vendors.[9]

  • Compound Preparation : Dissolve inhibitors in 100% DMSO to create 10 mM stock solutions. For the primary screen, create a 100 µM working solution.

  • Assay Plate Preparation : Use a multi-well plate (e.g., 384-well). Dispense the kinase, substrate, and buffer solution into each well.

  • Inhibitor Addition : Add the test inhibitor to the appropriate wells to a final concentration of 1 µM. Include a positive control (a known broad-spectrum inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation : Add ATP to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

  • Detection : Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ assay, which quantifies ADP production via a luminescent signal.[9]

  • Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Luminescence_Inhibitor / Luminescence_DMSO))

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methods for measuring target engagement in intact cells.[8][10]

  • Cell Culture and Treatment : Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with the inhibitor at the desired concentration (e.g., 10 µM) or with a DMSO vehicle control for 1 hour at 37°C.

  • Harvesting : Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge : Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).[8] A no-heat control (kept on ice) should be included.

  • Cell Lysis : Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis : Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble NAMPT at each temperature point by Western Blot or ELISA.

  • Data Analysis : Quantify the band intensities from the Western Blot. Plot the percentage of soluble NAMPT relative to the no-heat control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between the DMSO and inhibitor-treated samples is the ΔTm.

G Start 1. Treat Cells with Inhibitor or DMSO Harvest 2. Harvest and Aliquot Cells Start->Harvest Heat 3. Apply Temperature Gradient (Heat Challenge) Harvest->Heat Lyse 4. Lyse Cells (Freeze-Thaw Cycles) Heat->Lyse Centrifuge 5. Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect 6. Collect Supernatant (Soluble Protein Fraction) Centrifuge->Collect Analyze 7. Analyze Soluble NAMPT (e.g., Western Blot) Collect->Analyze Plot 8. Plot Melting Curve and Determine ΔTm Analyze->Plot

Figure 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Discussion and Conclusion

The systematic evaluation of Inhibitor-X, Inhibitor-Y, and Inhibitor-Z provides a clear path forward.

  • Inhibitor-Y stands out as the most promising candidate. It combines potent on-target activity with an exceptional selectivity profile, showing no off-target kinase activity in a broad panel and robust target engagement in a cellular context. This high degree of selectivity minimizes the risk of toxicity driven by off-target effects.

  • Inhibitor-X is a moderately selective compound. While its potency is high, the off-target activity against Aurora A and FLT3 kinases warrants further investigation. These interactions could represent either a liability or, in some contexts, a beneficial polypharmacology.

  • Inhibitor-Z , despite its on-target activity, is a less desirable candidate due to its promiscuity. Its inhibition of multiple kinases, including those involved in cell cycle and signaling, presents a significant risk of toxicity.

This guide demonstrates the critical importance of a multi-faceted approach to cross-reactivity profiling. By integrating biochemical screens with cell-based target engagement assays, we can build a comprehensive understanding of an inhibitor's specificity. For compounds like Inhibitor-X, further investigation using unbiased proteomic methods, such as mass spectrometry-based structural proteomics, could provide a complete map of its cellular interactome, fully characterizing all on- and off-target binding events.[5] This rigorous, data-driven approach is essential for selecting the best possible candidates for further preclinical and clinical development.

References

  • Biognosys. Why structural proteomics is the best tool for drug target validation. [Link]

  • Sapient Bio. (2024). Discovery Proteomics for Target Identification | Find Novel Targets. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4079. [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7451. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. [Link]

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  • National Cancer Institute. (2024). Proteogenomics Study Identifies Cancer Drug Targets. [Link]

  • Li, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8049. [Link]

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  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223–232. [Link]

  • Heske, C. M., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 981135. [Link]

  • Patsnap. (2025). What are the new molecules for NAMPT inhibitors? [Link]

  • Kim, S. Y., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Journal of Experimental & Clinical Cancer Research, 42(1), 163. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. CETSA. [Link]

  • Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Journal of Medicinal Chemistry, 63(23), 14346–14371. [Link]

  • Chen, Y., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Journal of Pharmaceutical and Biomedical Analysis, 131, 283–289. [Link]

  • Sabatino, G., et al. (2004). Cross-enzyme inhibition by gabexate mesylate: formulation and reactivity study. Journal of Medicinal Chemistry, 47(19), 4797–4805. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Fluoronicotinimidamide Hydrochloride: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 6-Fluoronicotinimidamide hydrochloride (CAS No. 1419101-31-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Fluoronicotinimidamide hydrochloride (CAS No. 1419101-31-7). As a fluorinated nitrogen-containing aromatic compound, its handling and disposal require a stringent, safety-first approach rooted in established chemical hygiene and regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Disclaimer: An official Safety Data Sheet (SDS) for 6-Fluoronicotinimidamide hydrochloride could not be located during the compilation of this guide. The following procedures are therefore based on best practices for handling structurally similar fluorinated aromatic and nitrogen-containing heterocyclic compounds. It is imperative that you consult with your institution's Environmental Health & Safety (EHS) department before proceeding with any disposal activities to ensure full compliance with local, state, and federal regulations.

Part 1: Hazard Assessment and Risk Mitigation

The structure of 6-Fluoronicotinimidamide hydrochloride—featuring a fluorinated pyridine ring—suggests several potential hazards that must be managed. The Carbon-Fluorine (C-F) bond is exceptionally strong, which makes fluorinated organic compounds highly stable and persistent in the environment.[1][2] This persistence is a primary driver for the specialized disposal methods outlined in this guide.

Based on its chemical class, we must assume the compound may exhibit acute toxicity, skin/eye irritancy, and potential environmental toxicity until proven otherwise. Therefore, all handling and disposal operations should be conducted under the assumption that the material is hazardous.

Table 1: Potential Hazard Profile and Required Safety Measures
Potential Hazard Scientific Rationale Required Personal Protective Equipment (PPE) & Engineering Controls
Acute Toxicity (Oral, Dermal, Inhalation) Nitrogen-containing heterocycles and aromatic compounds can interfere with biological processes. The specific toxicity is unknown, so maximum precaution is warranted.Always handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a properly fitted lab coat, and ANSI-rated safety glasses or goggles.
Skin & Eye Irritation/Damage Hydrochloride salts of organic bases are often acidic and can cause irritation or burns upon contact with skin and eyes.Use chemical splash goggles and appropriate gloves. Ensure an eyewash station and safety shower are immediately accessible.
Environmental Persistence The high strength of the C-F bond makes the molecule resistant to natural degradation pathways, posing a long-term environmental risk if not properly destroyed.[1][3]Do not dispose of down the drain or in regular trash. All waste streams must be collected as hazardous waste for destruction.
Unknown Reactivity Incompatible materials are not documented. Assume incompatibility with strong oxidizing agents and strong bases until verified.Store away from incompatible chemical classes. Do not mix with other chemical wastes unless compatibility is confirmed.[4]

Part 2: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the foundation of safe chemical waste disposal. The "cradle-to-grave" responsibility for hazardous waste begins in the lab.[5]

Step 1: Container Selection Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For 6-Fluoronicotinimidamide hydrochloride waste (solid or liquid), a high-density polyethylene (HDPE) container is a suitable choice.

Step 2: Labeling Immediately label the waste container using your institution's official hazardous waste tags. The label must include:

  • The full chemical name: "6-Fluoronicotinimidamide hydrochloride"

  • The words "Hazardous Waste"

  • An accurate estimation of the concentration and quantity

  • The primary hazard characteristics (e.g., "Toxic," "Irritant")

  • The date accumulation started

Step 3: Waste Collection

  • Solid Waste: Collect unused or expired pure compounds, and any lab debris (weigh paper, contaminated gloves, pipette tips) directly into a designated solid waste container. This container should be lined with a clear plastic bag.

  • Liquid Waste: Collect all solutions containing the compound and the first rinse from any "empty" container into a designated liquid hazardous waste container.[6] Keep the container closed at all times except when adding waste.

  • Sharps Waste: Needles, syringes, or contaminated broken glass must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Part 3: Disposal Workflow for 6-Fluoronicotinimidamide Hydrochloride

The following diagram outlines the decision-making process for handling this chemical from initial use to final disposal.

Caption: Decision workflow for handling and disposal of 6-Fluoronicotinimidamide hydrochloride.

Part 4: Decontamination and Spill Procedures

A. Routine Decontamination

  • Surface Cleaning: Wipe down the work area (fume hood sash, benchtop) with a detergent solution (e.g., Luminox®) and water after each use.[3] Follow with a solvent rinse (e.g., 70% ethanol or isopropanol) if appropriate for the surface.

  • Glassware Cleaning:

    • Rinse glassware with a suitable solvent to remove residual compound. This first rinsate MUST be collected as hazardous liquid waste.

    • Proceed with standard washing procedures (e.g., base bath or sonication with detergent).

B. Spill Management For a small spill (< 5 g or 25 mL) within a chemical fume hood:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access.

  • Don PPE: Ensure you are wearing a lab coat, safety goggles, and double nitrile gloves.

  • Contain & Absorb: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand.

  • Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a detergent solution, followed by a solvent rinse. Collect all cleaning materials as solid hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Part 5: Recommended Ultimate Disposal Pathway

The most effective and environmentally sound method for destroying persistent fluorinated organic compounds is high-temperature incineration .[1][2][3]

  • Mechanism: Incineration at temperatures exceeding 1000°C in a specially designed hazardous waste incinerator provides the energy required to break the stable carbon-fluorine bonds.[3] This process, combined with scrubbers to neutralize acidic gases (like hydrogen fluoride) generated during combustion, ensures complete destruction of the compound.

  • Procedure:

    • Ensure all waste streams (solid, liquid, sharps) are properly segregated, labeled, and stored in a designated satellite accumulation area.

    • Follow your institution's procedures to request a hazardous waste pickup from the EHS department.

    • EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) that is permitted to handle and incinerate halogenated organic waste.

Landfilling in a hazardous waste facility is a less preferable alternative as it only contains the chemical rather than destroying it.[2]

By adhering to these protocols, you ensure the safe management of 6-Fluoronicotinimidamide hydrochloride, protecting yourself, your colleagues, and the environment.

References

  • Deslongchamps, P. (2025). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Available at: [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Available at: [Link]

  • Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Available at: [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Available at: [Link]

  • Chemical Management. (n.d.). Safety Data Sheet (SDS). Available at: [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Available at: [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Available at: [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Available at: [Link]

  • Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Available at: [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 6-Fluoronicotinimidamide Hydrochloride

This guide provides essential safety and logistical information for the handling and disposal of 6-Fluoronicotinimidamide hydrochloride (CAS No. 1419101-31-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 6-Fluoronicotinimidamide hydrochloride (CAS No. 1419101-31-7). As a valued researcher, your safety is paramount. This document is designed to provide a comprehensive framework for the safe utilization of this compound in your laboratory, grounded in established safety protocols and expert insights.

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Fluoronicotinimidamide hydrochloride is not publicly available at the time of this writing. The following guidance is therefore based on the chemical structure, data from structurally similar compounds, and general principles of laboratory safety for handling halogenated aromatic compounds. A thorough risk assessment should be conducted by the user before commencing any work.

Hazard Assessment and Toxidological Profile

While specific toxicological data for 6-Fluoronicotinimidamide hydrochloride is limited, an analysis of its structure—a fluorinated pyridine derivative with an imidamide functional group—and data from related compounds such as 6-Fluoronicotinic acid and nicotinamide derivatives, allows for a precautionary assessment of its potential hazards.

Potential Hazards:

  • Oral Toxicity: Likely to be harmful if swallowed, based on data for similar compounds. Ingestion may lead to gastrointestinal irritation.[1]

  • Skin and Eye Irritation: Assumed to be irritating to the skin and eyes upon direct contact.[1][2] Prolonged contact may cause more severe irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2]

  • Unknown Long-Term Effects: Due to the lack of specific data, the potential for chronic health effects, mutagenicity, or reproductive toxicity is unknown. Therefore, it is crucial to minimize exposure.

Structural Analogs Analysis:

  • 6-Fluoronicotinic Acid: This related compound is known to cause skin and eye irritation and may be harmful if inhaled or swallowed.[2][3]

  • Nicotinamide and Derivatives: While generally considered safe at low doses, high doses of nicotinamide can lead to various side effects.[4][5] The introduction of a fluorine atom and an imidamide group could significantly alter the toxicological profile.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. The outer glove should be changed immediately upon contamination. For prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or Viton should be considered.
Eye and Face Protection Chemical splash goggles that form a seal around the eyes are essential.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities.[6]
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical-resistant coveralls are recommended.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., a half-mask respirator with P100/OV cartridges) is necessary.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_use Usage cluster_post Post-Handling Assess_Risk Assess Experimental Risk (Quantity, Aerosolization Potential) Select_PPE Select Appropriate PPE (Based on Risk Assessment) Assess_Risk->Select_PPE Determines Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE in Correct Order (e.g., Gown, Mask, Goggles, Gloves) Inspect_PPE->Don_PPE If OK Handle_Chemical Handle 6-Fluoronicotinimidamide HCl in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully to Avoid Contamination Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Workflow for selecting and using Personal Protective Equipment.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling 6-Fluoronicotinimidamide hydrochloride.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before bringing the compound into the handling area.

    • Have a chemical spill kit readily available.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within the chemical fume hood.

    • Use a balance with a draft shield to prevent the dispersal of fine powders.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Reactions and Procedures:

    • Conduct all reactions involving 6-Fluoronicotinimidamide hydrochloride in a closed system or within the fume hood.

    • Continuously monitor the reaction for any signs of unexpected reactivity.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Collect all decontamination materials for proper disposal.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating potential harm.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the area of the spill, except for personnel required for cleanup.

  • Alert: Notify your supervisor and institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill of solid material, carefully cover it with an absorbent material like vermiculite or sand.

  • Clean-up:

    • Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.

    • For a liquid spill, absorb it with a chemical absorbent pad or vermiculite.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of 6-Fluoronicotinimidamide hydrochloride and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_disposal Final Disposal Unused_Chemical Unused/Expired 6-Fluoronicotinimidamide HCl Solid_Waste_Container Labeled Hazardous Solid Waste Container Unused_Chemical->Solid_Waste_Container Contaminated_Solids Contaminated Solids (Gloves, Wipes, etc.) Contaminated_Solids->Solid_Waste_Container Contaminated_Liquids Contaminated Liquids (Solvents, Rinsates) Liquid_Waste_Container Labeled Hazardous Liquid Waste Container (Halogenated Organic Waste) Contaminated_Liquids->Liquid_Waste_Container Segregate_Waste Segregate Waste Streams (Solids, Liquids, Sharps) Solid_Waste_Container->Segregate_Waste Liquid_Waste_Container->Segregate_Waste Sharps_Container Contaminated Sharps in Puncture-Proof Container Sharps_Container->Segregate_Waste Store_Waste Store in Designated Satellite Accumulation Area Segregate_Waste->Store_Waste EHS_Pickup Arrange for Pickup by Environmental Health & Safety Store_Waste->EHS_Pickup

Caption: Workflow for the segregation and disposal of waste.

Disposal Guidelines:

  • Unused Product: Dispose of as hazardous waste. Do not discard in the regular trash or down the drain.

  • Contaminated Materials: Any materials that have come into contact with 6-Fluoronicotinimidamide hydrochloride, including gloves, paper towels, and pipette tips, must be collected and disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste.

  • Empty Containers: The first rinse of any container that held 6-Fluoronicotinimidamide hydrochloride must be collected as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

Always follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) department.

References

  • Gale, E. A. (2002). Safety of high-dose nicotinamide: a review. PubMed. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • Theodoropoulos, P. C., et al. (2022). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central. Retrieved from [Link]

  • Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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